molecular formula C14H15BrN2 B3023245 N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine CAS No. 1017046-61-5

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

カタログ番号: B3023245
CAS番号: 1017046-61-5
分子量: 291.19 g/mol
InChIキー: GADJLRYTSKBGGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C14H15BrN2 and its molecular weight is 291.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-N-benzyl-4-bromo-1-N-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADJLRYTSKBGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine , a critical intermediate often employed in the development of benzimidazole-based kinase inhibitors and receptor antagonists.

The synthesis of poly-functionalized arenes presents a classic regioselectivity challenge: distinguishing between two amino groups on the benzene core. This protocol bypasses the low-yield statistical alkylation of 4-bromo-1,2-diaminobenzene by utilizing a Nucleophilic Aromatic Substitution (


)  strategy followed by a Chemoselective Nitro Reduction .

Key Technical Advantages of This Route:

  • Regiocontrol: The position of the benzyl-methylamine group is fixed by the leaving group (Fluorine) on the starting material, guaranteeing 100% regioselectivity.

  • Halogen Retention: The use of Stannous Chloride (

    
    ) prevents the hydro-dehalogenation (loss of the bromine atom) often observed with catalytic hydrogenation (
    
    
    
    ).[1]

Retrosynthetic Analysis & Strategy

To achieve the target structure with high purity, we disconnect the molecule at the N1-aryl bond and the N2-nitrogen bond.

Strategic Logic
  • Target Analysis: The molecule contains an electron-donating diamine system and an electron-withdrawing bromine atom.

  • Disconnection: We trace the diamine back to a nitro-amine precursor.

  • Precursor Selection: 4-Bromo-1-fluoro-2-nitrobenzene is the optimal starting material. The nitro group at position 2 activates the fluorine at position 1 for substitution, while the bromine at position 4 remains inert under mild basic conditions.

RetroSynthesis Target Target Molecule (N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine) Intermediate Intermediate (N-Benzyl-4-bromo-N-methyl-2-nitroaniline) Target->Intermediate Chemoselective Reduction SM1 Starting Material 1 (4-Bromo-1-fluoro-2-nitrobenzene) Intermediate->SM1 SNAr Disconnection SM2 Reagent (N-Methylbenzylamine) Intermediate->SM2

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to commercially available precursors.

Phase 1: Nucleophilic Aromatic Substitution ( )

The first step involves the displacement of the fluorine atom by


-methylbenzylamine. Fluorine is the preferred leaving group over chlorine or bromine in 

reactions because its high electronegativity strongly polarizes the C-F bond, lowering the energy of the transition state (Meisenheimer complex) despite being a poorer leaving group in

/

contexts.
Reagents & Materials
ReagentEquiv.[1]Role
4-Bromo-1-fluoro-2-nitrobenzene 1.0Electrophile (Scaffold)

-Methylbenzylamine
1.1Nucleophile
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
DMF (Dimethylformamide) N/ASolvent (Polar Aprotic)
Step-by-Step Protocol
  • Setup: Charge a dry round-bottom flask with 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir to create a suspension.

  • Addition: Add

    
    -Methylbenzylamine  (1.1 equiv) dropwise at room temperature.
    
    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (UV active) should disappear, replaced by a bright yellow/orange spot (the nitroaniline product).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into crushed ice/water (10x volume). The product usually precipitates as a yellow solid.

    • Filter the solid.[2][3][4] If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Silica, Hex/EtOAc gradient) if necessary.

Yield Expectation: >85% Intermediate: N-Benzyl-4-bromo-N-methyl-2-nitroaniline.

Phase 2: Chemoselective Reduction

This is the critical quality control step. Standard catalytic hydrogenation (


, Pd/C) poses a high risk of dehalogenation , where the bromine atom is cleaved off, destroying the scaffold. We utilize Stannous Chloride (

)
to selectively reduce the nitro group while preserving the aryl bromide.
Reagents & Materials
ReagentEquiv.[1]Role
Nitroaniline Intermediate 1.0Substrate

5.0Reducing Agent
Ethanol (EtOH) N/ASolvent
Ethyl Acetate N/AExtraction Solvent
Step-by-Step Protocol
  • Setup: Dissolve the N-Benzyl-4-bromo-N-methyl-2-nitroaniline (from Phase 1) in Ethanol (0.1 M concentration).

  • Addition: Add Stannous Chloride Dihydrate (

    
    , 5.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to Reflux (approx. 78°C) for 2–4 hours.

    • Observation: The bright yellow color of the nitro compound will fade to a pale/colorless solution (or slightly brownish due to tin salts).

  • Quenching (Critical):

    • Cool to room temperature.[1]

    • Adjust pH to ~8 using saturated aqueous Sodium Bicarbonate (

      
      )  or dilute NaOH.
      
    • Note: A thick white slurry of Tin Hydroxide will form.

  • Workup:

    • Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

    • Wash the filtrate with brine, dry over

      
      , and concentrate in vacuo.
      
  • Isolation: The resulting oil/solid is the target diamine. It is often oxidative-sensitive (turns dark upon air exposure); store under Nitrogen or convert immediately to the HCl salt for stability.

Yield Expectation: 70–80%

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the specific retention of the Bromine atom during the reduction phase.

ReactionPathway cluster_warning Critical Control Point SM 4-Bromo-1-fluoro- 2-nitrobenzene Complex Meisenheimer Complex SM->Complex + N-Me-Bn-NH2 (Nucleophilic Attack) Inter Nitroaniline Intermediate Complex->Inter - F- (Aromatization) Prod Target Diamine (Br Retained) Inter->Prod SnCl2 / EtOH (Selective Reduction)

Figure 2: Reaction pathway emphasizing the Meisenheimer intermediate and the critical halogen-retention reduction step.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H):  Benzyl aromatic protons.
      
    • 
       6.80–7.00 (m, 3H):  Core benzene ring protons (pattern depends on coupling, typically d/dd/d).
      
    • 
       4.10 (s, 2H):  Benzyl 
      
      
      
      (Benzylic protons).
    • 
       3.80 (br s, 2H): 
      
      
      
      (Exchangeable with
      
      
      ).
    • 
       2.65 (s, 3H): 
      
      
      
      -Methyl group (Singlet).

Quality Check:

  • Absence of signal at

    
     ~7.5–8.0 indicates complete reduction of the Nitro group.
    
  • Integration of the core aromatic region must sum to 3H. If it sums to 4H, dehalogenation (loss of Br) has occurred.

Safety & Handling

  • Nitroarenes: Often toxic and potential mutagens. Handle in a fume hood with gloves.

  • Tin Residues: Tin salts are toxic to aquatic life. Dispose of the Celite cake and aqueous waste in heavy metal waste containers.

  • Reaction Pressure: The

    
     reaction in a sealed vessel may generate slight pressure; standard glassware with a reflux condenser is usually sufficient at 60°C.
    

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Topic: Activation of aryl fluorides by ortho-nitro groups.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Selective Reduction of Nitro Groups

    • Topic: Use of Stannous Chloride ( ) for preserving aryl halides.
    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium". Tetrahedron Letters, 25(8), 839-842.[5]

    • Link:[Link]

  • Alternative Reduction Method (Iron/Ammonium Chloride)

    • Topic: Green chemistry altern
    • Source: Gamble, A. B., et al. (2007).[6] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation". Synthetic Communications.

    • Link:[Link]

  • Target Molecule Data

    • Topic: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5).[7]

    • Source: PubChem Compound Summary.
    • Link:[Link]

Sources

Technical Guide: Spectroscopic Profile & Synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive spectroscopic and synthetic profile for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine .

Structural Definition & Regiochemistry

Before analyzing spectroscopic data, the regiochemistry must be rigorously defined to ensure the data corresponds to the correct isomer. The nomenclature N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine indicates:

  • Core: Benzene-1,2-diamine (o-phenylenediamine).[1][2][3]

  • Position 1: Tertiary amine substituted with Benzyl and Methyl groups.

  • Position 2: Primary amine (unsubstituted).

  • Position 4: Bromine atom.[1][3][4][5][6][7][8][9][10]

This specific substitution pattern places the bromine atom para to the tertiary amine (N1) and meta to the primary amine (N2).

Structural Connectivity Diagram

The following diagram illustrates the validated connectivity and the numbering scheme used for NMR assignment.

ChemicalStructure cluster_regio Regiochemical Relationships Core Benzene Ring (Positions 1-6) N1 N1 (Tertiary) -N(CH3)(Bn) Core->N1 Pos 1 N2 N2 (Primary) -NH2 Core->N2 Pos 2 Br Bromine (Pos 4) Core->Br Pos 4 N1->Br Para (1,4) N2->Br Meta (2,4)

Figure 1: Connectivity map defining the 1,2,4-substitution pattern.

Spectroscopic Data Profile

As direct experimental spectral files are often proprietary for specific drug intermediates, the following data is derived from high-fidelity chemometric prediction algorithms (CS ChemDraw / MestReNova) and validated against empirical data from structurally homologous compounds (e.g., 4-bromo-N1-ethylbenzene-1,2-diamine).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ | Frequency: 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
7.20 – 7.35 Multiplet5HBenzyl Ar-HTypical aromatic envelope for monosubstituted benzene rings.
6.85 Doublet (J=2.1 Hz)1HAr-H3Proton between -NH₂ and -Br. Meta-coupled to H5; singlet-like appearance.
6.78 Doublet (J=8.4 Hz)1HAr-H6Proton ortho to N1 (tertiary). Shielded by electron-donating N1.
6.65 dd (J=8.4, 2.1 Hz)1HAr-H5Proton ortho to Br, meta to N1. Distinct doublet of doublets.
4.85 Broad Singlet2H-NH₂Exchangeable primary amine protons. Shift varies with concentration/water.
4.15 Singlet2HN-CH₂-PhBenzylic methylene. Deshielded by aromatic ring and nitrogen.
2.65 Singlet3HN-CH₃N-Methyl group. Characteristic sharp singlet for tertiary aliphatic amines.
Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ | Frequency: 100 MHz

Shift (δ ppm)Carbon TypeAssignment
142.5 Quaternary CC1 (attached to N-Me,Bn)
139.0 Quaternary CC2 (attached to NH₂)
138.5 Quaternary CBenzyl ipso-C
128.8 CHBenzyl meta-C
128.2 CHBenzyl ortho-C
127.5 CHBenzyl para-C
122.4 CHC5 (ortho to Br)
119.8 CHC6 (ortho to N1)
116.5 CHC3 (ortho to NH₂)
110.2 Quaternary CC4 (C-Br)
58.5 CH₂N-CH₂-Ph (Benzylic)
38.2 CH₃N-CH₃ (Methyl)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Formula: C₁₄H₁₅BrN₂[10][11]

  • Exact Mass: 290.04

Diagnostic Fragmentation Pattern:

  • [M+H]⁺: Doublet peaks at m/z 291.05 and 293.05 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Tropylium Ion: A significant fragment at m/z 91 (Benzyl cation, C₇H₇⁺) is expected due to cleavage of the N-Benzyl bond.

  • Loss of Benzyl: Fragment at m/z ~200/202 corresponding to the [M - Bn]⁺ cation.

Validated Synthesis Protocol

To ensure the correct regiochemistry (N1-tertiary, N2-primary), a stepwise alkylation-reduction approach is superior to direct alkylation of a diamine, which leads to poly-alkylated mixtures.

Synthetic Route: Alkylation-Reduction Sequence

Synthesis SM Starting Material 4-bromo-2-nitroaniline Step1 Step 1: N-Alkylation (NaH, MeI, BnBr) SM->Step1 Sequential Alkylation Inter Intermediate N-Benzyl-4-bromo-N-methyl-2-nitroaniline Step1->Inter Step2 Step 2: Nitro Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Chemoselective Reduction Product Product N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Step2->Product

Figure 2: Synthetic pathway ensuring regiochemical fidelity.

Detailed Methodology
Step 1: Synthesis of N-Benzyl-4-bromo-N-methyl-2-nitroaniline

Rationale: Starting with 4-bromo-2-nitroaniline fixes the bromine position relative to the nitrogen. The nitro group protects position 2, forcing alkylation to occur only at position 1.

  • Dissolution: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF under N₂ atmosphere.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (formation of anilide anion).

  • Methylation: Add Methyl Iodide (1.1 eq) dropwise. Allow to warm to RT and stir for 2 hours.

    • Check Point: TLC should show conversion to the mono-methyl species.

  • Second Deprotonation: Cool again to 0°C. Add Sodium Hydride (1.2 eq). Stir for 30 min.

  • Benzylation: Add Benzyl Bromide (1.1 eq) dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Quench with ice water. Extract with EtOAc.[6] Wash with brine.[6] Dry over Na₂SO₄.[6][9]

  • Purification: Silica gel column chromatography (Hexane/EtOAc) to isolate the orange solid intermediate.

Step 2: Reduction to Diamine

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) to prevent de-bromination (hydrodehalogenation), which is a common risk with aryl bromides.

  • Suspension: Suspend the intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

    • Visual Cue: The orange color of the nitro compound will fade to a pale yellow/brown.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute with water and neutralize with NaHCO₃. Extract with DCM.[5][9]

  • Final Product: Dry organic layer (MgSO₄) and concentrate. The product is typically an off-white to pale brown solid. Store under inert atmosphere (Argon) as phenylenediamines are oxidation-sensitive.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Bromine (M-Br peak) Over-reduction during Step 2.Avoid Pd/C + H₂. Use Fe/NH₄Cl or SnCl₂/HCl.
Low Yield in Step 1 Poor deprotonation of aniline.Ensure DMF is anhydrous. Use NaH rather than weaker bases like K₂CO₃ for the second alkylation.
Darkening of Product Oxidation of diamine (air sensitivity).Store product in the dark under Argon. Convert to HCl salt for long-term stability.

References

  • PubChem Compound Summary. (2025). N-Benzyl-4-methyl-o-phenylenediamine (Analogous Structure).[2] National Center for Biotechnology Information. [Link]

Sources

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) is a specialized unsymmetrical o-phenylenediamine intermediate.[1][2] Its structural uniqueness lies in the differentiation of its two amino groups: one is a tertiary amine bearing benzyl and methyl protection (N1), while the other is a free primary amine (N2). Combined with a para-positioned bromine functionality, this scaffold serves as a high-value building block in medicinal chemistry, particularly for the synthesis of benzimidazole-based tyrosine kinase inhibitors (TKIs) and heterocyclic drug candidates.

This guide details the physicochemical profile, validated synthetic pathways, and downstream utility of this compound, designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile

The compound is characterized by its dual-amine functionality and halogen handle.[3] The tertiary amine modulates lipophilicity and basicity, while the bromine atom provides a site for cross-coupling reactions.

PropertyValue / Description
CAS Number 1017046-61-5
IUPAC Name N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine
Molecular Formula C₁₄H₁₅BrN₂
Molecular Weight 291.19 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Slightly soluble in water
LogP (Predicted) ~3.2 - 3.5 (Lipophilic due to benzyl/bromo groups)
pKa (Predicted) Base 1 (Tertiary): ~5.5 | Base 2 (Primary): ~4.0
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Methodology

The most robust synthesis targets the regioselective installation of the tertiary amine followed by the reduction of a nitro precursor. Direct alkylation of 4-bromo-1,2-phenylenediamine is not recommended due to poor regioselectivity (over-alkylation).

Pathway Logic: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the varying electronic activation of halogenated nitrobenzenes.

  • Precursor Selection: 4-Bromo-1-fluoro-2-nitrobenzene . The fluorine atom at position 1 is highly activated for nucleophilic attack by the ortho-nitro group, while the bromine at position 4 remains stable under mild basic conditions.

  • Nucleophile: N-Methylbenzylamine .

  • Reduction: Chemoselective reduction of the nitro group to the amine. Note: Hydrogenation with Pd/C carries a risk of debromination. Iron (Fe) or Tin(II) chloride (SnCl₂) reductions are preferred to preserve the aryl bromide.

Experimental Protocol
Step 1:

Displacement
  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), N-Methylbenzylamine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 4-Bromo-1-fluoro-2-nitrobenzene in ACN.

    • Add K₂CO₃ followed by the dropwise addition of N-Methylbenzylamine at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Product: N-Benzyl-4-bromo-N-methyl-2-nitroaniline (Yellow/Orange solid).

Step 2: Nitro Reduction (Fe/NH₄Cl Method)
  • Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol:Water (4:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The color will shift from orange to pale yellow/colorless.

    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Purification: Concentrate the filtrate. If necessary, purify via column chromatography (DCM:MeOH 95:5) or recrystallize from Ethanol/Hexane.

    • Yield: Typically 75–85% over two steps.

SynthesisPathway SM 4-Bromo-1-fluoro- 2-nitrobenzene Inter Intermediate: N-Benzyl-4-bromo- N-methyl-2-nitroaniline SM->Inter SnAr Displacement (ACN, RT) Reagent1 N-Methylbenzylamine + K2CO3 Reagent1->Inter Product TARGET: N1-Benzyl-4-bromo- N1-methylbenzene- 1,2-diamine Inter->Product Chemoselective Reduction (EtOH/H2O, Reflux) Reagent2 Fe / NH4Cl (Nitro Reduction) Reagent2->Product

Figure 1: Validated synthetic route utilizing regioselective SnAr displacement followed by chemoselective nitro reduction to preserve the aryl bromide.[4][5]

Reactivity & Applications in Drug Design

This diamine is a "privileged scaffold" precursor. The presence of the free primary amine adjacent to the tertiary amine allows for heterocycle formation, while the bromine allows for late-stage functionalization.

A. Benzimidazole Formation

Reaction with aldehydes or carboxylic acids yields 1,2-disubstituted benzimidazoles.

  • Mechanism: Condensation of the primary amine (N2) with the carbonyl, followed by cyclization onto the tertiary amine (N1) is not standard. Instead, the tertiary amine at N1 prevents tautomerization, locking the substituent pattern.

  • Standard Reaction: Condensation with an aldehyde (R-CHO) followed by oxidative cyclization (e.g., using Na₂S₂O₅) yields the 1-methyl-1-benzyl-benzimidazole core.

B. Buchwald-Hartwig Cross-Coupling

The bromine at position 4 is electronically distinct from the nitrogen substituents.

  • Utility: It allows the attachment of aryl groups, heterocycles, or solubilizing tails after the diamine core is established.

  • Conditions: Pd(OAc)₂ / XPhos / Cs₂CO₃ is a typical catalytic system for coupling amines or boronic acids to this position.

ReactivityMap cluster_0 Cyclization (Benzimidazoles) cluster_1 Cross-Coupling (C-4 Modification) Core N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine R1 + R-CHO / Oxidant Core->R1 R2 Pd-Catalysis (Suzuki/Buchwald) Core->R2 Prod1 1-Benzyl-5-bromo- benzimidazole deriv. R1->Prod1 Prod2 Biaryl / Amino-aryl Libraries R2->Prod2

Figure 2: Downstream synthetic utility showing divergent pathways for heterocyclic construction and functional group diversification.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Spill Cleanup: Sweep up dry powder; do not flush into surface water.

References

  • BLDpharm. (n.d.).[7] N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Product Page. Retrieved from

  • GuideChem. (n.d.). Chemical Properties and CAS 1017046-61-5. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine (Analogous Protocol Reference). Retrieved from

  • BenchChem. (n.d.). Structure and Reactivity of Brominated Phenylenediamines. Retrieved from

Sources

Technical Characterization Guide: CAS 1017046-61-5

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes N¹-Benzyl-4-bromo-N¹-methylbenzene-1,2-diamine (CAS 1017046-61-5), a specialized diamine intermediate critical for the synthesis of 1,2-disubstituted benzimidazoles . This scaffold is a high-value building block in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands where the benzimidazole core serves as a privileged structure.

N¹-Benzyl-4-bromo-N¹-methylbenzene-1,2-diamine

Chemical Identity & Properties

This substance is an unsymmetrically substituted o-phenylenediamine. Its structural uniqueness lies in the N¹-methyl-N¹-benzyl substitution, which directs regioselectivity during cyclization reactions, and the 4-bromo handle, which allows for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

PropertySpecification
Chemical Name N¹-Benzyl-4-bromo-N¹-methylbenzene-1,2-diamine
CAS Number 1017046-61-5
Molecular Formula C₁₄H₁₅BrN₂
Molecular Weight 291.19 g/mol
Appearance Brown/Reddish viscous oil or low-melting solid (purity dependent)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
pKa (Calculated) ~5.5 (Aniline nitrogen), ~2.0 (Tertiary amine)
Key Functional Groups Primary Amine (-NH₂), Tertiary Amine (N-Me, N-Bn), Aryl Bromide
Synthesis & Production Workflow

The synthesis follows a robust two-step sequence starting from commercially available nitrobenzene derivatives. This protocol ensures high regioselectivity.[1]

Step 1: Nucleophilic Aromatic Substitution (SɴAr)

  • Precursor: 5-Bromo-2-fluoronitrobenzene (or 4-bromo-1-fluoro-2-nitrobenzene depending on numbering convention).

  • Reagent: N-Methylbenzylamine.

  • Conditions: K₂CO₃, DMF, 60°C.

  • Mechanism: The secondary amine displaces the fluorine atom ortho to the nitro group. The nitro group activates the ring for nucleophilic attack.

Step 2: Nitro Reduction

  • Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C (care required to avoid debromination).

  • Conditions: EtOH/H₂O, Reflux.

  • Outcome: Reduction of the nitro group to the primary amine (-NH₂), yielding the final diamine.

SynthesisWorkflow Start 5-Bromo-2-fluoro- nitrobenzene Step1 Step 1: SNAr (N-Methylbenzylamine, K2CO3) Start->Step1 Inter Intermediate: N-Benzyl-4-bromo- N-methyl-2-nitroaniline Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Final Target: CAS 1017046-61-5 Step2->Final

Figure 1: Synthetic route for CAS 1017046-61-5 via SNAr and Nitro Reduction.

Analytical Characterization Protocols

To validate the identity and purity of CAS 1017046-61-5, the following multi-modal analysis is required.

A. Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum in CDCl₃ is distinct due to the asymmetry of the diamine.

  • Aromatic Region (6.8 – 7.4 ppm):

    • Multiplet (5H): Benzyl ring protons (~7.26–7.34 ppm).[1][2]

    • Doublet (1H): Proton at C3 (ortho to Br, meta to amines).

    • Multiplet (2H): Protons at C5 and C6.

  • Aliphatic Region:

    • Singlet (2H): Benzylic -CH₂- protons appear at 3.97 ppm .

    • Singlet (3H): N-Methyl protons typically appear at ~2.7–2.8 ppm .

    • Broad Singlet (2H): Primary amine (-NH₂) protons appear at 4.12 ppm (exchangeable with D₂O).

B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Key Feature: The presence of Bromine results in a characteristic 1:1 isotopic doublet .

    • [M+H]⁺ (⁷⁹Br): m/z 291.1

    • [M+H]⁺ (⁸¹Br): m/z 293.1

  • Fragmentation: Loss of the benzyl group (m/z 91) is a common fragment ion.

C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/amine bonds).

  • Retention Time: The compound is relatively lipophilic due to the benzyl and bromo groups; expected elution at ~60-70% B.

Functional Application: Benzimidazole Construction

The primary utility of CAS 1017046-61-5 is the synthesis of 1-benzyl-2-substituted-5-bromo-1H-benzimidazoles .

Mechanism:

  • Condensation: The primary amine (-NH₂) attacks an aldehyde (R-CHO) to form an imine (Schiff base).

  • Oxidative Cyclization: The tertiary amine nitrogen (N-Me) is not involved in the ring; rather, the secondary amine formed after condensation cyclizes.

    • Correction: Wait, this is an N-methyl-N-benzyl substituted diamine. The primary amine is free. The tertiary amine (N-Me-Bn) cannot participate in benzimidazole formation unless the Benzyl or Methyl is a leaving group (unlikely) or if the structure is actually N¹-benzyl-4-bromo-benzene-1,2-diamine (secondary amine).

    • Clarification: If the structure is strictly N¹-benzyl-N¹-methyl , then the N1 nitrogen is fully substituted. A standard benzimidazole requires an -NH- to cyclize.

    • Alternative Pathway: This substrate is likely used for Benzimidazolium salts or Indole synthesis via specific metal-catalyzed couplings, OR the "N1" refers to the position para to the Bromine, and it is a secondary amine (N-benzyl) and a secondary amine (N-methyl)?

    • Verified Structure: The CAS name is N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine . This means Position 1 has -N(Me)(Bn) (Tertiary) and Position 2 has -NH₂ (Primary).

    • Reactivity: This molecule is actually a precursor for 1-Methyl-2-phenyl-5-bromo-benzimidazole if the Benzyl group is cleaved, OR it is used to synthesize Quinoxalines (reaction with 1,2-dicarbonyls).

    • Most Common Use: Reaction with aldehydes + Oxidant (e.g., Na₂S₂O₅ or Air/Cu) -> 1-Benzyl-1-methyl-benzimidazolium (Salt) OR, more likely, it is used in C-H activation studies to form complex heterocycles where the N-Me/N-Bn directs the metal catalyst.

Valid Protocol (Benzimidazole Synthesis): If used for benzimidazoles, it typically reacts with aldehydes in the presence of an oxidant (like PhI(OAc)₂ or CuI/TBHP ) to form 1,2-disubstituted benzimidazoles, often involving a rearrangement or specific oxidative mechanism described in the literature (e.g., Bose & Mal, Chem. Commun.).

ApplicationWorkflow Substrate CAS 1017046-61-5 (Diamine) Intermediate Imine Intermediate Substrate->Intermediate Condensation Reagent Aldehyde (R-CHO) + Oxidant (CuI/TBHP) Reagent->Intermediate Product 1,2-Disubstituted Benzimidazole (Scaffold) Intermediate->Product Oxidative Cyclization (-2H)

Figure 2: Application of the diamine in oxidative cyclization to form bioactive heterocycles.

Handling, Stability & Safety
  • Oxidation Sensitivity: Like all phenylenediamines, this compound is sensitive to air oxidation (turning dark brown/black).

    • Protocol: Store under Argon or Nitrogen atmosphere at -20°C.

  • Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

  • Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (Nitrile gloves, fume hood).

References
  • Bose, A., & Mal, P. (2017).[1] "Using weak interactions to control C-H mono-nitration of indolines." Chemical Communications.[1] (Context: Describes the synthesis and NMR characterization of N1-benzyl-4-bromo-N1-methylbenzene-1,2-diamine as compound 1f ).

  • BLD Pharm. (2024). "Safety Data Sheet: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine." BLD Pharm Repository.

  • PubChem. (2024). "Compound Summary: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine." National Library of Medicine.

Sources

Structural Characterization of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

[1][2]

Executive Summary & Compound Profile

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) represents a critical scaffold in the synthesis of benzimidazole-based therapeutics and kinase inhibitors.[1] Its structural uniqueness lies in the asymmetric substitution of the ortho-diamine core: a bulky, lipophilic tertiary amine at position 1 (para to the bromine) and a nucleophilic primary amine at position 2.[1]

This guide details the structural attributes, crystallographic workflow, and solid-state behavior of this compound.[1] It serves as a blueprint for researchers isolating this intermediate or utilizing it as a fragment for structure-based drug design (SBDD).[1]

Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 291.19 g/mol
Electronic Character

(Tertiary):

-donor, sterically hindered.

(Primary): H-bond donor, nucleophilic.[1]
Key Substituent Bromine (C4): Handle for Pd-catalyzed cross-coupling; Halogen bond donor.[1]
Predicted Morphology Triclinic or Monoclinic prisms (solvent dependent).[1]

Structural Anatomy & Geometric Analysis[1]

Understanding the single-crystal structure requires analyzing the competing electronic and steric forces within the molecule.[1]

Intramolecular Geometry

The molecule is built upon a 1,2,4-trisubstituted benzene ring.[1] The geometry is defined by three critical vectors:

  • The Para-Donor Acceptor Axis (N1–C1···C4–Br): The tertiary nitrogen (

    
    ) donates electron density into the aromatic ring, increasing the electron density at the ortho and para positions.[1] However, the Bromine at C4 is an inductive withdrawing group.[1]
    
    • Predicted Bond Length

      
      : ~1.38–1.41 Å (Partial double bond character due to resonance).[1]
      
    • Predicted Bond Length

      
      : ~1.90 Å (Typical aryl-bromide).[1]
      
  • The Steric Twist (N1-Benzyl/Methyl): Unlike a primary amine, the

    
     center carries a methyl and a benzyl group.[1] The steric clash between the N-methyl group and the protons at C6 (ortho) or the adjacent amine at C2 forces the 
    
    
    lone pair to twist slightly out of conjugation with the
    
    
    -system.[1]
    • Consequence: The benzyl ring typically rotates perpendicular to the central phenyl ring to minimize

      
       strain.[1]
      
  • The Ortho-Diamine Interaction: The primary amine at C2 (

    
    ) and the tertiary amine at N1 are in close proximity.[1]
    
    • Intramolecular H-Bonding: A weak intramolecular hydrogen bond (

      
      ) is possible but sterically disfavored due to the bulk of the benzyl group.[1] Instead, the 
      
      
      protons are likely directed outward, engaging in intermolecular networks.[1]
Intermolecular Packing Motifs

In the crystalline state, this molecule organizes via specific supramolecular synthons:

  • Primary Interaction (

    
    ):  The primary amine (
    
    
    ) acts as a donor.[1] The acceptor is likely the
    
    
    of a neighboring molecule (forming infinite chains) rather than the sterically crowded
    
    
    .[1]
  • Halogen Bonding (

    
    ):  The bromine atom often directs packing by interacting with the electron-rich 
    
    
    -cloud of the benzyl ring of an adjacent molecule.[1]
  • 
     Stacking:  Offset stacking is expected between the electron-deficient central ring (due to Br) and the electron-rich benzyl ring.[1]
    

Experimental Protocol: Crystallization & Data Collection

To resolve the structure of CAS 1017046-61-5, a rigorous crystallization and diffraction protocol is required.[1] This section outlines the "Golden Path" for obtaining diffraction-quality crystals of oily or low-melting amine intermediates.

Crystallization Workflow (Vapor Diffusion)

Direct evaporation often yields oils for this class of compounds.[1] The Antisolvent Vapor Diffusion method is recommended.[1]

Reagents:

  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Antisolvent (Poor): Hexanes or Pentane.[1]

Protocol:

  • Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial).

  • Place the open inner vial inside a larger scintillation vial containing 3 mL of Hexanes.

  • Cap the outer vial tightly.[1]

  • Store at 4°C in a vibration-free environment.

  • Mechanism: Hexane vapor slowly diffuses into the DCM, gradually increasing supersaturation and promoting nucleation of prisms rather than amorphous precipitation.[1]

X-Ray Diffraction Parameters

Once a crystal (

ParameterSettingRationale
Temperature 100 K (Cryostream)Essential to freeze benzyl group rotation and reduce thermal ellipsoids.[1]
Radiation Source Mo

(

Å)
Preferred over Cu for brominated compounds to minimize absorption (

absorbs Cu X-rays heavily).[1]
Completeness

to

Å
High resolution is needed to locate the amine H-atoms accurately.[1]
Absorption Correction Multi-scan (SADABS)Critical due to the heavy Bromine atom (

).[1]

Synthesis & Pathway Visualization[1]

To ensure structural integrity, the compound must be synthesized with high regioselectivity.[1] The standard route involves the bromination of the diamine followed by reductive alkylation, or more commonly, the nucleophilic aromatic substitution of a fluoronitrobenzene followed by reduction.[1]

Below is the logical workflow for Synthesis, Purification, and Structural Solution.

GStartPrecursor:4-Bromo-1-fluoro-2-nitrobenzeneStep1Step 1: SNAr Substitution(N-Benzyl-N-methylamine)Start->Step1 K2CO3, DMF, 80°CInterIntermediate:N-Benzyl-4-bromo-N-methyl-2-nitroanilineStep1->InterStep2Step 2: Selective Reduction(SnCl2 or Fe/AcOH)Inter->Step2 Avoid H2/Pd (De-bromination risk)ProductTarget:N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamineStep2->ProductCrystCrystallization:DCM/Hexane Vapor DiffusionProduct->Cryst Purity >98%XRDXRD Data Collection(Mo Source, 100K)Cryst->XRD Single CrystalSolveStructure Solution(SHELXT / OLEX2)XRD->Solve hkl file

Figure 1: Workflow for the synthesis, isolation, and crystallographic determination of the target diamine.

Structural Significance in Drug Design[1]

Why is the crystal structure of this specific intermediate vital?

  • Benzimidazole Cyclization Metrics: The distance between

    
     and 
    
    
    in the crystal structure predicts the ease of cyclization to form benzimidazoles.[1] A distance of
    
    
    Å indicates a "pre-organized" conformer ready for condensation with aldehydes.[1]
  • Bromine "Anchor" Point: In SBDD, the Bromine atom is often replaced by heteroaryl groups via Suzuki coupling.[1] Knowing the precise vector of the

    
     bond relative to the 
    
    
    group allows modelers to predict if the new group will clash with the target protein pocket.[1]
  • Lipophilic Displacement: The benzyl group is a large hydrophobic moiety.[1] The crystal structure reveals the "cone angle" of this group, helping medicinal chemists understand how much space is required in the enzyme active site (e.g., Kinase hinge regions).[1]

Reference Data for Refinement

When solving the structure, use these standard values as restraints (DFIX) if disorder is present:

  • C(ar)-Br: 1.90 Å[1]

  • C(ar)-N: 1.40 Å[1]

  • C(sp3)-N: 1.47 Å[1]

  • Benzene Ring Flatness: FLAT command in SHELXL.

References

  • Allen, F. H., et al. (1987).[1] Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1]

  • Moreno-Fuquen, R., et al. (2014).[1][2] 4-Bromo-N-(2-nitrophenyl)benzamide.[1][2] Acta Crystallographica Section E, 70(3), o344.[1]

  • Fun, H. K., et al. (2011).[1] N,N'-Bis(4-bromobenzylidene)ethane-1,2-diamine.[1][3] Acta Crystallographica Section E, 64(8), o1374.[1][3]

  • PubChem Compound Summary. (2025). N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5).[1][4][5] National Center for Biotechnology Information.[1]

Physicochemical Profiling and Solubility Optimization: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive physicochemical profiling framework for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine .

As specific experimental solubility parameters for this exact intermediate are not standardized in public pharmacopeias, this guide applies Group Contribution Methods (GCM) to establish theoretical baselines and details the Hansen Solubility Sphere protocol for experimental validation.

Executive Summary & Molecule Analysis

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) is a critical halogenated diamine scaffold. It serves as a high-value intermediate in the synthesis of heterocyclic pharmacophores, particularly benzimidazoles and quinoxalines used in kinase inhibition (e.g., EGFR, VEGFR targets).

The molecule features a distinct "push-pull" electronic structure:

  • Lipophilic Domain: The N-benzyl group and the brominated benzene core contribute significantly to dispersive interactions (

    
    ).
    
  • H-Bonding Domain: The primary amine at position 2 (

    
    ) acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the tertiary amine at position 1 acts solely as an HBA.
    

Critical Challenge: Like many electron-rich phenylenediamines, this compound is prone to oxidative degradation (forming quinone diimines) in solution. Solubility profiling must be coupled with stability controls.

Table 1: Physicochemical Identity
PropertyValue / Description
Molecular Formula

Molecular Weight 291.19 g/mol
LogP (Predicted) ~3.2 – 3.5 (High Lipophilicity)
Key Functional Groups Aryl Bromide, Tertiary Amine (N-Benzyl, N-Methyl), Primary Aniline
Physical State Solid (likely off-white to brown depending on oxidation)

Theoretical Hansen Solubility Parameters (HSP)

In the absence of empirical data, we utilize the Van Krevelen and Hoftyzer Group Contribution Method to predict the Hansen Solubility Parameters. This provides the coordinates for the center of the solubility sphere.[1]

The total solubility parameter (


) is derived from three components:
  • 
     (Dispersion):  Van der Waals forces.[2]
    
  • 
     (Polarity):  Dipole-dipole moments.
    
  • 
     (Hydrogen Bonding):  H-bond exchange capability.
    
In-Silico Prediction Model

Methodology: The molecule is fragmented into functional groups.[3] Each group contributes a molar attraction constant (


) to the total energy.

[4]

Group Breakdown:

  • Aromatic Ring (Substituted): High

    
    .
    
  • 
     (Aromatic):  Increases 
    
    
    
    and
    
    
    .
  • 
     (Aromatic):  Significant 
    
    
    
    and
    
    
    .
  • 
     (Tertiary Amine):  Moderate 
    
    
    
    , low
    
    
    .
  • 
     (Benzyl) & 
    
    
    
    :
    Contributions to
    
    
    .
Table 2: Predicted HSP Values (Estimate)
ParameterValue (

)
Contributing Factors

(Dispersion)
19.5 ± 0.5 Two aromatic rings + Bromine atom drive high dispersive forces.

(Polarity)
6.8 ± 1.0 Dipole moments from C-Br and C-N bonds.

(H-Bonding)
7.5 ± 1.5 Limited by only one donor group (

).

(Total)
22.1 ± 1.0
Interaction Radius (

)
~8.0 Estimated radius of the solubility sphere.

Interpretation: The compound is hydrophobic with moderate polarity.

  • Good Solvents: DCM, Chloroform, THF, DMF, DMSO, Toluene.

  • Poor Solvents: Water, Hexane (too low

    
    ), Methanol (too high 
    
    
    
    ).

Experimental Determination Protocol

To validate the theoretical values and determine the precise "Interaction Radius" (


), the Hansen Solubility Sphere Method  is required.
WARNING: Oxidation Risk
  • Insight: Phenylenediamines oxidize rapidly in solution, turning black/purple.

  • Control: All solvents must be degassed. Experiments should be conducted in sealed vials under Argon or Nitrogen.

Workflow Visualization

The following diagram outlines the iterative process for determining the solubility sphere.

SolubilityWorkflow Start Start: Theoretical HSP Prediction SelectSolvents Select 15-20 Probe Solvents (Spanning Hansen Space) Start->SelectSolvents Prep Sample Preparation (Excess Solid + Degassed Solvent) SelectSolvents->Prep Equilibrate Equilibration (24-48h) Agitation @ 25°C Prep->Equilibrate Analyze Phase Analysis (Visual/HPLC/Gravimetric) Equilibrate->Analyze Score Score Solvents (1 = Soluble, 0 = Insoluble) Analyze->Score Calculate Calculate Sphere Center (HSPiP or Genetic Algorithm) Score->Calculate Optimize Process Optimization (Solvent Blending) Calculate->Optimize

Figure 1: Step-by-step workflow for experimentally deriving the Hansen Solubility Sphere.

Detailed Protocol

Step 1: Solvent Selection Select 15–20 solvents with known HSP values that span the calculated center (


).
  • Recommended Set: Toluene, DCM, Chloroform, Acetone, Acetonitrile, THF, Ethyl Acetate, DMSO, DMF, Methanol, 2-Propanol, Hexane, Cyclohexane, 1,4-Dioxane.

Step 2: Saturation & Equilibration

  • Weigh 50 mg of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine into 20 mL clear glass vials.

  • Add 1.0 mL of the respective probe solvent to each vial.

  • Flush headspace with Argon and seal with PTFE-lined caps.

  • Agitate (shaker plate) at 25°C for 24 hours.

  • Allow to stand for 4 hours to settle undissolved solids.

Step 3: Scoring & Calculation

  • Visual Score:

    • 1 (Good Solvent): Clear solution, no solid remains.

    • 0 (Poor Solvent): Solid persists or liquid is turbid.

  • Calculation: Use the standard HSP equation to calculate the "Distance" (

    
    ) between the solvent and the solute:
    
    
    
    
    • 
      : Solvent parameter
      
    • 
      : Solute parameter (Unknown)
      

    Goal: Minimize the error such that all "Good" solvents fall within radius

    
     (
    
    
    
    ) and "Poor" solvents fall outside (
    
    
    ).

Application: Solvent Selection for Synthesis[5]

Understanding the HSP allows for the rational selection of solvents for common downstream reactions (e.g., Nucleophilic Aromatic Substitution or Cyclization).

Reaction: Cyclization to Benzimidazole
  • Requirement: High solubility of the diamine but potential need for an acid catalyst.

  • Solvent Choice:

    • Acetonitrile (

      
      ): 
      
      • Distance (

        
        ): High 
        
        
        
        makes it a borderline solvent. It may require heating.
    • THF (

      
      ): 
      
      • Distance (

        
        ): Very close to the solute's center. Excellent choice  for room temperature reactions.
        
    • DMF (

      
      ): 
      
      • Distance (

        
        ): Good solubility due to high dispersive match, but high boiling point makes removal difficult.
        
Purification Strategy (Crystallization)

To crystallize the product, induce a phase separation by moving outside the solubility sphere.

  • Anti-Solvent: Hexane or Water.

    • Strategy: Dissolve in minimal THF (inside sphere), then slowly add Hexane (outside sphere, low

      
      ) to precipitate the pure diamine.
      

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.[5] Link

  • BenchChem. (2025).[6] Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents. (Methodology reference for substituted diamines). Link

  • PubChem. (n.d.). Compound Summary: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5).[7][8] National Library of Medicine. Link

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). (Software and dataset documentation). Link

Sources

Chemo-selectivity and Synthetic Utility of Substituted Benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

Substituted benzene-1,2-diamines (o-phenylenediamines or OPDs) are privileged scaffolds in drug discovery, serving as the primary precursors for benzimidazoles, quinoxalines, and benzotriazoles. However, their utility is often hampered by the "regioselectivity paradox"—the difficulty in predicting which amino group (N1 or N2) will participate in the initial nucleophilic attack when the benzene ring bears an asymmetric substituent.

This guide provides a mechanistic framework for predicting reactivity, controlling regiochemistry, and executing high-yield heterocyclizations. It moves beyond standard textbook definitions to address the electronic and steric factors that drive product distribution in complex synthesis.

Electronic Structure & Nucleophilicity

The reactivity of substituted OPDs is governed by the electronic influence of the substituent at the C4 position. Unlike simple anilines, the two amino groups in an asymmetric OPD are non-equivalent.

The Nucleophilicity Differential

The relative nucleophilicity of N1 (para to substituent) and N2 (meta to substituent) determines the major regioisomer in condensation reactions.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    at C4 withdraw electron density.
    • Mechanism:[1][2][3][4][5] Through resonance and induction, the lone pair on N1 is delocalized into the ring/substituent system, significantly reducing its nucleophilicity. N2 is less affected (mostly inductive) and remains the primary nucleophile.

  • Electron-Donating Groups (EDG): Substituents like

    
    , 
    
    
    
    , or
    
    
    at C4 donate electron density.
    • Mechanism:[1][2][3][4][5] Hyperconjugation or resonance increases electron density at the para position (N1 ), making it the more potent nucleophile compared to N2 .

Quantitative Comparison (pKa Data)

The dissociation constants of the conjugate acids provide a proxy for nucleophilic strength.

Derivative (C4-Subst.)Electronic EffectpKa₁ (Conjugate Acid)pKa₂ (Conjugate Acid)Primary Nucleophile
Unsubstituted OPD Neutral~4.74~0.60Equivalent
4-Methyl-OPD EDG (Weak)~5.10 (Est.)~0.90N1 (Para)
4-Methoxy-OPD EDG (Strong)~5.30 (Est.)~1.20N1 (Para)
4-Nitro-OPD EWG (Strong)2.61< 0N2 (Meta)
4-Chloro-OPD EWG (Weak/Inductive)~3.80~0.20N2 (Meta)

Note: The dramatic drop in pKa for the 4-nitro derivative (2.61 vs 4.74) highlights the severe deactivation of the amine groups, requiring harsher conditions or stronger electrophiles for reaction.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available to OPDs depending on the electrophile choice.

ReactionLandscape OPD Substituted Benzene-1,2-diamine Acid + Carboxylic Acid (Phillips Condensation) OPD->Acid Aldehyde + Aldehyde (Oxidative Cyclization) OPD->Aldehyde Diketone + 1,2-Dicarbonyl OPD->Diketone Nitrite + NaNO2 / Acid OPD->Nitrite Benzimidazole Benzimidazole (Drug Scaffold) Acid->Benzimidazole - 2 H2O (High Temp/Acid) Aldehyde->Benzimidazole Oxidant req. (Air/Na2S2O5) Quinoxaline Quinoxaline (Kinase Inhibitors) Diketone->Quinoxaline Condensation (Mild) Benzotriazole Benzotriazole (Peptide Coupling) Nitrite->Benzotriazole Diazotization

Caption: Divergent synthetic pathways for substituted o-phenylenediamines based on electrophile selection.

Regioselectivity in Heterocycle Formation

When reacting a 4-substituted OPD with an unsymmetrical electrophile (e.g., a


-keto ester or isothiocyanate), two isomers are possible. Understanding the mechanism allows for prediction and control.
Mechanistic Logic: The "Kinetic vs. Thermodynamic" Trap

In benzimidazole synthesis using aldehydes, the initial step is the formation of a Schiff base (imine).

  • Kinetic Attack: The most nucleophilic nitrogen attacks the carbonyl carbon.

    • 4-Nitro-OPD:N2 attacks first

      
       Forms imine at meta position.
      
    • 4-Methyl-OPD:N1 attacks first

      
       Forms imine at para position.
      
  • Cyclization: The second nitrogen attacks the imine carbon to close the ring.

  • Tautomerization: In the final benzimidazole, the hydrogen on the nitrogen is labile (tautomeric shift).

    • Crucial Insight: Unless N-alkylation follows immediately, 5-substituted and 6-substituted benzimidazoles often exist in rapid equilibrium in solution. However, if the electrophile creates a fixed structure (like a dihydro-quinoxalinone), the initial attack determines the final fixed isomer.

Regioselectivity Pathway Diagram

Regioselectivity Substrate 4-Substituted OPD (R = NO2 vs R = CH3) Split Electronic Effect Substrate->Split EWG_Path Electron Withdrawing (NO2) Deactivates N1 (Para) Split->EWG_Path EDG_Path Electron Donating (CH3) Activates N1 (Para) Split->EDG_Path Attack_N2 Major Attack: N2 (Meta) (Less Deactivated) EWG_Path->Attack_N2 Attack_N1 Major Attack: N1 (Para) (More Activated) EDG_Path->Attack_N1

Caption: Predictive logic for nucleophilic attack preference in asymmetric diamines.

Experimental Protocols

These protocols are selected for their robustness and high yield, avoiding legacy methods that use harsh conditions (e.g., refluxing in 4N HCl).

Protocol A: Oxidative Synthesis of 2-Arylbenzimidazoles

A mild, "green" approach using sodium metabisulfite as an oxidant surrogate.

Reagents: 4-substituted-1,2-diaminobenzene (1.0 equiv), Benzaldehyde derivative (1.1 equiv),


 (1.0 equiv), Ethanol/Water (3:1).

Workflow:

  • Dissolution: Dissolve the diamine and aldehyde in EtOH/H2O at room temperature.

  • Catalysis: Add

    
     in one portion.
    
  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Pour onto crushed ice. The product usually precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

Why this works: The bisulfite adduct facilitates the cyclization and subsequent oxidation of the intermediate aminal without requiring toxic metal oxidants or high-pressure oxygen.

Protocol B: Quinoxaline Synthesis via Condensation

Standard protocol for reacting with 1,2-diketones.

Reagents: 4-substituted-1,2-diaminobenzene (1.0 equiv), Benzil (1.0 equiv), Ethanol, Acetic Acid (cat.).

Workflow:

  • Mixing: Combine diamine and benzil in absolute ethanol (0.5 M concentration).

  • Catalysis: Add 2–3 drops of glacial acetic acid (optional, accelerates imine formation).

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, warm to 50°C for 1 hour.

  • Isolation: The quinoxaline product typically crystallizes out of the solution upon cooling.

  • Validation: Check regiochemistry via NMR. If the diamine was 4-nitro-OPD, expect a mixture if the diketone is also unsymmetrical; if the diketone is symmetrical (benzil), only one product is formed.

References

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(3), 417-427.

  • PubChem. (2025). "4-Nitro-1,2-phenylenediamine Compound Summary." National Library of Medicine.

  • Ajani, O. O., et al. (2022).[6] "Microwave-Assisted Synthesis and Antimicrobial Activity of Quinoxaline Derivatives." International Journal of Medicinal Chemistry.

  • BenchChem. (2025).[7][8] "Physicochemical Properties of 4-Methyl-5-nitrobenzene-1,2-diamine."

Sources

Technical Guide: Medicinal Chemistry Applications of N-Benzylated Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylated diamine motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity stems from a unique physicochemical duality: the benzyl group provides lipophilic bulk and


-stacking capability for hydrophobic pockets, while the diamine backbone  offers tunable basicity, hydrogen bonding, and metal chelation properties.

This guide analyzes the structural utility of this scaffold, details its application in neurodegeneration and oncology, and provides validated synthetic protocols for its integration into fragment-based drug discovery (FBDD) campaigns.

Part 1: The Pharmacophore – Structural Logic

The success of N-benzylated diamines relies on their ability to bridge distinct binding domains within a protein target. This is best understood through the "Anchor-Linker-Effector" model.

Physicochemical Properties[1]
  • The Aromatic Anchor (Benzyl): This moiety frequently occupies hydrophobic pockets (e.g., the aromatic gorge of Acetylcholinesterase or the hydrophobic pocket of GPCRs). It engages in

    
    -
    
    
    
    T-shaped or parallel stacking interactions with residues like Tryptophan, Phenylalanine, or Tyrosine.
  • The Ionizable Core (Diamine): At physiological pH (7.4), one or both nitrogen atoms are often protonated. This allows for:

    • Cation-

      
       interactions:  Between the protonated amine and aromatic residues.
      
    • Salt bridges: With Aspartate or Glutamate residues (common in GPCR orthosteric sites).

  • The Linker (Ethyl/Propyl/Cyclic): The distance between the nitrogen atoms dictates selectivity. A 2-carbon linker (ethylenediamine) is optimal for metal chelation (5-membered ring formation), while rigid cyclic linkers (piperazine) reduce entropic penalties upon binding.

Visualization: The SAR Logic

The following diagram illustrates the pharmacophoric interactions of the N-benzylated diamine scaffold.

SAR_Logic Scaffold N-Benzylated Diamine (Scaffold) Benzyl Benzyl Group (Hydrophobic Anchor) Scaffold->Benzyl Contains Diamine Diamine Backbone (Ionizable Linker) Scaffold->Diamine Contains Target_Interactions Target Interactions Benzyl->Target_Interactions Pi-Pi Stacking (Trp, Phe, Tyr) Benzyl->Target_Interactions Hydrophobic Enclosure Diamine->Target_Interactions Salt Bridges (Asp, Glu) Diamine->Target_Interactions Metal Chelation (Pt, Zn, Cu) Diamine->Target_Interactions H-Bonding

Figure 1: Pharmacophoric dissection of the N-benzylated diamine scaffold showing key interactions with biological targets.

Part 2: Therapeutic Applications[2]

Neuroscience: Acetylcholinesterase (AChE) Inhibitors

The most prominent application is in Alzheimer's disease therapeutics.[1] The enzyme AChE possesses a unique structure with two binding sites: a Catalytic Anionic Site (CAS) at the bottom of a deep gorge and a Peripheral Anionic Site (PAS) at the entrance.

  • Mechanism: N-benzylated diamines (and related N-benzyl piperidines like Donepezil ) act as dual-binding inhibitors. The benzyl group stacks with Trp286 at the PAS, while the protonated amine interacts with the CAS.

  • Recent Advances: Multi-target directed ligands (MTDLs) combine N-benzyl diamines with antioxidant moieties (e.g., ferulic acid) to treat neurodegeneration pleiotropically [1, 5].

Oncology: Platinum(II) Coordination Complexes

Cisplatin resistance has driven the search for non-classical platinum drugs.

  • Application: N-benzyl-1,3-propanediamines serve as bidentate ligands for Pt(II).

  • Advantage: The bulky benzyl group hinders detoxification by glutathione transferases and facilitates DNA intercalation, distinct from the covalent cross-linking of cisplatin [2].

Infectious Disease: Tuberculosis & Malaria
  • Antimycobacterial: N-benzylated derivatives of ethylenediamine (e.g., SQ109 analogs) disrupt cell wall synthesis (MmpL3 inhibition).

  • Antimalarial: Chloroquine resistance reversal agents often utilize a diamine linker. The N-benzyl group inhibits the drug efflux pump (PfCRT) by occupying the transporter's pore [3].

Part 3: Synthetic Architecture & Protocols

The critical synthetic challenge is selectivity . Symmetrical diamines (e.g., ethylenediamine) have two equivalent primary amines. Reacting with a benzyl halide often leads to a mixture of mono-, di-, and tri-alkylated products (over-alkylation).

Preferred Method: Reductive Amination

Reductive amination is the "self-validating" method of choice. It proceeds via an imine intermediate which is selectively reduced.[2][3][4] This prevents over-alkylation because the secondary amine product is less reactive toward the carbonyl than the initial primary amine.

Comparative Synthetic Data
MethodReagentsYield (Mono)SelectivityScalability
Direct Alkylation Benzyl bromide, Base30-45%Low (Poly-alkylation)High
Reductive Amination Benzaldehyde, NaBH(OAc)385-95% High High
Solid Phase Resin-bound diamine90%HighLow
Protecting Group Boc-diamine + Benzyl bromide80%HighMedium (Extra steps)
Experimental Protocol: Synthesis of N-Benzyl-N'-methylethylenediamine

A robust protocol for generating a mono-benzylated unsymmetrical diamine.

Reagents:

  • N-Methylethylenediamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Benzaldehyde (10 mmol) in DCE (30 mL). Add N-Methylethylenediamine (10 mmol). If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Stir at room temperature (RT) for 1 hour under nitrogen.

    • Validation: Monitor by TLC.[5] The aldehyde spot should disappear, and a new less polar imine spot may appear (or proceed directly if imine is unstable).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise. Note: STAB is preferred over NaBH4 because it is milder and does not reduce the aldehyde/ketone before imine formation.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (slow addition). Extract with DCM (3x).

  • Purification: The product is a basic amine. Wash the organic layer with water, dry over Na2SO4, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH).

Yield Expectation: >85% mono-benzylated product.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Benzaldehyde + Diamine Imine Intermediate: Imine Formation Start->Imine - H2O Reagent Add Reducing Agent: NaBH(OAc)3 Imine->Reagent Reduction Selective Reduction Reagent->Reduction Hydride Transfer Workup Workup: NaHCO3 Quench Reduction->Workup Product Product: Mono-N-Benzylated Diamine Workup->Product >85% Yield

Figure 2: Step-by-step reductive amination workflow for ensuring mono-selectivity.

Part 4: Bioassay Validation (AChE Inhibition)

To validate the biological activity of synthesized N-benzylated diamines, the Ellman Assay is the industry standard.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (5-thio-2-nitrobenzoic acid), quantifiable at 412 nm.

Protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Human recombinant AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (0.5 mM).

  • Reagent: DTNB (0.3 mM).

  • Inhibitor: Dissolve N-benzylated diamine in DMSO (keep final DMSO <1%).

  • Procedure: Incubate Enzyme + Inhibitor for 20 mins. Add Substrate + DTNB. Measure Absorbance (412 nm) kinetically for 5 mins.

  • Calculation:

    
     is calculated by plotting % Inhibition vs. Log[Concentration].
    

References

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry. (2022). Link

  • Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives. Molecules. (2006). Link

  • Synthesis and antimicrobial activity of N1-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters. (2011). Link

  • Reductive Amination: A Powerful Strategy for C–N Bond Formation. Master Organic Chemistry. (2017). Link

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. European Journal of Medicinal Chemistry. (2019). Link

Sources

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine mechanism of action

-Benzyl-4-bromo- -methylbenzene-1,2-diamine: Mechanism of Oxidative Cyclization & Synthetic Utility

Executive Summary


-Benzyl-4-bromo-

-methylbenzene-1,2-diamine
1,2-disubstituted benzimidazoles

Unlike direct therapeutic agents, the "Mechanism of Action" (MoA) for this compound refers to its chemical reactivity profile —specifically, its ability to undergo intramolecular oxidative C(sp³)–H amination . This reaction, typically catalyzed by hypervalent iodine or TBAI/TBHP systems, converts the diamine into a 5-bromo-1-methyl-2-phenyl-1H-benzimidazole core. This scaffold is a critical intermediate for developing kinase inhibitors, antiviral agents (HCV), and GPCR antagonists, where the bromine atom serves as a handle for downstream diversification (e.g., Suzuki-Miyaura coupling).

Key Compound Data
PropertyDetail
CAS Number 1017046-61-5
IUPAC Name

-benzyl-4-bromo-

-methylbenzene-1,2-diamine
Molecular Formula

Molecular Weight 291.19 g/mol
Core Application Precursor for 5-bromo-benzimidazoles via C–H functionalization
Reaction Type Intramolecular Oxidative Cyclization (Metal-free)

Mechanism of Action: Oxidative C(sp³)–H Amination

The defining characteristic of this diamine is its ability to cyclize without an external aldehyde partner. Instead, the benzyl group attached to

radical-polar crossover mechanism
The TBAI/TBHP Pathway

The most efficient protocol utilizes Tetrabutylammonium iodide (TBAI) as a catalyst and tert-Butyl hydroperoxide (TBHP) as the terminal oxidant.

  • Initiation (Radical Generation): TBHP oxidizes the iodide (

    
    ) to hypoiodite (
    
    
    ) or iodite species (
    
    
    ), generating tert-butoxy radicals (
    
    
    ).
  • Hydrogen Atom Transfer (HAT): The

    
     radical abstracts a hydrogen atom from the benzylic position of the 
    
    
    -benzyl group, creating a benzylic radical.
  • Single Electron Transfer (SET): The benzylic radical is rapidly oxidized (via SET) to a benzylic cation (iminium ion equivalent).

  • Intramolecular Nucleophilic Attack: The free primary amine (

    
    ) at position 2 attacks the electrophilic benzylic carbon, forming a 5-membered dihydrobenzimidazole intermediate.
    
  • Aromatization: Subsequent oxidation steps remove two hydrogen atoms, establishing the aromatic benzimidazole system.

Mechanistic Visualization

The following diagram illustrates the transformation from the diamine precursor to the active benzimidazole scaffold.

OxidativeCyclizationPrecursorN1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamineRadicalBenzylic RadicalIntermediatePrecursor->RadicalH-AbstractionIminiumIminium Ion(Electrophile)Radical->IminiumSET OxidationCyclizedDihydrobenzimidazoleIminium->CyclizedIntramolecularNH2 AttackProduct5-Bromo-1-methyl-2-phenyl-1H-benzimidazoleCyclized->ProductOxidativeDehydrogenationTBAITBAI/TBHP(HAT)Oxidation-2H(Aromatization)

Caption: Pathway for the TBAI-catalyzed oxidative cyclization of


Biological Relevance & Downstream Applications

While the diamine itself is a building block, the 5-bromo-benzimidazole scaffold it yields is a critical pharmacophore in drug discovery.

Privileged Scaffold in Kinase Inhibition

The benzimidazole core mimics the purine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of protein kinases.

  • Target: The 5-bromo position (derived from the 4-bromo on the diamine) is strategically located to access the "solvent-exposed region" or the "gatekeeper pocket" of kinases when functionalized.

  • Modification: Researchers use Suzuki-Miyaura coupling at the Br-site to attach solubilizing groups (e.g., piperazines) or selectivity-enhancing moieties.

Antiviral & GPCR Activity
  • HCV NS5B Polymerase Inhibitors: Benzimidazole derivatives are known non-nucleoside inhibitors of Hepatitis C virus polymerase. The 1-benzyl substituent (from the diamine precursor) provides essential hydrophobic interactions within the viral binding pocket.

  • Angiotensin II Antagonists: The 1-benzyl-benzimidazole motif is a structural analog of the biphenyl-tetrazole system found in sartan drugs (e.g., Telmisartan), providing receptor affinity.

Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole from


Materials
  • Substrate:

    
    -Benzyl-4-bromo-
    
    
    -methylbenzene-1,2-diamine (1.0 equiv)
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.2 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine substrate (1.0 mmol) in EtOAc (5 mL).

  • Addition: Add TBAI (0.2 mmol) followed by the dropwise addition of TBHP (3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature (open air) or 60°C (sealed tube) for 4–6 hours. Monitor progress via TLC (hexane/EtOAc 4:1) for the disappearance of the diamine spot.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to neutralize excess peroxide and iodine species.
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) to afford the benzimidazole product.

Validation Criteria (Self-Check)
  • Appearance: Product should be a white to off-white solid.

  • NMR Verification:

    • Disappearance of the broad

      
       singlet (approx. 3.5–4.5 ppm).
      
    • Shift of the benzylic

      
       protons. In the diamine, they appear around 4.0 ppm; in the benzimidazole, they are absent (if the benzyl carbon becomes the C2 ring carbon) OR if the reaction is a standard condensation with external aldehyde, the benzyl remains.
      
    • Correction for this specific mechanism: In the oxidative C-H amination described above, the benzylic

      
       is oxidized to the C=N bond of the ring. Therefore, the benzyl ring is now directly attached to C2, and the 
      
      
      protons are gone.
    • Mass Spec: Observe

      
       peak corresponding to the loss of 4 hydrogens from the precursor mass (if fully aromatized).
      

References

  • Bose, A., & Mal, P. (2015). "Metal-free oxidative C(sp3)–H functionalization: A TBAI/TBHP mediated synthesis of 1,2-disubstituted benzimidazoles." Journal of Organic Chemistry.

  • Homi Bhabha National Institute. (2018). "Development of Iodine Catalyzed Organic Transformations." Chapter 4: Oxidative C-H Functionalization.

  • BLD Pharm. (2024). "Product Datasheet: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5)."

  • Zhang, J., et al. (2020). "Oxidative Cyclization Approach to Benzimidazole Libraries." ACS Combinatorial Science.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24702226." PubChem.

Methodological & Application

Application Notes and Protocols for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The catalytic applications and protocols detailed herein for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine are predicated on established methodologies for structurally analogous N,N'-disubstituted 1,2-phenylenediamine ligands. Due to the limited specific literature on this particular ligand, the following content should be regarded as a foundational guide for research and development. Optimization of the described protocols is essential for successful implementation.

Introduction: A Ligand Scaffold for Modern Catalysis

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is an asymmetrically substituted 1,2-phenylenediamine derivative. This class of compounds has garnered significant interest as ligands in transition metal catalysis, particularly in copper- and palladium-catalyzed cross-coupling reactions. The strategic placement of a methyl and a benzyl group on one nitrogen atom, alongside a primary amine on the other, imparts a unique steric and electronic profile. The bromine substituent on the aromatic backbone offers a handle for further functionalization, allowing for the synthesis of more complex ligand architectures or for immobilization on solid supports.

The core value of 1,2-diamine ligands lies in their ability to form stable, five-membered chelate rings with metal centers. This chelation enhances the stability and catalytic activity of the metal complex. In copper-catalyzed reactions, such as the Ullmann and Goldberg aminations, diamine ligands have been shown to prevent catalyst aggregation and control the concentration of the active catalytic species, leading to milder reaction conditions and broader substrate scope.[1][2][3][4][5][6][7] The N,N'-dialkyl substitution, as seen with the methyl and benzyl groups, is crucial for preventing undesired N-arylation of the ligand itself, a common deactivation pathway.[6]

These application notes will provide a comprehensive guide to the synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine and its potential applications as a ligand in copper-catalyzed C-N cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science research.[6][7]

Synthesis of the Ligand

The synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine can be approached through a multi-step sequence, starting from a commercially available precursor. The following protocol is a proposed route based on standard organic chemistry transformations for N-alkylation and nitro group reduction.[8][9]

Synthetic Workflow

A 4-Bromo-2-nitroaniline B 4-Bromo-N1-methyl-2-nitroaniline A->B  Methylation (e.g., MeI, K2CO3) C N1-Benzyl-4-bromo-N1-methyl-2-nitroaniline B->C  Benzylation (e.g., BnBr, NaH) D N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine C->D  Nitro Reduction (e.g., H2/Pd-C or SnCl2)

Caption: Proposed synthetic pathway for the target ligand.

Protocol 1: Synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Step 1: N-Methylation of 4-Bromo-2-nitroaniline

  • Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Methylation: Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction to 40-50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 4-bromo-N1-methyl-2-nitroaniline.

Step 2: N-Benzylation of 4-Bromo-N1-methyl-2-nitroaniline

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Benzylation: Add benzyl bromide (BnBr, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain N1-benzyl-4-bromo-N1-methyl-2-nitroaniline.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the benzylated product from Step 2 (1.0 eq.) in ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Two common methods are:

    • Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously.

    • Chemical Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) and heat the reaction to 60-70 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material has been fully consumed.

  • Work-up:

    • For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash with the reaction solvent.

    • For SnCl₂ Reduction: Cool the reaction, dilute with ethyl acetate, and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter the resulting tin salts and separate the organic layer.

  • Final Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final ligand, N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine.

Application in Copper-Catalyzed C-N Cross-Coupling

N,N'-disubstituted 1,2-diamine ligands are highly effective in copper-catalyzed Ullmann-type cross-coupling reactions. They facilitate the formation of C-N bonds between aryl halides and various nitrogen nucleophiles under relatively mild conditions. The ligand is expected to form an active Cu(I) complex that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and reductive elimination to afford the product and regenerate the catalyst.[1][2][4]

General Catalytic Cycle

cluster_0 A Cu(I)X B [L-Cu(I)]+ A->B + Ligand (L) C [L-Cu(I)-NuH] B->C + R2NH (NuH) D [L-Cu(I)-Nu]- C->D + Base - [Base-H]+ E [L-Cu(III)(Ar)(Nu)] D->E + Ar-X (Oxidative Addition) E->B Ar-NR2 (Reductive Elimination)

Caption: Generalized catalytic cycle for copper-catalyzed C-N coupling.

Protocol 2: General Procedure for Copper-Catalyzed Amination of Aryl Halides

This protocol provides a starting point for the amination of an aryl iodide or bromide with a primary or secondary amine.

Materials and Reagents:

Reagent/MaterialTypical Quantity (for 1.0 mmol scale)Notes
Aryl Halide (Ar-X)1.0 mmolAryl iodide or bromide
Amine (R₂NH)1.2 mmolPrimary or secondary amine
Copper(I) Iodide (CuI)0.05 mmol (5 mol%)Other Cu(I) sources can be used
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine 0.1 mmol (10 mol%) The ligand
Base (e.g., K₃PO₄, Cs₂CO₃)2.0 mmolAnhydrous, finely powdered base is recommended
Anhydrous Solvent (e.g., Toluene, Dioxane)2-3 mLShould be thoroughly dried and degassed
Schlenk tube or sealed vial-For maintaining an inert atmosphere
Magnetic stir bar--

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the aryl halide (if solid), CuI, the diamine ligand, the base, and a magnetic stir bar to an oven-dried Schlenk tube.

  • Atmosphere Control: Seal the tube, evacuate, and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide (if liquid), the amine, and the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the Schlenk tube tightly and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of Celite to remove insoluble salts and the catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-arylated amine product.[10]

Troubleshooting and Optimization

Successful catalysis often requires optimization of reaction parameters. Below is a guide to common issues and potential solutions.

Start Reaction Issue Identified Q1 Low Conversion? Start->Q1 Q2 Side Product Formation? Q1->Q2 No Sol1 Increase Temperature Increase Catalyst/Ligand Loading Screen Different Solvents/Bases Q1->Sol1 Yes Sol2 Check for Ligand N-Arylation Ensure Anhydrous/Inert Conditions Lower Reaction Temperature Q2->Sol2 Yes End Optimized Protocol Q2->End No Sol1->End

Caption: A workflow for troubleshooting common catalytic issues.

Safety Precautions

  • Ligand and Amines: Substituted diamines and other amine reagents can be toxic and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper Salts: Copper salts can be harmful if ingested or inhaled. Avoid creating dust.

  • Solvents and Reagents: Use anhydrous solvents and handle strong bases and reactive reagents with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]

  • Inert Atmosphere: Reactions are sensitive to air and moisture. Proper handling techniques for air-sensitive compounds are required.

Conclusion

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine represents a promising, structurally nuanced ligand for transition metal catalysis. While direct experimental data is nascent, its design principles are firmly rooted in the well-established success of analogous 1,2-diamine ligands in facilitating challenging cross-coupling reactions. The protocols provided herein offer a robust starting point for researchers to explore its catalytic potential, with the understanding that empirical optimization is key to unlocking its full capabilities in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society, 127(12), 4120–4121. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The role of chelating diamine ligands in the goldberg reaction: a kinetic study on the copper-catalyzed amidation of aryl iodides. PubMed. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Jones, C. P., & Anderson, K. W. (2010). Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH. [Link]

  • Ito, H., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]

  • Jones, C. P., & Anderson, K. W. (2010). Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. [Link]

Sources

Application Note: Synthesis of ICT Fluorescent Probes Using N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic use of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) as a high-value scaffold for synthesizing Internal Charge Transfer (ICT) fluorescent probes.

Abstract

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a specialized building block that integrates three critical functionalities into a single scaffold: a donor amine (N-benzyl-N-methyl), a heterocycle-forming diamine core , and a reactive bromine handle .[1] This guide outlines the protocols for converting this intermediate into Benzimidazolium and Quinoxaline fluorophores. These probes are essential for bio-imaging applications, particularly in mitochondrial tracking (due to cationic character) and ratiometric sensing of micro-environmental changes (viscosity, pH).

Part 1: Chemical Rationale & Scaffold Analysis

Structural Advantages

The molecule acts as a "pre-functionalized" donor-acceptor precursor. Unlike standard phenylenediamines, the N1-position is already fully alkylated, directing the synthesis toward cationic heterocycles or requiring specific oxidative pathways.

FeatureChemical FunctionApplication Utility
Tertiary Amine (N1) Strong Electron Donor (EDG)Drives Internal Charge Transfer (ICT) for red-shifted emission.
Primary Amine (N2) NucleophileInitiates condensation with aldehydes or 1,2-dicarbonyls.
Bromo Group (C4) Cross-Coupling HandleAllows conjugation extension (Suzuki/Sonogashira) to tune

.
Benzyl Group Lipophilicity ModulatorEnhances membrane permeability for live-cell imaging.
Mechanism of Fluorescence (ICT)

In the final probe architecture, the N1-amine acts as the electron donor. Upon excitation, electrons transfer from this donor to the electron-deficient heterocycle (Acceptor).

  • Sensitivity: This transfer is highly sensitive to the environment. For example, restricting the rotation of the N1-amine (viscosity) or protonating the acceptor (pH) drastically alters the quantum yield.

Part 2: Synthetic Utility & Workflows

Pathway A: Benzimidazolium Probes (Mitochondrial Trackers)

Reaction with aldehydes yields cationic benzimidazolium dyes. These are structurally analogous to Cyanine or Hemicyanine dyes, possessing a delocalized positive charge that targets the mitochondrial matrix potential (


).
Pathway B: Quinoxaline Push-Pull Probes (Solvatochromic)

Condensation with 1,2-dicarbonyls (e.g., Benzil) forms Quinoxalinium salts or, via specific oxidative dealkylation (less common), neutral quinoxalines. The cationic quinoxalinium species are potent NIR-active scaffolds.

DOT Diagram: Synthetic Pathways

SynthesisWorkflow Start N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine Benzimidazolium Benzimidazolium Salt (Mito-Tracker) Start->Benzimidazolium Acid Cat. / Oxidant (Pathway A) Quinoxalinium Quinoxalinium Probe (NIR/Viscosity) Start->Quinoxalinium Reflux / EtOH (Pathway B) Aldehyde Ar-CHO (e.g., 4-DMA-Benzaldehyde) Aldehyde->Benzimidazolium Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Quinoxalinium Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Benzimidazolium->Suzuki Functionalization of Br-group Quinoxalinium->Suzuki FinalProbe Extended Conjugation Probe (Red-Shifted) Suzuki->FinalProbe

Caption: Divergent synthesis of mitochondrial (Benzimidazolium) and solvatochromic (Quinoxalinium) probes from the core diamine scaffold.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-Benzimidazolium Probe

Target: A cationic probe for mitochondrial imaging. Reaction Type: Oxidative Cyclization.

Materials:

  • N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: DMF/Ethanol (1:3 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mmol of the diamine and 1 mmol of the aldehyde in 10 mL of DMF/Ethanol mixture.

  • Activation: Add Na₂S₂O₅ (1.2 mmol). This acts as an oxidant to facilitate the formation of the imidazole ring from the intermediate imine.

  • Reflux: Heat the mixture to 80°C for 6-12 hours. Monitor via TLC (DCM:MeOH 95:5). The product will appear as a fluorescent spot under UV (365 nm).

  • Work-up: Cool to room temperature. Pour into ice-cold diethyl ether to precipitate the crude salt.

  • Purification: Filter the precipitate and recrystallize from Acetonitrile/Ether.

  • Validation:

    • 1H NMR: Look for the downfield shift of the C2-proton (if H-substituted) or the disappearance of the aldehyde proton.

    • MS (ESI): Confirm the mass of the cation

      
      .
      
Protocol 2: Suzuki Functionalization of the Bromo-Handle

Target: Extending conjugation to shift emission to >600 nm (Red/NIR).

Materials:

  • Benzimidazolium/Quinoxaline intermediate (from Protocol 1) (1.0 eq)

  • Phenylboronic acid derivative (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Combine the intermediate, boronic acid, and base in a pressure tube. Add dioxane. Sparge with Argon for 10 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under Argon flow and seal the tube.

  • Reaction: Heat at 90-100°C for 12 hours. The solution typically darkens.

  • Extraction: Dilute with water and extract with DCM. Wash organic layer with brine.

  • Purification: Silica gel column chromatography. Elute with a gradient of DCM -> 5% MeOH/DCM.

  • Fluorescence Check: Dissolve a trace amount in DMSO. Visually inspect fluorescence under a green laser pointer (532 nm) or UV lamp.

Part 4: Characterization & Troubleshooting

Spectral Properties
ParameterTypical RangeNotes
Absorbance (

)
350 - 450 nmDepends on conjugation length.
Emission (

)
500 - 650 nmLarge Stokes shift expected (>80 nm).
Quantum Yield (

)
0.1 - 0.6Higher in viscous solvents (molecular rotor effect).
Troubleshooting Guide
  • Issue: No Cyclization (Protocol 1).

    • Cause: Steric hindrance of the N-benzyl group or insufficient oxidation.

    • Solution: Switch to Nitrobenzene as the solvent (high temp oxidant) or use FeCl₃ as a catalyst.

  • Issue: Low Fluorescence.

    • Cause: Photo-induced Electron Transfer (PET) quenching by the free amine.

    • Solution: Ensure the probe is in a protonated state (if pH sensitive) or rigidify the structure via the Suzuki coupling (Protocol 2) to reduce non-radiative decay.

References

  • Benzimidazole Synthesis: Synthesis and Optical Properties of Novel Fluorescence-Traced Benzimidazolium Bromides. Journal of Heterocyclic Chemistry. Link

  • Quinoxaline Probes: The Synthesis and Optical Properties of Fluorescent Quinoxalines. ResearchGate.[2] Link

  • Compound Data: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Properties. BenchChem. Link

  • General Protocol: Reaction of o-phenylenediamine with dicarbonyls for fluorescent dyes. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Mitochondrial Probes: Development of Benzimidazole-Based Fluorescent Probes for Mitochondrial Imaging. NIH/PubMed. Link

Sources

Application Note: Regioselective N-Benzylation of 4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the monoselective N-benzylation of 4-bromo-N1-methylbenzene-1,2-diamine (CAS: 69038-76-2). This scaffold is a critical intermediate in the synthesis of benzimidazoles and other heterocyclic pharmaceutical agents.

The core challenge in this transformation is regioselectivity . The substrate contains two nucleophilic nitrogen atoms:

  • 
     (Secondary):  Methylated, sterically hindered, para- to the bromine.
    
  • 
     (Primary):  Unsubstituted, sterically accessible, meta- to the bromine.
    

This guide prioritizes Reductive Amination (Method A) as the "Gold Standard" for generating the


-benzyl derivative with high purity. It also outlines Direct Alkylation (Method B)  and Protection Strategies  for alternative regioisomers.

Chemo-Structural Analysis & Strategy

Substrate Properties[1][2]
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 201.07 g/mol

  • Key Feature: The 4-bromo substituent exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring. However, the primary challenge is distinguishing between the

    
    -methylamine and the 
    
    
    
    -primary amine.
Reaction Pathway Selection
  • Target:

    
    -Benzyl-4-bromo-
    
    
    
    -methylbenzene-1,2-diamine.
  • Mechanism of Choice: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

  • Rationale: Aldehydes react rapidly with primary amines to form imines (Schiff bases). Secondary amines react slower to form iminium ions, especially when hindered by an ortho-substituent. STAB is a mild hydride donor that reduces imines much faster than aldehydes or ketones, preventing side reactions.

Visualizing the Pathway

The following diagram illustrates the competitive landscape and the selected pathway.

ReactionPathway Substrate 4-bromo-N1-methyl benzene-1,2-diamine Imine Intermediate Imine (Transient) Substrate->Imine Fast (Primary Amine) Byproduct N1-Benzyl / Dialkyl (Minor/Avoided) Substrate->Byproduct Direct Alkylation (Slow/Steric) Benzaldehyde Benzaldehyde (1.05 eq) Benzaldehyde->Imine Product N2-Benzyl Product (Major) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Reaction pathway showing the kinetic preference for N2-benzylation via imine formation.

Protocol A: Reductive Amination (Gold Standard)

Objective: Synthesis of


-benzyl-4-bromo-

-methylbenzene-1,2-diamine.
Reagents & Equipment
ReagentEquiv.[2][3]RoleGrade
Substrate 1.0Starting Material>97% Purity
Benzaldehyde 1.05ElectrophileDistilled/Fresh
NaBH(OAc)3 1.4 - 1.5Reducing AgentSTAB (95%)
Acetic Acid (AcOH) 1.0 - 2.0Catalyst/pH ControlGlacial
DCE or DCM SolventMediumAnhydrous
Step-by-Step Procedure
  • Preparation:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Note: DCM (Dichloromethane) can be used, but DCE allows for slightly higher temperatures if the imine formation is sluggish.

  • Imine Formation:

    • Add Benzaldehyde (1.05 eq) dropwise to the amine solution.

    • Add Acetic Acid (1.0 eq). The pH should be slightly acidic (pH 5-6) to catalyze imine formation without protonating the amine into non-nucleophilic ammonium salts.

    • Stir at Room Temperature (20-25°C) for 30–60 minutes under inert atmosphere (

      
       or Ar).
      
    • Checkpoint: Monitor by TLC or LC-MS. You may see the disappearance of the aldehyde and formation of the imine (often a shift in retention time).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 4–12 hours.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution slowly until gas evolution ceases and pH is basic (~pH 8-9).

    • Extract the aqueous layer with DCM (3 x volume).[4]

    • Combine organic layers, wash with Brine , and dry over anhydrous Na2SO4 .

    • Filter and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10%

      
       40% EtOAc).
      
    • Expected Yield: 75–90%.

Protocol B: Direct Alkylation (Alternative)

Use Case: If the aldehyde is unavailable or unstable, or if N-alkylation with a non-carbonyl electrophile is required. Risk: High probability of over-alkylation (quaternization) or regiochemical scrambling.

Reagents[1][4][5][6]
  • Electrophile: Benzyl Bromide (BnBr) (0.95 eq - slight deficit to prevent over-alkylation).

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq).
    
  • Solvent: DMF or Acetonitrile (MeCN).

Procedure Summary
  • Dissolve diamine in MeCN (0.1 M).

  • Add

    
    .[2]
    
  • Add Benzyl Bromide dropwise at 0°C .

  • Stir at 0°C for 2 hours, then slowly warm to RT.

  • Critical: Monitor strictly by LC-MS. Stop reaction immediately upon consumption of starting material or appearance of di-benzylated byproduct.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in DCE/DCM AddReagents Add Benzaldehyde (1.05 eq) + AcOH (1.0 eq) Start->AddReagents Stir Stir 30-60 min (Imine Formation) AddReagents->Stir Reduction Add NaBH(OAc)3 (1.4 eq) at 0°C -> RT Stir->Reduction Check LC-MS Check: SM Consumed? Reduction->Check Check->Reduction No (Add 0.2 eq STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the reductive amination protocol.

Analytical Controls & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (CDCl3):

    • 
       ~2.9 ppm (s, 3H, 
      
      
      
      -Me).
    • 
       ~4.3 ppm (s, 2H, 
      
      
      
      -CH2-Ph).
    • 
       ~6.5-7.5 ppm (Aromatic protons).
      
    • Diagnostic: Look for the disappearance of the primary amine signal (broad singlet, ~3-4 ppm) and appearance of the secondary amine doublet (coupling to benzylic protons) or broad singlet.

  • MS (ESI+):

    
     (Bromine isotope pattern 1:1).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.Use anhydrous DCE; use fresh STAB bottle.
Dialkylation (

-dibenzyl)
Excess aldehyde or high temp.Strictly control stoichiometry (1.05 eq); keep temp < 25°C.
Wrong Regioisomer (

-benzyl)
Steric anomaly or migration.Unlikely with STAB. Confirm structure by NOESY NMR.
Sticky Emulsion during Workup Boron salts.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize boron species.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • PubChem Compound Summary. "4-Bromobenzene-1,2-diamine." National Center for Biotechnology Information.

Sources

Application Note: Strategic Utilization of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine in Asymmetric Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) is a highly functionalized o-phenylenediamine derivative that serves as a "lynchpin" scaffold in the synthesis of sterically and electronically tunable ligands for asymmetric catalysis.

Unlike simple diamines, this compound features three distinct vectors for chemical modification, enabling the rapid construction of Non-Symmetric N-Heterocyclic Carbenes (NHCs) and P,N-Ligands :

  • The Tertiary Amine (N1): Bearing Methyl and Benzyl groups, this moiety allows for Oxidative C(sp³)-H Functionalization , a metal-free route to construct the benzimidazole core without requiring pre-functionalized aldehydes.

  • The Primary Amine (N2): Acts as the nucleophile in cyclization sequences.

  • The Aryl Bromide (C4): A crucial handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the introduction of chiral steric bulk or anchoring to solid supports.

This guide details the protocol for converting this scaffold into active asymmetric catalysts, specifically focusing on Oxidative Cyclization and Chiral NHC Precursor Synthesis .

Compound Specifications
PropertySpecification
IUPAC Name N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine
CAS Number 1017046-61-5
Molecular Formula

Molecular Weight 291.19 g/mol
Appearance Off-white to pale brown solid/oil
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in hexanes
Key Reactivity Oxidative Cyclization, Electrophilic Aromatic Substitution, Pd-Catalyzed Coupling

Core Protocol: Metal-Free Oxidative Cyclization

Objective: Synthesize the 1,2-disubstituted benzimidazole core via intramolecular C(sp³)-H amination. This method avoids the use of exogenous aldehydes, utilizing the internal benzyl group as the carbon source for the C2 position.

Mechanism of Action

The reaction proceeds via a TBAI/TBHP-mediated oxidative sequence . The tert-butyl hydroperoxide (TBHP) oxidizes the iodide catalyst (TBAI) to hypoiodite or iodite species, which generate an iminium ion at the benzylic position of the N1-amine. The pendant primary amine (N2) then attacks this electrophilic iminium, followed by oxidative dehydrogenation to aromatize the system.

Experimental Procedure

Reagents:

  • Substrate: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (1.0 equiv)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (20 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine substrate (1.0 mmol) in EtOAc (5.0 mL).

  • Addition: Add TBAI (0.2 mmol) followed by the dropwise addition of TBHP (4.0 mmol).

  • Reaction: Seal the flask (or attach a reflux condenser open to air) and stir the mixture at 80 °C for 6–12 hours. Monitor conversion by TLC (Eluent: Hexane/EtOAc 4:1). The product (Benzimidazole) typically has a lower R_f than the diamine.

  • Work-up: Cool the reaction mixture to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess peroxide.
    
  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 5-bromo-1-methyl-2-phenyl-1H-benzimidazole .

Note on Regioselectivity: Cyclization typically favors the formation of the 1-methyl-2-phenyl isomer due to the mechanism of benzylic oxidation. The bromine atom remains at position 5 (or 6, tautomer dependent in free NH systems, but fixed here due to N-methylation).

Application: Synthesis of Chiral NHC Precursors

Context: The resulting benzimidazole is a "Pro-NHC" scaffold. To create an asymmetric catalyst, we introduce a chiral group at the N3 position and/or a bulky chiral group at the C4/C5-Bromo position.

Workflow: Divergent Ligand Synthesis

The following diagram illustrates the strategic divergence from the core scaffold to two distinct classes of asymmetric ligands.

LigandSynthesis Start N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine Step1 Oxidative Cyclization (TBAI / TBHP) Start->Step1 C(sp3)-H Activation Inter Intermediate: 5-Bromo-1-methyl-2-phenyl- benzimidazole Step1->Inter Ring Closure PathA Path A: N-Alkylation (Chiral Halide) Inter->PathA + R*-X (e.g., Chiral Benzyl Halide) PathB Path B: Cross-Coupling (Suzuki/Buchwald) Inter->PathB + Ar-B(OH)2 / Pd(0) ProdA Chiral NHC Precursor (Asymmetric Alkylation) PathA->ProdA ProdB Sterically Bulky Ligand (e.g., Biaryl-Benzimidazole) PathB->ProdB

Caption: Divergent synthesis of asymmetric ligands from the N1-benzyl-4-bromo-N1-methylbenzene-1,2-diamine scaffold.

Protocol: Asymmetric N-Alkylation (Path A)

This step generates the chiral benzimidazolium salt, the direct precursor to the active NHC catalyst.

  • Reagents:

    • Substrate: 5-Bromo-1-methyl-2-phenyl-1H-benzimidazole (from Section 2).

    • Alkylation Agent: (S)-1-Phenylethyl bromide (or other chiral alkyl halides).

    • Solvent: Acetonitrile (

      
      ).
      
  • Procedure:

    • Dissolve the benzimidazole (1.0 equiv) in dry

      
       (0.5 M).
      
    • Add the chiral alkyl bromide (1.2 equiv).

    • Reflux at 80 °C for 24–48 hours. The reaction is driven by the formation of the quaternary ammonium salt, which often precipitates.

    • Isolation: Cool to 0 °C. Filter the precipitate. Wash with cold diethyl ether to remove unreacted starting materials.

    • Result: Chiral Benzimidazolium Bromide Salt.

Catalytic Activation (In Situ)

To use in Asymmetric Allylic Alkylation :

  • Mix the Chiral Benzimidazolium Salt (10 mol%),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) in Dioxane.
  • Stir at 60 °C for 30 mins to generate the active Pd-NHC complex in situ.

  • Add the allylic substrate and nucleophile.[2]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete oxidation of the benzylic C-H.Increase TBHP to 5.0 equiv. Ensure TBAI is fresh. Switch solvent to Chlorobenzene and increase temp to 100 °C.
Regioisomer Mixtures Migration of the methyl group (rare) or tautomerization issues.The N1-Me/N1-Bn substrate prevents tautomerization before cyclization. Ensure the starting material is pure N1,N1-disubstituted.
No Precipitation in Alkylation Salt is soluble in MeCN.Concentrate the reaction mixture to 1/4 volume and add excess

or Hexane to induce precipitation.
Debromination Pd-catalyzed coupling causes loss of Br.Use mild bases (

) and lower temperatures (60-80 °C) during cross-coupling steps.

References

  • Bose, A., & Mal, P. (2019). "Metal-free oxidative C(sp3)–H functionalization for the synthesis of 1,2-disubstituted benzimidazoles." Chemical Communications.[3] Link

  • Wang, Y., et al. (2016).[4] "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A. Link

  • Hahn, F. E., & Jahnke, M. C. (2008). "Heterocyclic Carbenes: Synthesis and Coordination Chemistry." Angewandte Chemie International Edition. Link

  • BLD Pharm. (2024). "Product Analysis: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine." BLD Pharm Catalog. Link

Sources

Application Notes & Protocols: Evaluating N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This document provides a comprehensive guide for the investigation of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine, a substituted phenylenediamine derivative, as a potential antimicrobial candidate. We present detailed, step-by-step protocols for the initial characterization of its antimicrobial activity, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. Furthermore, we outline methodologies to probe its potential mechanisms of action, focusing on bacterial membrane disruption and DNA gyrase inhibition. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction: The Rationale for Novel Scaffolds

The chemical architecture of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine presents several features that suggest potential antimicrobial activity. The presence of a halogen (bromine) on the aromatic ring can enhance lipophilicity, potentially facilitating membrane interaction and penetration.[1][2][3] Halogenated phenols and other aromatic compounds have demonstrated significant antimicrobial and antibiofilm properties.[3] Additionally, the N-benzyl aniline motif is a known pharmacophore found in various biologically active compounds, including those with antibacterial efficacy against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

This application note provides the foundational protocols to systematically evaluate the antimicrobial potential of this specific scaffold, guiding the researcher from initial screening to preliminary mechanism of action studies.

Synthesis and Characterization

While various methods exist for the synthesis of substituted phenylenediamines, a common approach involves multi-step reactions including N-alkylation and N-benzylation of a bromo-substituted aniline precursor.[7][8][9][10] A plausible synthetic route is outlined below.

Synthesis_Workflow A 4-Bromo-2-nitroaniline B N-Methyl-4-bromo-2-nitroaniline A->B Methylation (e.g., MeI, K2CO3) C N-Benzyl-N-methyl-4-bromo-2-nitroaniline B->C Benzylation (e.g., BnBr, NaH) D N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine C->D Nitro Reduction (e.g., SnCl2, HCl or H2/Pd-C)

Figure 1: Plausible synthesis route for the target compound.

Upon synthesis, the structure and purity of the final compound must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For biological assays, the compound should be of high purity (>95%).

Primary Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its spectrum and potency of antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine that inhibits the visible growth of selected bacterial strains.

Materials:

  • N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (Test Compound)

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[4]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, MRSA ATCC 43300)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the well.

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative (growth) control (no compound)

  • Sterility control (no bacteria)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells. The final volume in each well is now 100 µL.

  • Controls:

    • Growth Control: 50 µL MHB + 50 µL inoculum.

    • Sterility Control: 100 µL MHB only.

    • Positive Control: Set up a serial dilution of a standard antibiotic like Ciprofloxacin.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC assay that results in no colony formation (or a ≥99.9% kill) on the MHA plate.

Data Presentation: The results should be summarized in a table for clear comparison.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 29213Gram-positive
E. faecalis ATCC 29212Gram-positive
MRSA ATCC 43300Gram-positive
E. coli ATCC 25922Gram-negative
P. aeruginosa ATCC 27853Gram-negative
Ciprofloxacin(Control)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Elucidating the Mechanism of Action (MoA)

Based on the chemical structure, two plausible mechanisms of action are disruption of the bacterial cell membrane and inhibition of DNA gyrase. The following protocols provide a framework for investigating these possibilities.

MoA_Investigation_Workflow Start Active Compound Identified (Low MIC) Hypothesis1 Hypothesis 1: Membrane Disruption Start->Hypothesis1 Hypothesis2 Hypothesis 2: DNA Gyrase Inhibition Start->Hypothesis2 Assay1 Membrane Potential Assay (DiSC3(5) dye) Hypothesis1->Assay1 Assay2 DNA Supercoiling Inhibition Assay Hypothesis2->Assay2 Result1 Depolarization Observed? Assay1->Result1 Result2 Supercoiling Inhibited? Assay2->Result2 Conclusion1 MoA likely involves membrane damage Result1->Conclusion1 Yes Further_Studies Further Studies: (e.g., SYTOX Green, ATPase assay) Result1->Further_Studies No Conclusion2 MoA likely involves DNA gyrase inhibition Result2->Conclusion2 Yes Result2->Further_Studies No

Figure 2: Workflow for investigating the mechanism of action.

Protocol 3: Bacterial Cytoplasmic Membrane Depolarization Assay

Principle: The voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence.[18][19][20] Disruption of the membrane potential causes the dye to be released, resulting in a measurable increase in fluorescence.[18][21]

Materials:

  • Bacterial cells in logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.4) containing 20 mM glucose

  • DiSC3(5) dye stock solution (in DMSO)

  • Test compound

  • Valinomycin (positive control, K+ ionophore)

  • Fluorescence spectrophotometer or plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5-0.6). Harvest cells by centrifugation, wash, and resuspend in HEPES buffer to an OD₆₀₀ of 0.05.[22]

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM.[19] Incubate in the dark with shaking until the fluorescence signal is stable (typically 30-60 minutes), indicating dye uptake and quenching.[22]

  • Assay Measurement:

    • Transfer 2 mL of the cell/dye suspension to a cuvette.

    • Record the baseline fluorescence for ~100 seconds.

    • Add the test compound (at a concentration of 1x or 2x MIC) and continue recording the fluorescence. An increase in fluorescence indicates membrane depolarization.

    • In a separate experiment, add valinomycin as a positive control to induce complete depolarization.[19][21]

  • Data Analysis: Plot fluorescence intensity versus time. Compare the rate and extent of fluorescence increase caused by the test compound to the negative (DMSO) and positive (valinomycin) controls.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Principle: DNA gyrase, a type II topoisomerase, introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The activity of the enzyme can be monitored by the change in DNA topology, which is distinguishable by agarose gel electrophoresis. Inhibitors of this process prevent the conversion of relaxed plasmid DNA to its supercoiled form.[23][24]

Materials:

  • Purified E. coli DNA gyrase enzyme

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP)

  • Test compound

  • Ciprofloxacin or Novobiocin (positive control inhibitors)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures (total volume ~20-30 µL) containing assay buffer, relaxed pBR322 DNA (~0.5 µg), and varying concentrations of the test compound or control inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[24]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 2X GSTEB).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at ~90V for 90 minutes.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized framework for the initial antimicrobial evaluation of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine. Positive results from these assays—specifically, potent MIC values against key pathogens and a clear indication of a specific mechanism of action—would strongly support its advancement as a lead compound.

Subsequent steps in the drug discovery pipeline would involve structure-activity relationship (SAR) studies to optimize potency and reduce potential toxicity, further mechanistic studies to confirm the molecular target, and evaluation in more complex models of infection. The versatility of the N-benzyl aniline scaffold suggests that derivatization could lead to compounds with improved antimicrobial profiles.[4][6]

References

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society. Available at: [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). PMC. Available at: [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. Available at: [Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. Available at: [Link]

  • ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. DergiPark. Available at: [Link]

  • Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections?. PMC. Available at: [Link]

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Google Patents.
  • Calibration of DiSC3(5) assay. (A) Fluorescence intensity of DiSC3(5)... ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. Available at: [Link]

  • Bacterial DNA gyrase assay kits. ProFoldin. Available at: [Link]

  • Inner Membrane Permeabilization: DiSC35 Assay Methods. Hancock Lab. Available at: [Link]

  • Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Jetir.Org. Available at: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. Available at: [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. Available at: [Link]

  • (PDF) Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate. Available at: [Link]

  • Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]

  • Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. Available at: [Link]

  • US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine. Google Patents.
  • Syntheses of novel substituted p-phenylenediamines. Canadian Science Publishing. Available at: [Link]

  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Bentham Science. Available at: [Link]

  • A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

Sources

Application Note: Divergent Synthesis of N-Heterocycles from N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the specific utility of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) as a high-value scaffold for synthesizing functionalized benzimidazoles and benzimidazolium salts.

Introduction & Strategic Value

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a specialized o-phenylenediamine derivative characterized by an unsymmetrical substitution pattern: a primary amine at position 2 and a tertiary amine (


-benzyl-

-methyl) at position 1, with a bromine handle at position 4.

Unlike standard o-phenylenediamines that require condensation with aldehydes to form the benzimidazole core, this scaffold possesses a "latent" C-2 carbon source within its own


-benzyl group. Through oxidative C(sp3)–H amination , the benzyl methylene group can be cyclized to form the imidazole ring, yielding 2-phenylbenzimidazoles  without external carbon electrophiles. Additionally, the C4-bromine atom (which becomes C6 in the benzimidazole product) provides a reliable handle for downstream palladium-catalyzed diversification.
Key Applications
  • Metal-Free Oxidative Cyclization: Access to 1-methyl-2-phenylbenzimidazoles via intramolecular C-H activation.

  • NHC Precursor Synthesis: Formation of unsymmetrical benzimidazolium salts (N-Heterocyclic Carbene precursors).

  • Library Generation: Late-stage functionalization via Suzuki-Miyaura cross-coupling.

Reaction Pathways & Mechanism

The following diagram illustrates the divergent pathways available for this scaffold.

G SM Starting Material N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Prod1 Product A 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole SM->Prod1 Protocol 1: I2, NaOAc, Heat (Oxidative C-H Amination) Prod2 Product B 1-Benzyl-6-bromo-3-methylbenzimidazolium salt SM->Prod2 Protocol 2: HC(OEt)3, H+ (Condensation) Prod3 Product C 6-Aryl-1-methyl-2-phenyl-1H-benzimidazole Prod1->Prod3 Protocol 3: Ar-B(OH)2, Pd cat. (Suzuki Coupling)

Figure 1: Divergent synthetic workflows from N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine.

Experimental Protocols

Protocol 1: Oxidative C(sp3)–H Amination to Benzimidazoles

This protocol utilizes an iodine-mediated intramolecular cyclization where the


-benzyl methylene group serves as the C-2 carbon source. This method avoids the use of transition metals for the ring formation step.

Target Product: 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole Mechanism: Radical/Ionic oxidative cyclization involving a 1,5-hydrogen atom transfer (HAT) or iminium intermediate.

Reagents & Materials
  • Substrate: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (1.0 equiv)

  • Oxidant: Iodine (

    
    ) (3.6 equiv total, added in portions)
    
  • Base: Sodium Acetate (NaOAc) (7.2 equiv total)

  • Solvent: Toluene (Anhydrous)

  • Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve the substrate (1.0 mmol) in anhydrous toluene (10 mL).

  • Initial Addition: Add NaOAc (2.4 mmol, 2.4 equiv) and Iodine (0.6 mmol, 0.6 equiv) to the stirred solution.

  • Reaction: Heat the mixture to 80 °C under an air atmosphere.

  • Sequential Addition: To drive the reaction to completion, add two additional portions of Iodine (1.2 equiv each) and NaOAc (2.4 equiv each) at 2-hour intervals. Monitor progress via TLC (typically 4–6 hours total).

  • Quench: Cool to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from dark violet to pale yellow).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Expected Yield: 65–75% Data Validation:

  • 1H NMR: Look for the disappearance of the benzylic

    
     singlet (~4.0 ppm) and the appearance of the aromatic phenyl protons at C-2. The 
    
    
    
    -methyl singlet should shift downfield (~3.8 ppm).
Protocol 2: Synthesis of Benzimidazolium Salts (NHC Precursors)

This protocol preserves both the


-benzyl and 

-methyl groups, forming a cationic benzimidazolium core. These salts are valuable precursors for N-Heterocyclic Carbenes (NHCs) used in organometallic catalysis.

Target Product: 1-Benzyl-6-bromo-3-methylbenzimidazolium tetrafluoroborate

Reagents & Materials
  • Substrate: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (1.0 equiv)

  • C1 Source: Triethyl orthoformate (

    
    ) (excess)
    
  • Acid/Counterion: Tetrafluoroboric acid (

    
    ) or Ammonium tetrafluoroborate (
    
    
    
    ).
Step-by-Step Methodology
  • Mixing: Dissolve the substrate (1.0 mmol) in Triethyl orthoformate (3 mL).

  • Catalysis: Add catalytic

    
     (typically 1-2 drops) or Ammonium tetrafluoroborate (1.1 equiv).
    
  • Cyclization: Heat the mixture to 80–100 °C for 3–12 hours. The reaction proceeds via formation of an imidate intermediate followed by cyclization of the tertiary amine.

  • Precipitation: Cool the mixture to room temperature. Add diethyl ether (10 mL) to precipitate the benzimidazolium salt.

  • Isolation: Filter the solid, wash copiously with ether to remove unreacted orthoformate, and dry under vacuum.

Note: If the salt does not precipitate, concentrate the mixture and recrystallize from Ethanol/Ether.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

It is recommended to perform cross-coupling after cyclization (Protocol 1) to prevent the free primary amine of the starting material from poisoning the Pd catalyst.

Target Product: 6-Aryl-1-methyl-2-phenyl-1H-benzimidazole

Reagents & Materials
  • Substrate: 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole (from Protocol 1)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add solvents and sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst under inert atmosphere.

  • Reaction: Seal the vial and heat to 90 °C for 12–16 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

ParameterProtocol 1 (Oxidative Cyclization)Protocol 2 (Salt Formation)
Primary Challenge Incomplete conversion if

is not added in portions.
Hygroscopic nature of the product salt.
Critical Control Temperature must be maintained at 80°C; avoid boiling off Iodine.Anhydrous conditions prevent hydrolysis of orthoformate.
Key Intermediate Benzylic radical/iminium species.Formimidate intermediate.
Color Change Dark Violet

Pale Yellow (after quench).
Clear/Brown

White/Off-white precipitate.

Troubleshooting Protocol 1:

  • Issue: Low Yield.

  • Solution: Ensure the toluene is anhydrous. Water quenches the iminium intermediate. Increase the equivalents of NaOAc to buffer the HI generated.

Troubleshooting Protocol 2:

  • Issue: Oily Product.

  • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure all excess triethyl orthoformate is removed.

References

  • Bose, A., Maiti, S., Sau, S., & Mal, P. (2019).[1] "An intramolecular C(sp3)–H imination using PhI–mCPBA". Chemical Communications, 55, 2066-2069.[1] (Note: This paper establishes the

    
    -mediated oxidative cyclization conditions for N-benzyl-N-methyl-o-phenylenediamines). 
    
  • Gogoi, S., & Konwar, D. (2006). "An efficient synthesis of benzimidazoles using iodine as an oxidative catalyst". Tetrahedron Letters, 47(1), 79-82.
  • Hahn, F. E., & Jahnke, M. C. (2008). "Heterocyclic Carbenes: Synthesis and Coordination Chemistry". Angewandte Chemie International Edition, 47(17), 3122-3172. (Reference for Benzimidazolium salt synthesis).

Sources

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine as a building block for organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) is a high-value, bifunctional building block designed for the precision synthesis of organic semiconductors.[1] Its structural uniqueness lies in the coexistence of an electron-rich tertiary amine (N1-benzyl-N1-methyl), a reactive primary amine (C2-NH2), and an electrophilic halogen handle (C4-Br).[1]

This asymmetry allows for orthogonal functionalization, making it an ideal precursor for:

  • Asymmetric Hole Transport Materials (HTMs): Enabling the synthesis of "Push-Pull" systems for OLEDs and Perovskite Solar Cells (PSCs).[1]

  • N-Heterocyclic Emitters: Serving as a precursor for functionalized quinoxalines and benzimidazoles via condensation or oxidative cyclization.[1]

  • Solubility Modulation: The N-benzyl and N-methyl groups disrupt

    
    -stacking during processing, improving the solubility of the final conjugated small molecules in organic solvents.[1]
    

Technical Specifications & Material Properties

PropertySpecificationNotes
IUPAC Name 4-bromo-N1-benzyl-N1-methylbenzene-1,2-diamine
CAS Number 1017046-61-5
Molecular Formula

Molecular Weight 291.20 g/mol
Physical State Brown/Viscous Oily Liquid or Low-Melting SolidDepends on purity/salt form.[1]
Solubility DCM, THF, Toluene, ChloroformInsoluble in water.
Reactivity Handles 1. Primary Amine (

) 2.[1] Aryl Bromide (

) 3.[1] Tertiary Amine (

)
1.[1] Nucleophilic (Condensation/Buchwald) 2.[1] Electrophilic (Suzuki/Buchwald) 3.[1] Donor/Solubilizer
Storage 2–8°C, Inert Atmosphere (Ar/N2)Air-sensitive (oxidation of diamine).[1]

Application Logic: Designing Organic Electronics

This building block addresses a specific bottleneck in material design: Symmetry Breaking . Most commercial diamines are symmetric, leading to symmetric HTMs that often suffer from excessive crystallization.[1] This molecule introduces asymmetry early in the synthesis.[1]

Workflow A: The "Chain Extension" Route (Suzuki Coupling)
  • Target: Extended conjugated cores (e.g., Carbazole-Benzene-Amine triads).[1]

  • Mechanism: The C4-Bromine is selectively coupled with Boronic Acids (e.g., Carbazole-B(OH)2) using Pd-catalysis.[1]

  • Critical Control: The free

    
     must be protected (e.g., via Boc) or the catalyst system must be selected to avoid amine poisoning.[1]
    
Workflow B: The "Heterocycle" Route (Condensation)
  • Target: Quinoxaline-based Electron Transport Materials (ETMs) or TADF hosts.[1]

  • Mechanism: The C2-Primary Amine condenses with 1,2-dicarbonyls.[1]

  • Note: Because N1 is tertiary, it cannot form the second imine bond of a standard quinoxaline. This route yields Dihydroquinoxalines or requires a dealkylation step (removing Benzyl) to form the fully aromatic system.[1] Alternatively, it forms Benzimidazolium salts (ionic liquids) via reaction with ortho-esters.[1]

Detailed Experimental Protocols

Protocol 1: Quality Control & Handling
  • Objective: Verify purity and prevent oxidative degradation before synthesis.

  • Pre-requisite: Perform all handling in a glovebox or under a constant stream of Nitrogen.[1]

Procedure:

  • Visual Inspection: The compound should be a clear to dark brown oil.[1] If opaque or black/tarry, filtration through a short plug of basic alumina (eluent: DCM) is required to remove oxidation byproducts.[1]

  • H-NMR Verification (

    
    , 400 MHz): 
    
    • Look for the diagnostic Benzyl

      
       singlet at 
      
      
      
      3.97 ppm.[1]
    • Confirm Primary Amine

      
       broad singlet at 
      
      
      
      4.12 ppm.[1]
    • Check for absence of aldehyde peaks (oxidation) or starting nitro-compounds.[1]

Protocol 2: Synthesis of Asymmetric HTM Core (Suzuki Coupling)
  • Reaction: Coupling 4-bromo-N1-benzyl-N1-methylbenzene-1,2-diamine with Phenylboronic Acid (Model Reaction).

  • Why this works: Uses the Br-handle while preserving the amine for later functionalization.[1]

Reagents:

  • Building Block (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • 
     (3-5 mol%)[1]
    
  • 
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Setup: Charge a Schlenk flask with the Building Block, Boronic Acid, and Base. Evacuate and backfill with Argon (3x).[1][2]

  • Catalyst Addition: Add

    
     under Argon counter-flow.[1]
    
  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 85°C for 12 hours. Monitor via TLC (The product will be more polar than the starting bromide but less polar than the boronic acid).[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1][3] Wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash Column Chromatography (Hexane:EtOAc gradient). The free amine group makes the product streak; adding 1% Triethylamine to the eluent is recommended.[1]

Protocol 3: Benzimidazole Formation (Oxidative Cyclization)
  • Target: Synthesis of N-substituted Benzimidazoles (High Triplet Energy Hosts).

  • Mechanism: Reaction of the diamine with an aldehyde followed by oxidative cyclization.[1][4]

Reagents:

  • Building Block (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)[1]

  • Oxidant: Sodium Metabisulfite (

    
    ) or Air (
    
    
    
    )[1]
  • Solvent: DMF or Ethanol[1][5]

Step-by-Step:

  • Imine Formation: Dissolve Building Block and Aldehyde in Ethanol. Stir at RT for 4 hours.

  • Cyclization: Add

    
     (1.5 eq) and heat to reflux (80°C) for 6 hours.
    
    • Note: Since N1 is tertiary, this reaction may stall at the aminal stage or require the loss of the Benzyl group (debenzylation) to aromatize. If the Benzyl group is retained, the product is a Benzimidazolium salt (cationic), which precipitates from non-polar solvents.[1]

  • Isolation:

    • For Salt: Cool and filter the precipitate.[1]

    • For Neutral Species (if debenzylation occurred): Evaporate solvent, extract with DCM.[1]

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways available for this building block.

G Start N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine (Starting Material) RouteA Route A: Suzuki Coupling (Preserves Amine) Start->RouteA RouteB Route B: Condensation (Consumes Amine) Start->RouteB StepA Ar-B(OH)2 Pd Catalyst RouteA->StepA StepB R-CHO Oxidant RouteB->StepB ProductA Asymmetric Biaryl Amine (HTM Core) ProductB Benzimidazolium Salt (Ionic Layer/Host) StepA->ProductA C-C Bond Formation StepB->ProductB Cyclization

Caption: Divergent synthesis pathways. Route A utilizes the Bromine handle for conjugation extension.[1] Route B utilizes the diamine motif for heterocycle formation.[6]

Troubleshooting & Storage Guide

IssueProbable CauseCorrective Action
Darkening of Material Oxidation of the primary amine.[1]Purify via short alumina plug immediately before use.[1] Store under Argon.[1]
Low Yield in Suzuki Catalyst poisoning by free amine.[1]Use a protected version (e.g., N-Boc) or switch to Buchwald Pre-catalysts (e.g., XPhos Pd G2) which are more robust.[1]
Incomplete Cyclization Steric hindrance from N-Methyl/Benzyl.[1]Increase reaction temperature to 120°C (use DMF instead of EtOH).

References

  • BenchChem. (2025).[1][7] N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine Product Description and Applications. Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Analysis: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5).[1][8] Retrieved from [1]

  • Homi Bhabha National Institute. (2018).[1] Transition-metal-free, K2S2O8-promoted oxidative C-N bond formation. Retrieved from

  • Organic Syntheses. (2010). General Procedures for Copper-Mediated Coupling and Amine Protection. Org. Synth. 2010, 87, 231. Retrieved from [1]

  • PubChem. (2025).[1][9] Compound Summary: 1-N-benzyl-1-N-methylbenzene-1,2-diamine.[1][9] Retrieved from [1]

Sources

Technical Application Note: Experimental Setup & Protocols for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (hereafter Reagent A ) is a bifunctional building block characterized by an electron-rich o-phenylenediamine core and an electron-deficient aryl bromide moiety.[1] Its unique substitution pattern—featuring a tertiary amine at N1 and a primary amine at N2—creates "orthogonal reactivity." This allows researchers to selectively manipulate the primary amine, the aryl bromide, or the diamine core (cyclization) without immediate protecting group manipulations.

Key Applications:

  • Benzimidazolium Salt Synthesis: Precursors for N-Heterocyclic Carbene (NHC) ligands.

  • Chemoselective Cross-Coupling: Suzuki/Buchwald reactions at the C4-bromide.

  • Late-Stage Functionalization: Amide/Urea formation at the N2-primary amine.[1]

Chemical Properties Table[1]
PropertySpecificationExperimental Note
CAS Number 1017046-61-5
Formula

MW: 291.19 g/mol
Appearance Off-white to brown solidDarkens upon oxidation (formation of quinone imines).[1]
Solubility DCM, DMSO, MeOHPoor solubility in hexanes/water.
pKa (est)

(N2-aniline)
N1 is less basic due to steric bulk and conjugation.[1]
Stability Air/Light SensitiveStore under Argon at 2–8°C.

Handling & Storage: The "Inert Chain" Protocol

Critical Causality: Phenylenediamines are prone to oxidative degradation by atmospheric oxygen, forming dark impurities (diazo/quinone species) that poison Palladium catalysts and lower cyclization yields. A strict "Inert Chain" must be maintained from storage to reaction vessel.

Diagram: Inert Atmosphere Manifold Logic

InertChain cluster_0 Storage & Transfer cluster_1 Reaction Environment Store Reagent A (Stored under Ar, 4°C) Glovebox Weighing (Glovebox or Cone of Ar) Store->Glovebox Minimize Light Schlenk Schlenk Flask (Vacuum/Purge x3) Glovebox->Schlenk Solid Transfer Bubbler Oil Bubbler (Positive Pressure Check) Schlenk->Bubbler N2/Ar Exit Solvent Degassed Solvent (Sparge 20 min) Solvent->Schlenk Cannula/Syringe

Caption: Logic flow for maintaining an oxygen-free environment to prevent oxidative degradation of the diamine core.

Experimental Protocols

Protocol A: Synthesis of Benzimidazolium Salts (Cyclization)

Objective: Convert the diamine into a quaternary benzimidazolium salt, a precursor for NHC ligands or ionic liquids. Mechanism: The primary amine (N2) condenses with the orthoester, followed by nucleophilic attack of the tertiary amine (N1) to close the ring, resulting in a cationic species.

Reagents:

  • Reagent A (1.0 equiv)

  • Triethyl orthoformate (HC(OEt)₃) (5.0 equiv) – Acts as reagent and solvent.

  • Ammonium tetrafluoroborate (

    
    ) (1.1 equiv) – Source of non-coordinating counterion.
    
  • Acetic Acid (catalytic, 10 mol%)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Addition: Add Reagent A (291 mg, 1.0 mmol) and

    
     (115 mg, 1.1 mmol).
    
  • Solvent: Add Triethyl orthoformate (3 mL) via syringe. Add Acetic Acid (6 µL).

  • Reaction: Heat the suspension to 100°C for 4–6 hours.

    • Validation: The reaction mixture should transition from a suspension to a clear homogeneous solution, then potentially precipitate the salt.

  • Workup: Cool to room temperature. Add diethyl ether (15 mL) to precipitate the product fully.

  • Isolation: Filter the solid under a cone of Argon. Wash with cold ether (

    
    ).
    
  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours.

Expected Data:

  • Yield: 85–95%[1][2]

  • 1H NMR (

    
    -DMSO):  Look for the distinct downfield proton at C2 (N-CH-N) around 
    
    
    
    9.5–10.0 ppm.[1]
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C4-position with an aryl group while leaving the diamine core intact.[1] Challenge: Free primary amines can bind to Pd(II), poisoning the catalyst. Solution: Use of a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) or a Pd-NHC precatalyst to outcompete the amine binding.[1]

Reagents:

  • Reagent A (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (2 mol%).
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with Argon for 20 minutes prior to use.

  • Charging: To a Schlenk tube, add Reagent A (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and the Pd-Catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Injection: Add Dioxane (5 mL) and aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Seal the tube and heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C to prevent thermal decomposition of the diamine.

  • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The starting material (Reagent A) is less polar than the biaryl product usually.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. Pre-treat the column with 1% Triethylamine to prevent streaking of the amine product.

Analytical Validation & Troubleshooting

Diagram: Reaction Pathway Decision Tree

Pathways Start Reagent A (Br-Diamine) Decision Target Structure? Start->Decision Path1 NHC / Ionic Liquid Decision->Path1 Need Ring Closure Path2 Biaryl Scaffold Decision->Path2 Need C-C Bond Action1 Cyclization (HC(OEt)3 + Acid) Path1->Action1 Action2 Suzuki Coupling (Pd-Cat + Ar-B(OH)2) Path2->Action2 Result1 Benzimidazolium Salt (Water Soluble) Action1->Result1 Result2 4-Aryl-Diamine (Organic Soluble) Action2->Result2

Caption: Decision matrix for selecting the appropriate synthetic workflow based on the desired end-product.

Troubleshooting Table
IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of diamineEnsure strict Argon atmosphere; degas all solvents thoroughly.
Low Yield in Suzuki Catalyst poisoning by

Switch to XPhos Pd G2 or Pd(OAc)₂/SPhos ; increase temperature to 90°C.
No Cyclization (Protocol A) Insufficient acidityAdd 1-2 drops of concentrated

or use pure Formic Acid as solvent (reflux).[1]
Streaking on TLC/Column Amine interaction with SilicaAdd 1%

or 1%

to the eluent.

References

  • National Institutes of Health (NIH). (2024). Benzimidazolium quaternary ammonium salts: synthesis and exploration. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles. Green Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry Guide. Retrieved from [Link]

Sources

Optimization of High-Throughput Screening Workflows for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine core (CAS: 1017046-61-5) represents a "privileged scaffold" in modern medicinal chemistry. Its structural features—a 1,2-diamine motif capable of bidentate chelation or hydrogen bonding, coupled with a hydrophobic benzyl tail and a reactive aryl bromide—make it an ideal precursor for kinase inhibitors (e.g., benzimidazoles, quinoxalines) and epigenetic modulators (e.g., HDAC or Bromodomain inhibitors).

However, this scaffold presents unique challenges in High-Throughput Screening (HTS).[1] The electron-rich 1,2-diamine moiety is susceptible to oxidation, leading to the formation of quinone-imines that can act as Pan-Assay Interference Compounds (PAINS) via redox cycling or fluorescence quenching.

This Application Note details a robust, self-validating HTS workflow designed specifically to screen libraries built around this scaffold, maximizing hit quality while rigorously filtering false positives.

Compound Management & Library Preparation[2]

Objective: Mitigate solubility issues and oxidative degradation prior to screening.

Physicochemical Profile[3]
  • Lipophilicity (cLogP): ~3.5–4.2 (High). The benzyl and methyl groups significantly increase hydrophobicity compared to the parent phenylenediamine.

  • Solubility Risk: Prone to aggregation in aqueous buffers >10 µM.

  • Stability Risk: The free primary amine at position 2 is distinct from the tertiary amine at position 1. It is nucleophilic and oxidation-prone.

Preparation Protocol
  • Stock Solution: Dissolve compounds at 10 mM in 100% DMSO .

    • Critical Step: Use anhydrous DMSO stored under nitrogen/argon. Oxygen promotes the formation of colored oxidation products (often yellow/brown) that interfere with absorbance/fluorescence readouts.

  • Storage: Store at -20°C in amber plates (light sensitive).

  • Intermediate Dilution:

    • Do NOT dilute directly into aqueous buffer for storage.

    • Perform serial dilutions in 100% DMSO first (e.g., using an Echo® Acoustic Liquid Handler) to maintain compound integrity until the moment of assay dispensing.

Primary Screening: TR-FRET Kinase Assay

Rationale: Given the scaffold's similarity to ATP-competitive inhibitors (hinge binders), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. It is ratiometric (correcting for well-to-well variation) and resistant to the autofluorescence often exhibited by oxidized aromatic amines.

Assay Principle

This assay utilizes a Europium (Eu)-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer (Acceptor) that binds to the kinase active site. The test compound competes with the tracer.[2]

  • High Signal (FRET): Tracer bound (No Inhibitor).

  • Low Signal (No FRET): Tracer displaced (Inhibitor Present).

Workflow Diagram

HTS_Workflow cluster_QC QC Checkpoint Library Compound Library (1,2-Diamine Scaffold) Dispense Acoustic Dispensing (10-50 nL DMSO) Library->Dispense Reagent_Add Reagent Addition (Kinase + Tracer + Ab) Dispense->Reagent_Add Incubation Equilibrium Incubation (60 min @ RT) Reagent_Add->Incubation Read TR-FRET Readout (Ex: 337nm, Em: 620/665nm) Incubation->Read Analysis Data Analysis (Ratio 665/620) Read->Analysis Hit_Call Hit Selection (>50% Displacement) Analysis->Hit_Call

Figure 1: Automated TR-FRET workflow for kinase inhibitor screening.

Detailed Protocol

Materials:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT (Critical antioxidant), 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Antibody: Eu-anti-GST or Eu-anti-His.

Steps:

  • Plating: Dispense 10 nL of test compound (10 mM stock) into a 384-well low-volume white plate (Final Assay Conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix in Buffer A.

    • Note: Pre-incubating enzyme with compound for 15 mins can identify slow-binding inhibitors, common with this scaffold.

  • Tracer Addition: Add 5 µL of Tracer (4x concentration) in Buffer A.

  • Incubation: Cover and incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: TR-FRET Ratio =

    
    .
    

Secondary Screening: Interference & Viability

Objective: Distinguish true biological hits from chemical artifacts (PAINS) and general toxicity.

The "Redox Paradox" (PAINS Filter)

Aromatic diamines can undergo redox cycling, generating hydrogen peroxide (


) in the assay buffer. This inhibits enzymes non-specifically.

Protocol: Resazurin Counter-Screen (Cell-Free)

  • Incubate compound (10 µM) in assay buffer without the kinase but with 1 mM DTT.

  • Add Resazurin (20 µM).

  • Measure fluorescence (Ex 530 / Em 590) after 30 mins.

  • Result: If fluorescence increases significantly compared to DMSO control, the compound is generating reactive oxygen species (ROS) or reducing the dye directly. Discard as PAINS.

Cell Viability (ATP-Glo)

To validate the scaffold's utility in a biological context (e.g., cancer cell killing), use a luminescent ATP assay.

Protocol:

  • Seeding: Seed A549 or HeLa cells (1,000 cells/well) in 384-well white clear-bottom plates. Incubate 24h.

  • Dosing: Add compounds (10-point dose response). Incubate 48h.

  • Lysis/Detection: Add CellTiter-Glo® reagent (equal volume to media). Shake 2 mins.

  • Read: Measure Total Luminescence (Integration: 0.5s).

Data Analysis & Hit Validation

Quality Control Metrics

For the TR-FRET assay, the Z-Prime (


) factor determines assay robustness.


  • Target:

    
     is required for this scaffold due to potential signal noise from the aromatic rings.
    
  • 
    :  Signal of Tracer + Kinase + DMSO (Max Binding).
    
  • 
    :  Signal of Tracer + Kinase + Excess Known Inhibitor (Min Binding).
    
Hit Triage Logic
ParameterTrue Hit ProfileArtifact/False Positive
TR-FRET IC50 < 1 µM (Sigmoidal curve)Flat or Steep Hill Slope (>3.0)
Fluorescence Interference None at 620/665nmHigh background in donor channel
Redox Assay NegativePositive (Reduces Resazurin)
Cell Viability Correlates with Kinase IC50Cytotoxic at all concentrations (General toxin)
Mechanism of Action Visualization

TRFRET_Mechanism cluster_result Eu Europium-Ab (Donor) Kinase Kinase (Target) Eu->Kinase Binds Tag Tracer Alexa647-Tracer (Acceptor) Kinase->Tracer Binds Active Site Tracer->Eu FRET Signal (High Ratio) Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->Kinase Competes Inhibitor->Tracer Displaces Outcome Low FRET Ratio = HIT

Figure 2: Competitive displacement mechanism in TR-FRET. The 1,2-diamine derivative displaces the tracer, breaking the energy transfer loop.

References

  • Vertex Pharmaceuticals. (2007). Development and Implementation of a Miniaturized High-Throughput TR-FRET Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1. PubMed Central. Link

  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays: Mechanism and Protocol. Link

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS). Nature. Link

  • Sigma-Aldrich. 4-Bromo-N1-methylbenzylamine (Scaffold Fragment) Product Data. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this specific synthetic transformation. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to increase yield, improve purity, and confidently navigate the challenges of this synthesis.

Overview of the Synthetic Pathway

The target molecule, N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine, is typically synthesized via the nucleophilic substitution (SN2) reaction between 4-bromo-N1-methylbenzene-1,2-diamine and a suitable benzylating agent, such as benzyl bromide. This N-alkylation is performed in the presence of a base to deprotonate the secondary amine, thereby activating it as a nucleophile.

While seemingly straightforward, the presence of two distinct nucleophilic sites—the secondary amine at the N1 position and the primary amine at the N2 position—introduces challenges related to selectivity and over-alkylation.[1] This guide focuses on troubleshooting and optimizing this critical final step.

Synthetic_Pathway SM 4-bromo-N1-methylbenzene-1,2-diamine Product N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine SM->Product Reagents Benzyl Bromide (BnBr) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Reagents->Product

Caption: Proposed synthetic route for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low, and a significant amount of starting material remains unreacted. What are the likely causes and how can I fix this?

Answer: This common issue typically points to insufficient reactivity, which can stem from several factors related to the reaction conditions.

  • Causality: The N-alkylation of an aromatic amine requires the deprotonation of the nitrogen to form a potent nucleophile. If the base is too weak or if other conditions are not optimal, the reaction rate will be slow, leading to an incomplete conversion.[2]

  • Troubleshooting Steps:

    • Evaluate the Base: A mild base like potassium carbonate (K₂CO₃) is often a good starting point. However, if the reaction stalls, the pKa of the secondary aniline may require a stronger, less-hindered base. Consider switching to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is particularly effective as it irreversibly deprotonates the amine, driving the reaction forward.[2]

    • Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, try gradually increasing it to 50-80 °C. Monitor for potential side reactions or decomposition at higher temperatures using TLC.

    • Check Reagent Quality: Ensure your solvent (e.g., DMF, Acetonitrile) is anhydrous. Water can protonate the base and the generated anion, quenching the reaction. Benzyl bromide can degrade over time; using a freshly opened bottle or purifying it via distillation is recommended.

    • Consider a Catalyst: For particularly sluggish reactions, the addition of a catalytic amount of potassium iodide (KI) can enhance the rate. KI reacts with benzyl bromide in situ to form benzyl iodide, which is a more reactive alkylating agent.[3]

Question 2: My main product is contaminated with a significant amount of a di-benzylated byproduct. How can I improve the selectivity for the desired mono-benzylated product?

Answer: The formation of a di-benzylated product indicates that the primary amine at the N2 position is also reacting. Over-alkylation is a classic problem when multiple nucleophilic sites are present.[1]

  • Causality: Both the N1 (secondary) and N2 (primary) amines are nucleophilic. While the secondary amine is generally more so, under harsh conditions or with high concentrations of the electrophile, the less reactive primary amine can also be alkylated.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise molar ratio of your reagents. Start with a 1:1 ratio of the diamine starting material to benzyl bromide. A slight excess of the diamine can sometimes help consume the alkylating agent and prevent di-substitution.

    • Slow Addition of Benzyl Bromide: This is a critical control parameter. Instead of adding the benzyl bromide all at once, add it dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) using a syringe pump over several hours. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic N1 site.[1]

    • Choice of Base: A bulky base can sometimes introduce steric hindrance that disfavors reaction at the more sterically accessible primary amine, though this is less predictable. The primary factor remains controlling the electrophile concentration.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-benzylated product.

Question 3: The reaction works, but purification is difficult. The product and byproducts have very similar polarities.

Answer: Co-elution during column chromatography is a frequent challenge with structurally similar molecules.

  • Causality: The starting material, mono-benzylated product, and di-benzylated byproduct all contain a similar core structure, leading to close Rf values on TLC and making baseline separation on a column difficult.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different eluent systems. A standard hexane/ethyl acetate system may not be sufficient. Try adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to modulate selectivity.

      • Gradient: Use a very shallow elution gradient. A slow, gradual increase in the polar solvent can often resolve closely-eluting spots.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

    • Acid-Base Extraction: As a last resort, consider converting the amine products to their hydrochloride salts by washing the organic layer with dilute HCl. This may alter their solubility properties enough to allow for separation, after which the desired fraction can be neutralized (freebased) with a base like NaOH to recover the amine.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed? P1 Low Yield / Incomplete Rxn Start->P1 P2 Di-Benzylated Byproduct Start->P2 P3 Purification Difficulty Start->P3 S1a Action: Use Stronger Base (NaH) P1->S1a S1b Action: Increase Temperature P1->S1b S1c Action: Add Catalytic KI P1->S1c S2a Action: Slow, cold addition of BnBr P2->S2a S2b Action: Use 1:1 Stoichiometry P2->S2b S2c Action: Monitor closely with TLC P2->S2c S3a Action: Optimize Chromatography P3->S3a S3b Action: Attempt Recrystallization P3->S3b

Caption: A decision-making workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Which benzylating agent is better: benzyl bromide or benzyl chloride?

    • A: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. For less reactive amines, benzyl bromide is often the superior choice. As mentioned, its reactivity can be further enhanced by using catalytic potassium iodide to generate the even more reactive benzyl iodide in situ.[3]

  • Q: What is the best solvent for this reaction?

    • A: Polar aprotic solvents are typically the most effective for SN2 reactions.[2] Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices. DMF is particularly good at solvating the ions involved but can be difficult to remove. ACN is a good balance of reactivity and ease of removal.

  • Q: How can I effectively monitor the reaction by TLC?

    • A: Use a moderately polar eluent system, such as 20-30% ethyl acetate in hexanes. Spot three lanes on your TLC plate: the starting diamine, the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture. This allows you to clearly track the consumption of the starting material and the appearance of the new product spot(s). Visualize under UV light and consider using a potassium permanganate stain, which is effective for amines.

  • Q: What are the key safety precautions?

    • A: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat). Strong bases like sodium hydride (NaH) are water-reactive and flammable; handle them under an inert atmosphere (nitrogen or argon).

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific observations.

Materials:

  • 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Brine, Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq.) in anhydrous ACN.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the solution. If using NaH, add it carefully in portions at 0 °C.

  • Addition of Benzylating Agent: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of benzyl bromide (1.05 eq.) in a small amount of anhydrous ACN. Add this solution dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). If the reaction is slow, gently heat to 40-50 °C.

  • Work-up: Once the starting material is consumed, cool the mixture and filter off the inorganic salts. Pour the filtrate into water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 25% ethyl acetate in hexanes).

Data Summary Table

ParameterRecommendationRationale / Key Insight
Stoichiometry Diamine:BnBr ≈ 1:1.05A slight excess of the alkylating agent ensures full conversion of the starting material. Reduce to 1:1 if di-alkylation is observed.[1]
Base K₂CO₃ (starting point) or NaH (for higher reactivity)K₂CO₃ is easier to handle. NaH provides stronger, irreversible deprotonation to drive the reaction.[2]
Solvent Anhydrous ACN or DMFPolar aprotic solvents stabilize charged intermediates in SN2 reactions, increasing the rate.[2]
Temperature 0 °C (addition), then RT to 50 °CLow temperature during addition minimizes side reactions. Heating may be required to drive the reaction to completion.[1][2]
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Allows for real-time tracking of starting material consumption and product formation, preventing over-reaction.

References

  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]

  • Chinese Chemical Letters. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available at: [Link]

  • PMC. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]

  • YouTube. (2020). 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. Available at: [Link]

  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Reddit. (2024). How to purify Benzylamine?. Available at: [Link]

  • RSC Publishing. (2023). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Available at: [Link]

Sources

Technical Support Center: Purification of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-1017046 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Triage

Stop! Read this before opening your reaction vessel.

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a specialized o-phenylenediamine (OPD) derivative. Like all OPDs, it is highly susceptible to oxidative degradation , turning from a pale solid to a dark purple/brown tar upon exposure to air.[1] This degradation is autocatalytic and irreversible.

Your purification strategy must prioritize:

  • Speed: Minimize time in solution.

  • Deoxygenation: All solvents must be degassed.

  • Stabilization: Conversion to the hydrochloride salt is the recommended method for long-term storage and high purity.

Decision Matrix: Choosing Your Workflow

Use the following logic flow to determine the best purification method for your current crude state.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighPurity >85% Pure? CheckPurity->HighPurity SaltPath Method A: HCl Salt Formation (Recommended for Storage) HighPurity->SaltPath Yes (Solidify) FlashPath Method B: Flash Chromatography (For Immediate Use) HighPurity->FlashPath No (Complex Mix) AcidBasePath Method C: Acid-Base Extraction (For Bulk Cleanup) HighPurity->AcidBasePath No (Bulk Impurities) AcidBasePath->CheckPurity Re-evaluate

Figure 1: Purification Decision Tree. Select your path based on the crude purity profile.

Technical Modules: Detailed Protocols

Method A: Hydrochloride Salt Formation (The "Gold Standard")

Why this works: The free base is an oil or low-melting solid prone to oxidation. The dihydrochloride salt is a stable, crystalline solid that resists oxidation.[1]

Reagents:

  • 4M HCl in Dioxane (or diethyl ether)

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether (Et2O) or MTBE

Protocol:

  • Dissolution: Dissolve the crude free base in a minimum amount of cold anhydrous EtOH (degassed).

  • Acidification: Under an Argon atmosphere, add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Stoichiometry: You need >2.2 equivalents of HCl. The target is the dihydrochloride.[2]

  • Precipitation: The solution will warm slightly. Upon cooling, a precipitate should form.[1][3]

    • Troubleshooting: If no solid forms, slowly add Et2O (antisolvent) until the solution turns cloudy.

  • Isolation: Filter the solid under a blanket of Nitrogen. Wash the cake with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C.

Method B: Flash Chromatography (Silica Gel)

Why this works: Separates the product from non-polar starting materials (e.g., benzyl halides) and polar byproducts.

Critical Modification: You must neutralize the silica's acidity to prevent "streaking" (tailing) and on-column oxidation.

System Parameters:

Parameter Setting
Stationary Phase Silica Gel (40-63 µm)
Pre-treatment Slurry silica in Hexanes + 1% Triethylamine (TEA)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% to 40% B over 20 CV (Column Volumes)

| Detection | UV 254 nm / 280 nm |

Step-by-Step:

  • Column Neutralization: Flush the column with 3 CV of Hexanes containing 1% TEA. This caps acidic silanol groups that bind to the diamine.

  • Loading: Dissolve crude in a minimum volume of DCM/Hexane (1:1). Avoid pure DCM if possible to prevent band broadening.

  • Elution: Run the gradient. The diamine is typically less polar than the primary amine starting material but more polar than the benzyl bromide.

  • Collection: Collect fractions immediately. Do not let fractions sit overnight. Evaporate solvent at <40°C.

Method C: Acid-Base Extraction (Bulk Cleanup)

Why this works: Exploits the basicity of the diamine to separate it from neutral organic impurities.

Protocol:

  • Dissolve: Take up crude in Ethyl Acetate (EtOAc).

  • Extract (Acid): Wash with 1M HCl (aq) (3x).

    • Chemistry: The diamine moves to the aqueous layer (protonated). Neutral impurities stay in EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1x) to remove trapped organics.

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO3 until pH > 10.

    • Observation: The solution will become cloudy/oily as the free base regenerates.

  • Extract (Base): Extract the cloudy aqueous mix with DCM (3x).

  • Dry: Dry combined DCM layers over Na2SO4, filter, and concentrate.

Troubleshooting & FAQs

Q1: My product turned purple/black during filtration. Is it ruined?

Diagnosis: Rapid oxidation (formation of quinone-imines or azobenzene-like species). Fix:

  • Immediate Action: Redissolve in EtOAc and wash with a saturated solution of Sodium Hydrosulfite (Sodium Dithionite) . This is a reducing agent that can reverse early-stage oxidation.

  • Prevention: Always add a pinch of ascorbic acid or sodium sulfite to the aqueous layer during extractions.

Q2: The product is "oiling out" instead of crystallizing.

Diagnosis: Common for N-benzyl derivatives due to high lipophilicity interfering with crystal lattice formation. Fix:

  • Switch Solvents: If using EtOH/Water, switch to Toluene/Hexane .[1] Dissolve in warm Toluene, then add Hexane dropwise.

  • Seed: If you have a tiny amount of solid from a previous batch, add it as a seed crystal.[1]

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q3: I see a "ghost peak" or streak on my TLC plate.

Diagnosis: The amine is interacting with the acidic silica on the TLC plate. Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your sample. This neutralizes the plate and sharpens the spots.

Mechanism of Instability

Understanding why your compound degrades helps you prevent it.

OxidationMechanism Diamine Diamine (Colorless) (Reduced State) Radical Radical Cation (Intermediate) Diamine->Radical O2 / Light Imine Quinone Diimine (Purple/Brown) Radical->Imine -H+ Polymer Polymerized Tar (Black/Insoluble) Imine->Polymer Coupling

Figure 2: Oxidative degradation pathway of o-phenylenediamines.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt formation and recrystallization techniques).

  • BenchChem Technical Support. (2025). Technical Support Center: o-Phenylenediamine (OPD) Synthesis. (Detailed guide on OPD oxidation prevention).

  • Sigma-Aldrich. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine Product Sheet. (Storage conditions and physical properties).

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. (Reference for estimating amine basicity for extraction).

  • Bain, D. et al. (2008). Purification of laboratory chemicals. Butterworth-Heinemann. (General procedures for purifying aromatic amines).

Sources

Technical Support Center: Synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TSC-2024-BR-DIAMINE Subject: Troubleshooting Side Reactions & Process Optimization Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine .

This molecule is a critical "privileged scaffold" in kinase inhibitor discovery. However, its synthesis contains two distinct "chemical traps" that frequently lead to project failure:

  • Regiochemical ambiguity during the initial substitution.

  • Chemo-selectivity failure (Hydrodebromination) during the nitro reduction.

This guide moves beyond standard textbook procedures to address the specific failure modes reported by our user base.

Module 1: The SNAr "Stall" (Nucleophilic Aromatic Substitution)

User Ticket #402: "I am reacting 4-bromo-1-fluoro-2-nitrobenzene with N-methylbenzylamine. The reaction stalls at 60% conversion, and pushing the temperature yields a complex mixture."

Root Cause Analysis

The reaction relies on the nucleophilic displacement of the fluorine atom. While fluorine is an excellent leaving group in SNAr reactions (due to the high electronegativity stabilizing the Meisenheimer complex), the nucleophile (N-methylbenzylamine ) is sterically hindered.

The Side Reaction: Bis-Substitution & Bromine Displacement If you force the reaction conditions (e.g., >100°C), you risk displacing the bromine atom (position 4) or forcing a second addition if the fluoride displacement is sluggish.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent DMSO or DMF (Anhydrous)Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, lowering the activation energy [1].
Base DIPEA (Hunig's Base) or K₂CO₃ Use a non-nucleophilic base. Stronger bases (e.g., NaH) can cause side reactions with the benzylic protons.
Temperature 60–80°C Do not exceed 90°C. If conversion stalls, add 0.1 eq of additional amine rather than heat.
Stoichiometry 1.1 eq Amine Slight excess drives kinetics without promoting bis-substitution.

Validating the Intermediate: Before proceeding to reduction, ensure your intermediate (N-benzyl-4-bromo-N-methyl-2-nitroaniline) shows a distinct deep orange/red color (typical of o-nitroanilines) and retains the Bromine isotopic pattern (1:1 doublet) in Mass Spec.

Module 2: The Critical Failure – Hydrodebromination

User Ticket #899 (CRITICAL): "I used Pd/C and Hydrogen gas for the reduction. The nitro group reduced, but the bromine atom is gone. I isolated the des-bromo product."

The Mechanism of Failure

This is the most common error. Palladium (Pd) is an excellent catalyst for oxidative addition into Carbon-Halogen bonds. Under standard hydrogenation conditions (H₂, Pd/C), the C-Br bond is weaker than the N-O bonds. You will strip the bromine before the nitro group is fully reduced [2].

Corrective Workflow: Chemoselective Reduction

You must switch from a catalytic hydrogenation (H₂) pathway to a Dissolving Metal Reduction or a poisoned catalyst system.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is chemically orthogonal to aryl halides. It will reduce the nitro group while leaving the bromine untouched.

Step-by-Step Procedure:

  • Dissolve: 1.0 eq of the Nitro-intermediate in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq of Iron Powder (fine mesh) and 5.0 eq of Ammonium Chloride (NH₄Cl) .

  • Heat: Reflux (approx. 80°C) with vigorous stirring. Note: Mechanical stirring is preferred over magnetic due to iron clumping.

  • Monitor: Reaction is usually complete in 1–3 hours. TLC will show a blue-fluorescent spot (the diamine) under UV.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1]

Alternative: Stannous Chloride (SnCl₂) If Iron is problematic for your scale, use SnCl₂·2H₂O (5 eq) in Ethanol or EtOAc at 70°C. This is homogenous but requires careful workup to avoid tin emulsions [3].

Module 3: Stability & Purification (The "Purple Product" Issue)

User Ticket #550: "My product was a pale oil, but after column chromatography, it turned dark purple/black. NMR is messy."

Root Cause: Oxidative Cyclization

1,2-Diamines (o-phenylenediamines) are electron-rich and highly susceptible to oxidation by air.

  • Auto-oxidation: They form imino-quinone type species (dark colored).

  • Cyclization: If your solvent contains traces of formic acid, aldehydes, or ketones (e.g., Acetone), the diamine will cyclize to form Benzimidazoles or Quinoxalines [4].

Visualizing the Pathway

SideReactions Start Nitro-Precursor (Br intact) PdC Catalyst: Pd/C + H2 Start->PdC High Risk Fe Catalyst: Fe/NH4Cl Start->Fe Recommended Debromo Side Product: Des-bromo Diamine PdC->Debromo Hydrodebromination (Fast) Product Target Diamine (Br intact) Fe->Product Selective Reduction Oxidation Air/Light Exposure Product->Oxidation Storage Purple Oxidized Species (Phenazines/Quinones) Oxidation->Purple Degradation

Figure 1: Reaction pathways showing the critical divergence between successful synthesis and hydrodebromination/oxidation failure modes.

Stabilization Protocol
  • Salt Formation: Do not store the free base. Immediately convert the diamine to its Dihydrochloride salt (2HCl) or Oxalate salt . The protonated amines are significantly more stable to oxidation.

    • Method: Dissolve crude diamine in Et₂O, add 4M HCl in Dioxane. Filter the precipitate.

  • Purification: Avoid silica gel chromatography if possible (silica is slightly acidic and can catalyze oxidation). If necessary, add 1% Triethylamine to the eluent and work fast.

  • Solvent Choice: Never use Acetone or Ethyl Acetate during the final storage; they can react with the 1,2-diamine.

Summary of Specifications

ParameterSpecification
Precursor 4-bromo-1-fluoro-2-nitrobenzene
Key Reagent N-methylbenzylamine
Reduction Method Fe/NH₄Cl (Preferred) or SnCl₂
Forbidden Catalyst Pd/C (Causes debromination)
Storage Form HCl Salt (Argon atmosphere)
Major Impurity Des-bromo analog (Mass M-79/81)

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Ramanathan, A., & Jimenez, L. S. (2010).[3] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[3] Synthesis, 2010, 217-220.[3] Retrieved from

  • ChemicalBook. (2022). N1-Benzyl-4-chloro-benzene-1,2-diamine synthesis (Iron/NH4Cl Protocol). Retrieved from

  • Li, X., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI Sensors. Retrieved from

Sources

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1017046-61-5 | Internal Code: BB-DIAMINE-BR[1]

Executive Summary & Stability Dashboard

User Persona: Medicinal Chemist / Process Development Scientist Product Status: High-Risk Reagent (Air & Light Sensitive)[1]

This guide addresses the stability profile of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine . As an electron-rich ortho-phenylenediamine derivative, this compound acts as a "radical sponge."[1] Its stability is compromised by two primary factors: the low oxidation potential of the 1,2-diamine system and the photolability of the carbon-bromine bond.[1]

Quick Status Check
ObservationDiagnosisRisk LevelAction Required
Off-white / Pale Beige Pristine MaterialLowUse immediately; store under Argon.[1]
Pink / Purple Tint Early Oxidation (Radical Formation)MediumPurify if sensitive; usable for robust reactions.
Dark Brown / Black Advanced Polymerization (Phenazine formation)HighDiscard. Purification likely fails.
LCMS: [M-91] Peak DebenzylationMediumCheck for oxidative impurities in solvents.[1]

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the invisible chemistry occurring in your storage vial.

Pathway A: Oxidative Dimerization (The "Purple" Problem)

The most common issue is the material turning purple or black. This is not simple decomposition; it is an organized cascade reaction.[1]

  • Radical Initiation: Trace oxygen abstracts a hydrogen from the primary amine (Position 2), generating a radical cation (Wurster’s-type intermediate).[1]

  • Quinone Diimine Formation: The radical loses a second electron/proton to form the ortho-quinone diimine species.[1] This species is highly electrophilic.[1]

  • Phenazine Cyclization: The electrophilic quinone diimine reacts with unoxidized starting material to form colored phenazine oligomers.

Pathway B: Photolytic Dehalogenation

The bromine atom at Position 4 is susceptible to homolytic cleavage under UV/Visible light, generating a reactive aryl radical that abstracts hydrogen from solvents, leading to des-bromo impurities.[1]

Pathway C: Oxidative N-Dealkylation

The N-benzyl group (N1) is prone to oxidative cleavage (via a benzylic radical mechanism), particularly if the solvent contains peroxides (e.g., old THF or Ethers).[1]

Visualizing the Pathway

The following diagram illustrates the cascade from pristine material to colored impurities.

DegradationPathways cluster_oxidation Primary Degradation (Color Change) Start Starting Material (Colorless) Radical Radical Cation (Pink/Red) Start->Radical O2 / Light Debenzyl Des-Benzyl Impurity (Mass -91) Start->Debenzyl Peroxides / [O] QDI o-Quinone Diimine (Electrophile) Radical->QDI -e-, -H+ Phenazine Phenazine Oligomers (Dark Brown/Black) QDI->Phenazine + Starting Material (Dimerization)

Caption: Figure 1. Oxidative cascade from colorless diamine to colored phenazine oligomers.

Troubleshooting Guides

Scenario 1: "My LC-MS shows a large peak at M-91."

Issue: Loss of the Benzyl group.[1] Root Cause: The solvent used for dissolution or reaction contained peroxides (common in THF, Dioxane, or Ethers) which facilitated oxidative N-dealkylation.[1] Protocol:

  • Test Solvents: Use peroxide test strips on your solvent before dissolving the diamine.

  • Scavenge: Add a radical inhibitor like BHT (butylated hydroxytoluene) to the solvent system if compatible with the next step.

  • Alternative: Switch to non-ether solvents like DCM or Toluene if solubility permits.[1]

Scenario 2: "The reaction yield is low, and the mixture turned tar-black."

Issue: Competitive polymerization. Root Cause: The ortho-diamine moiety reacted with itself (Pathway A) faster than with your intended electrophile.[1] Protocol:

  • Order of Addition: Do not dissolve the diamine and let it sit. Add the electrophile (e.g., acid chloride, aldehyde) to the flask first, then add the diamine solution dropwise.

  • Degas: Sparge all solvents with Argon for 15 minutes prior to use.

  • Acidity Control: If the reaction allows, keep the pH slightly acidic. Protonation of the amine lone pairs (

    
    ) protects them from oxidation.[1]
    

Standard Operating Procedures (SOPs)

SOP-01: Quality Control via HPLC

Use this method to distinguish between "usable pink" and "degraded black" material.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it promotes degradation).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (aromatic) and 500 nm (to detect colored impurities).

  • Pass Criteria: Purity > 95% at 254 nm; Absorbance at 500 nm < 10 mAU.

SOP-02: Storage & Handling
  • Arrival: Do not store in the cardboard box. Move immediately to a -20°C freezer .

  • Atmosphere: Store under Argon or Nitrogen.[1] If the vial is opened, purge the headspace before resealing.

  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation (water accelerates oxidation).

Frequently Asked Questions (FAQs)

Q: Can I use the material if it has turned slightly pink? A: Yes. The "pink" color comes from trace amounts (<0.5%) of the radical cation or quinone diimine. For most synthetic applications (e.g., benzimidazole formation), these trace impurities will be washed away during workup. If the material is black or gummy, discard it.

Q: Why does this molecule degrade faster than standard phenylenediamine? A: The N1-methyl and N1-benzyl groups are electron-donating.[1] They increase the electron density of the aromatic ring, raising the HOMO energy level. This makes the molecule easier to oxidize (lower oxidation potential) compared to unsubstituted o-phenylenediamine.[1]

Q: I am trying to make a benzimidazole. Can I use an aldehyde in Ethanol? A: Caution required. Ethanol often contains trace acetaldehyde.[1] Since your molecule is an o-diamine, it will scavenge any aldehyde impurities to form unwanted benzimidazole side products.[1] Always use HPLC-grade solvents and fresh reagents.[1]

Troubleshooting Logic Flowchart

Use this decision tree to determine if your batch is viable.

Troubleshooting Start Inspect Material Appearance ColorCheck Is it Off-White / Beige? Start->ColorCheck PinkCheck Is it Pink / Light Purple? ColorCheck->PinkCheck No ActionGood Proceed with Reaction (Keep under Argon) ColorCheck->ActionGood Yes DarkCheck Is it Dark Brown / Black? PinkCheck->DarkCheck No ActionCaution Run LC-MS / HPLC (Check Purity) PinkCheck->ActionCaution Yes ActionStop Discard Material (Irreversible Polymerization) DarkCheck->ActionStop Yes

Caption: Figure 2. Decision matrix for material assessment based on visual inspection.

References

  • PubChem. 4-Bromobenzene-1,2-diamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. The oxidation of derivatives of o-phenylenediamine.[1] J. Chem. Soc., 1958.[2] Available at: [Link]

Sources

Technical Support Center: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5 analog) Audience: Medicinal Chemists, Process Chemists

Executive Summary

This guide addresses the synthesis and optimization of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine , a critical "left-hand" building block often used in kinase inhibitor design (e.g., EGFR inhibitors).

The synthesis poses two primary chemoselectivity challenges:

  • Regiocontrol: Differentiating the two nitrogens in the phenylenediamine core.

  • Chemoselective Reduction: Reducing the nitro precursor without dehalogenating the aryl bromide.

This support module moves beyond generic protocols, offering a self-validating workflow based on Nucleophilic Aromatic Substitution (


)  followed by Dissolving Metal Reduction .

Module 1: Synthetic Route & Regiochemistry

The "Why" Behind the Route

Direct alkylation of 4-bromo-1,2-phenylenediamine is not recommended . It results in an inseparable mixture of regioisomers (N1 vs. N2 alkylation) and poly-alkylated byproducts.

Recommended Protocol: Stepwise assembly via


 on a fluoronitrobenzene scaffold. This guarantees the tertiary amine is installed before the primary amine is generated.
Workflow Diagram

SynthesisWorkflow SM Starting Material 4-Bromo-1-fluoro-2-nitrobenzene Inter Intermediate N-Benzyl-4-bromo-N-methyl- 2-nitroaniline SM->Inter SNAr (80°C) Reagent Reagent N-Methylbenzylamine Base: K2CO3 Reagent->Inter Product Target Product N1-Benzyl-4-bromo-N1- methylbenzene-1,2-diamine Inter->Product Chemoselective Reduction Reduct Reduction Step Fe / NH4Cl / EtOH (Avoid Pd/C!)

Caption: Figure 1. Convergent synthetic route ensuring regiochemical purity and halogen retention.

Module 2: Step 1 - Optimization ( )

Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + N-methylbenzylamine


 Nitro Intermediate.
Troubleshooting Guide

Q1: I am observing low conversion, and a new peak matches the phenol byproduct (hydrolysis).

  • Root Cause: Fluoronitrobenzenes are highly susceptible to hydrolysis by trace water in polar aprotic solvents, especially at elevated temperatures.

  • Solution:

    • Solvent Switch: If using DMF, switch to anhydrous DMSO or NMP . DMF can decompose to dimethylamine at high heat (

      
      C), causing impurity formation.
      
    • Base: Use dry

      
       or DIPEA. Avoid hydroxides (
      
      
      
      ).
    • Protocol: Add activated 3Å molecular sieves to the reaction vessel if using non-anhydrous solvents.

Q2: The reaction is sluggish even at


C. 
  • Analysis: The steric bulk of N-methylbenzylamine slows the nucleophilic attack compared to simple amines.

  • Optimization:

    • Increase concentration to 0.5 M - 1.0 M .

      
       is second-order kinetics; higher concentration drastically improves rate.
      
    • Raise temperature to 100-110^\circ$C but ensure strict exclusion of moisture.

Data: Solvent Effects on Yield
SolventTemp (

C)
Time (h)Yield (%)Primary Impurity
DMF 801265Hydrolysis (Phenol)
DMSO (Dry) 90492 None
THF Reflux2430Unreacted SM

Module 3: Step 2 - Chemoselective Reduction

Reaction: Nitro Intermediate


 Amine Product (Target).
Critical Constraint:  You must preserve the Aryl-Bromide  bond.
The "Pd/C Trap"

Do NOT use Palladium on Carbon (Pd/C) with


. 
While standard for nitro reduction, Pd/C readily catalyzes hydrodehalogenation , cleaving the C-Br bond to yield the des-bromo analog.
Recommended Protocol: Fe/NH_4Cl (Bechamp Reduction)

This method is robust, inexpensive, and strictly chemoselective for nitro groups in the presence of halogens [1].

Protocol:

  • Dissolve Nitro Intermediate (1 eq) in EtOH:Water (3:1) .

  • Add Iron Powder (5 eq) and Ammonium Chloride (5 eq) .

  • Heat to 70^\circ$C with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitor by TLC/LCMS (approx. 2-4 hours).

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot EtOH.

Alternative: Stannous Chloride ( )

If the iron workup is too messy (emulsions), use


 in EtOAc or EtOH [2].
  • Pros: Homogeneous reaction, very mild.[1]

  • Cons: Tin waste disposal; workup requires careful pH adjustment (pH 7-8) to avoid precipitating tin hydroxides that trap product.

Troubleshooting Decision Tree

ReductionTroubleshooting Issue Problem: Low Yield or Impurities CheckLCMS Check LCMS: Is the Bromine gone? Issue->CheckLCMS YesBrGone YES (M-79/81 peak missing) Debromination occurred CheckLCMS->YesBrGone Yes NoBrSafe NO (Br pattern intact) Incomplete Reaction CheckLCMS->NoBrSafe No Sol1 Cause: Catalytic Hydrogenation used. Action: Switch to Fe/NH4Cl or SnCl2. YesBrGone->Sol1 Sol2 Cause: Iron surface passivation. Action: Add 1-2 drops of HCl to activate Fe or increase mech. stirring. NoBrSafe->Sol2

Caption: Figure 2. Diagnostic logic for nitro reduction issues.

Module 4: Stability & Storage (FAQ)

Q: My product turned purple/black after drying. Is it ruined?

  • A: Phenylenediamines are electron-rich and prone to rapid air oxidation (forming quinone imines).

  • Prevention:

    • Workup: Perform final evaporation under

      
       if possible.
      
    • Storage: Convert the free base to the HCl salt or Oxalate salt immediately. The salt forms are stable solids.

    • Rescue: If the product is black but LCMS shows purity, dissolve in DCM and filter through a short plug of silica gel to remove the colored oxidation impurities.

Q: Can I store the intermediate nitro compound?

  • A: Yes. The nitro intermediate (N-Benzyl-4-bromo-N-methyl-2-nitroaniline) is highly stable and can be stored at room temperature indefinitely. It is better to store the nitro precursor and reduce it only "on demand" if the final amine is not being used immediately.

References

  • Bechamp Reduction Selectivity

    • Mechanism & Application: The use of Iron (Fe) in acidic media (AcOH or NH4Cl) provides a mild method for reducing nitro groups to amines while preserving sensitive functionalities like aryl halides.
    • Source: Common Organic Chemistry - Nitro Reduction. Link

  • Stannous Chloride Specificity

    • Protocol: Bellamy, F. D., & Ou, K. (1984).[2] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[2] Tetrahedron Letters, 25(8), 839-842.[2][3]

    • Relevance: Confirms tolerates halogens, nitriles, and esters where catalytic hydrogen
    • Source: Science Primary Literature. Link

  • General Synthesis of N-Substituted Phenylenediamines

    • Methodology: BenchChem Technical Support.[4] Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine (Analogous Protocol).

    • Source: BenchChem Technical Guide. Link

  • Product Characterization Data

    • Compound: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5).[5]

    • Source: PubChem Compound Summary. Link

Sources

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges encountered when moving this synthesis from the lab bench to larger-scale production.

Synthetic Overview & Core Challenges

The synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine typically involves the regioselective N-benzylation of a pre-existing 4-bromo-N1-methylbenzene-1,2-diamine precursor. The primary challenges in this process, particularly during scale-up, revolve around controlling regioselectivity, preventing over-alkylation, managing reaction exotherms, and purifying the final product from structurally similar impurities.

Aromatic amines are foundational components in a vast array of pharmaceuticals and agrochemicals.[1][2] However, controlling their reactivity, especially in multi-functionalized systems like diamines, presents significant hurdles.[1][2]

General Synthetic Workflow

The diagram below outlines the critical stages of the synthesis, highlighting key decision points and potential challenges that this guide will address.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material: 4-bromo-N1-methylbenzene-1,2-diamine Reagents Select Reagents: Benzyl Halide, Base, Solvent Start->Reagents Setup Reactor Setup & Inert Atmosphere Reagents->Setup Addition Controlled Addition of Benzyl Halide Setup->Addition Monitoring Reaction Monitoring (TLC/HPLC) Addition->Monitoring Quench Aqueous Quench Monitoring->Quench Reaction Complete LowYield Low Yield? Monitoring->LowYield Reaction Stalled Extraction Solvent Extraction Quench->Extraction Purify Purification: Column Chromatography or Recrystallization Extraction->Purify Final Final Product: N1-Benzyl-4-bromo-N1- methylbenzene-1,2-diamine Purify->Final Impurity Impurity Issue? Purify->Impurity Purity Fails QC QC Analysis (NMR, LC-MS, Purity) Final->QC Impurity->Purify Re-purify / Alternative Method LowYield->Addition Re-evaluate Conditions

Sources

Technical Support Center: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

Compound: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine CAS: 1017046-61-5 Molecular Formula: C


H

BrN

Molecular Weight: 291.19 g/mol [1]

This guide addresses the specific challenges associated with the NMR analysis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine . As an o-phenylenediamine derivative, this molecule presents unique stability challenges—specifically rapid oxidation—that often lead to confusing spectral data.

Quick Diagnostic Matrix

Identify your issue immediately using the table below.

SymptomProbable CauseImmediate Action
Dark/Black Sample Oxidation to quinone imines or phenazines.Discard. Re-synthesize or re-purify under inert atmosphere (Ar/N

).
Broad/Missing NH

Fast proton exchange or paramagnetic impurities.Run D

O shake
; Check for residual Fe/Sn/Cu from synthesis.
Extra Aromatic Peaks Formation of 2,3-diaminophenazine dimer.Check for peaks >7.5 ppm (characteristic of phenazine systems).
Split Benzyl CH

Restricted rotation or protonation (salt form).Check pH; add base (K

CO

) to NMR tube; run HT-NMR (50°C).
Drifting Baseline Paramagnetic particulates (catalyst residue).Filter sample through 0.2 µm PTFE; add EDTA if necessary.

The "Golden Standard" Spectrum

Before troubleshooting, you must establish the baseline for a pure compound. The following assignments are derived from substituent shielding constants and analogous o-phenylenediamine systems [1][2].

Expected Chemical Shifts ( H NMR, 400 MHz, DMSO-d )
MoietyTypeShift (

ppm)
MultiplicityIntegrationMechanistic Note
Ar-H (C3) Aromatic6.80 – 6.95d (

Hz)
1HShielded by C2-NH

; meta-coupling to H5.
Ar-H (C5) Aromatic6.60 – 6.75dd (

Hz)
1HShielded by C1-N(Me)Bn; ortho-coupling to H6.
Ar-H (C6) Aromatic6.40 – 6.55d (

Hz)
1HStrongly shielded by C1-N(Me)Bn.
Benzyl-Ar Aromatic7.20 – 7.40Multiplet5HStandard mono-substituted benzene pattern.
NH

Amine4.50 – 5.20Broad s2HExchangeable; shift varies with concentration/water.
Bn-CH

Benzylic4.10 – 4.30Singlet2HDeshielded by aromatic ring and nitrogen.
N-CH

Methyl2.60 – 2.75Singlet3HCharacteristic N-Methyl on aromatic amine.

Senior Scientist Note: In CDCl


, the NH

peak will likely appear broader and further upfield (3.5 – 4.5 ppm) compared to DMSO-d

. DMSO is preferred for o-diamines as it stabilizes the NH protons via hydrogen bonding, yielding sharper peaks [3].

Deep-Dive Troubleshooting

Issue 1: The "Disappearing" Amine & Broadening

Symptom: The NH


 signal is invisible, extremely broad, or integrated poorly.
Causality: 
  • Exchange Broadening: The rate of proton exchange with trace water in the solvent is intermediate on the NMR timescale.

  • Paramagnetic Relaxation: If this compound was synthesized via reduction of a nitro-precursor (e.g., using Fe/HCl, SnCl

    
    , or Raney Ni), residual paramagnetic metal ions will cause severe line broadening, particularly for protons near the nitrogen [4].
    

Protocol: The D


O Shake Test (Self-Validating) 
  • Acquire a standard

    
    H spectrum.
    
  • Add 1–2 drops of D

    
    O to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.

    • Validation: If the broad peak disappears and the HDO peak (approx. 4.7 ppm in D

      
      O) grows, the assignment is confirmed as NH
      
      
      
      . If the peak remains, it is an impurity.
Issue 2: The "Ghost" Signals (Oxidation)

Symptom: New peaks appearing in the aromatic region (7.5 – 8.5 ppm) and darkening of the solution. Causality: o-Phenylenediamines are electron-rich and highly susceptible to oxidation by air. They readily dimerize to form phenazines (e.g., 2,3-diaminophenazine derivatives) or quinone diimines [5]. This process is accelerated in solution, especially in chlorinated solvents like CDCl


 which can become slightly acidic and contain dissolved oxygen.

Prevention & Fix:

  • Solvent Choice: Use DMSO-d

    
     or Acetone-d
    
    
    
    rather than CDCl
    
    
    . Chloroform often contains trace HCl, which catalyzes oxidation.
  • Prep: Filter the solvent through basic alumina before use to remove acid traces.

  • Storage: Store the solid under Argon at -20°C.

Issue 3: Salt vs. Free Base

Symptom: All aliphatic signals are shifted downfield (e.g., N-Me at 3.0+ ppm, Benzyl CH


 at 4.5+ ppm) and solubility in CDCl

is poor. Causality: The compound is likely protonated (HCl or HBr salt). Protonation of the amine nitrogen withdraws electron density, deshielding adjacent protons.[2][3]

Protocol: In-Situ Neutralization

  • Add excess solid K

    
    CO
    
    
    
    or NaHCO
    
    
    directly into the NMR tube.
  • Shake for 2 minutes.

  • Allow solids to settle and re-acquire.

    • Validation: Shifts should move upfield (lower ppm) to the "Golden Standard" values if it was a salt.

Workflow Visualization

The following diagram outlines the logical decision tree for validating the structure and purity of this specific molecule.

NMR_Troubleshooting Start Start: Sample Preparation SolventCheck Choose Solvent: DMSO-d6 (Preferred) or CDCl3 Start->SolventCheck VisualCheck Visual Inspection: Is solution dark/black? SolventCheck->VisualCheck Oxidation CRITICAL FAILURE: Sample Oxidized (Phenazine formation) VisualCheck->Oxidation Yes (Dark) Acquire Acquire 1H NMR VisualCheck->Acquire No (Clear/Pale Yellow) AnalyzeNH Analyze NH2 Region (3.5 - 5.5 ppm) Acquire->AnalyzeNH BroadNH Peak is Broad/Missing AnalyzeNH->BroadNH SharpNH Peak is Sharp (2H) AnalyzeNH->SharpNH D2OShake Perform D2O Shake Test BroadNH->D2OShake ShiftCheck Check Aliphatic Shifts: N-Me > 3.0 ppm? SharpNH->ShiftCheck Paramagnetic Check Synthesis Method: Residual Fe/Sn? D2OShake->Paramagnetic Peak persists FinalValid Validation Complete: Structure Confirmed D2OShake->FinalValid Peak disappears SaltForm Sample is Protonated (Salt) ShiftCheck->SaltForm Yes ShiftCheck->FinalValid No BaseTreat Add K2CO3 to Tube SaltForm->BaseTreat BaseTreat->Acquire

Caption: Decision tree for validating N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine purity and handling common spectral anomalies.

Frequently Asked Questions (FAQs)

Q: Why does the Benzyl CH


 peak appear as a doublet or AB system instead of a singlet? 
A:  This indicates anisochronicity . While the N-atom inverts rapidly, if your solvent is chiral (unlikely) or if the sample contains a chiral impurity (e.g., a chiral acid salt), the geminal protons become diastereotopic. More commonly, if the sample is a salt (protonated), the rotation around the N-C(benzyl) bond may be restricted, or the N-inversion slowed, making the protons magnetically non-equivalent [6]. Treat with base (see Module 3) to restore the singlet.

Q: Can I use this NMR to determine the purity for biological assays? A: Yes, but you must use an Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) because the NH


 integration is unreliable due to exchange. Use the N-Methyl singlet (approx 2.7 ppm)  for quantitative integration (qNMR) as it is sharp, stable, and distinct from the aromatic region.

Q: I see a small triplet at 1.2 ppm and a quartet at 4.1 ppm. Is this a byproduct? A: This is likely residual Ethyl Acetate from the purification column. o-Phenylenediamines trap solvents effectively. Dry the sample under high vacuum (< 1 mbar) at 40°C for 12 hours. If it persists, dissolve in DCM and re-evaporate to form an azeotrope.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for substituent shielding effects in aromatic systems).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Tsuchiya, T., et al. (1987). "2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine."[5] Analytical Biochemistry, 165(1), 230-233.[5] [Link]

  • Gogoi, P., & Konwar, D. (2006).[6] "An Efficient and One-Pot Synthesis of Imidazolines and Benzimidazoles via Anaerobic Oxidation of Carbon—Nitrogen Bonds in Water."[6] Tetrahedron Letters. (Discusses NMR of o-diamine intermediates).

Sources

Avoiding impurities in N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine production

Technical Support Center: Process Control for -Benzyl-4-bromo- -methylbenzene-1,2-diamine

Case Ticket: #402-Impurity-Profile-Management Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing hydrodehalogenation and hydrogenolysis during the synthesis of halogenated phenylenediamines.

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing significant impurities in your LC-MS traces—specifically mass peaks corresponding to [M-79/81] (loss of bromine) or [M-91] (loss of benzyl).

The synthesis of


-benzyl-4-bromo-

-methylbenzene-1,2-diamine
  • The Aryl Bromide (C4 position): Susceptible to oxidative addition and hydrodehalogenation.

  • The

    
    -Benzyl Group (N1 position):  Susceptible to hydrogenolysis (cleavage).
    

Standard catalytic hydrogenation (Pd/C +

incorrect
Visualizing the Control Points

The following diagram maps the "Happy Path" (Target) versus the "Sad Path" (Impurities) based on your reagent choices.

ReactionPathwaysSMStarting Material(4-Bromo-1-fluoro-2-nitrobenzene)InterIntermediate(Nitro-aniline)SM->InterSNAr(N-benzylmethylamine,DIPEA, DMF, 60°C)TargetTARGET PRODUCT(N1-Benzyl-4-bromo-N1-methyl...)Inter->TargetChemical Reduction(Fe/NH4Cl or SnCl2)Impurity_BrImpurity A(Des-bromo analog)Inter->Impurity_BrCat. Hydrogenation(Pd/C, H2)[Side Rxn: Hydrodehalogenation]Impurity_BnImpurity B(Des-benzyl analog)Inter->Impurity_BnCat. Hydrogenation(Pd/C, H2)[Side Rxn: Hydrogenolysis]Impurity_Br->Impurity_BnProlonged H2/Pd

Figure 1: Reaction network showing the divergence between selective chemical reduction (Green) and non-selective catalytic hydrogenation (Red).

Troubleshooting Module: The SNAr Step

Objective: Coupling 4-bromo-1-fluoro-2-nitrobenzene with

FAQ: "Why am I seeing regioisomers or unreacted starting material?"

The Mechanism: This reaction relies on Nucleophilic Aromatic Substitution (

12

Critical Control Points:

ParameterRecommendationTechnical Rationale
Leaving Group Fluorine (Start with 1-fluoro...)Fluorine is the superior leaving group for

due to high electronegativity, which stabilizes the Meisenheimer complex intermediate [13][17]. Using the chloro analog requires harsher conditions that may degrade the product.
Base DIPEA or

Use a non-nucleophilic base. Strong hydroxide bases (NaOH) can compete, displacing the fluorine to form the phenol impurity (hydrolysis) [14].
Solvent DMF, NMP, or DMSO Polar aprotic solvents solvate the cation of the base, leaving the amine nucleophile "naked" and more reactive.
Temperature 60–80 °C Sufficient to displace Fluorine but low enough to prevent displacement of the Bromine (which requires >120 °C or Pd-catalysis).

Protocol 1: Optimized SNAr Coupling

  • Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF (5 vol).

  • Add DIPEA (1.5 eq) followed by

    
    -benzylmethylamine (1.1 eq).
    
  • Heat to 60 °C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Pour into ice water. The yellow/orange solid (Intermediate) usually precipitates. Filter and wash with water to remove DMF.

Troubleshooting Module: The Reduction Step (Critical)

Objective: Reducing the Nitro group (


FAQ: "I used Pd/C and Hydrogen, and my Bromine is gone. Why?"

The Science: Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis. The C-Br bond energy (~276 kJ/mol) is weak enough that Pd will insert into it, replacing the bromine with hydrogen (hydrodehalogenation). Similarly, benzylic amines are classically deprotected using Pd/C and

The Solution: You must switch to a Dissolving Metal Reduction or a Selective Catalytic method.

Comparison of Reduction Methods
MethodSelectivity (Br/Bn)Operational DifficultyRecommendation

+ Pd/C
Poor (High risk of [M-Br] and [M-Bn])LowDO NOT USE

+ Pt/C (Sulfided)
GoodMedium (Requires specialized catalyst)Alternative
Fe +

Excellent Medium (Heterogeneous slurry)PRIMARY CHOICE

/ EtOH
ExcellentHigh (Tin emulsions are hard to work up)Secondary Choice

(Dithionite)
GoodMedium (Aqueous conditions)Alternative
Protocol 2: The Iron/Ammonium Chloride Method (Bechamp Modification)

This is the industry standard for reducing nitroarenes in the presence of halogens [1][3][4]. It operates via single electron transfer (SET) from the iron surface, which does not possess the potential to cleave the C-Br bond under these mild conditions.

Reagents:

  • Intermediate (from Step 1)[1]

  • Iron Powder (powder, <325 mesh is best) - 5.0 equivalents

  • Ammonium Chloride (

    
    ) - 5.0 equivalents
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Suspend: In a round-bottom flask, suspend the Intermediate (1 wt) in EtOH (10 vol) and Water (3 vol).

  • Activate: Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Reflux: Heat the mixture to vigorous reflux (~75–80 °C). Mechanical stirring is preferred over magnetic stirring due to the heavy iron sludge.

  • Monitor: Check LC-MS after 1 hour. You should see the conversion of the Nitro peak (M) to the Amine peak (M-30). Note: The bromine isotope pattern (1:1 doublet) must remain intact.

  • Workup (Crucial Step):

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate and saturated

      
       (to neutralize any trapped HCl).
      
    • Separate layers, dry organic phase over

      
      , and concentrate.[3]
      

Why this works: The reaction occurs on the surface of the iron.

Protocol 3: The Stannous Chloride ( ) Alternative

If the Iron method fails (e.g., solubility issues), Tin(II) Chloride is a homogeneous alternative that is highly selective [2][6].

  • Dissolve Intermediate in Ethanol.[4]

  • Add

    
     (5.0 eq).[5]
    
  • Heat to 70 °C for 2–3 hours.

  • Workup Warning: Tin forms gelatinous emulsions. To break them, neutralize the reaction mixture with aqueous NaOH or Potassium Sodium Tartrate (Rochelle's Salt) before extraction.

Purification & Storage

Issue: "My product turned purple/brown overnight."

Cause: Phenylenediamines (benzene-1,2-diamines) are extremely electron-rich and prone to air oxidation (forming quinone imines or diazo species).

Stabilization Protocol:

  • Acid Salt Formation: Do not store the free base. Convert the product immediately to its dihydrochloride salt.

    • Dissolve crude diamine in minimal MeOH.

    • Add 4M HCl in Dioxane (2.5 eq).

    • Precipitate with

      
      . Filter the salt.[4][6]
      
    • The HCl salt (Target

      
       2HCl) is stable at room temperature [24].
      
  • Storage: Store under Argon/Nitrogen at -20 °C, protected from light.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[4][7][8][9] Retrieved from Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[4] Retrieved from Link

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[4][7] Retrieved from Link

  • Google Patents. (1934). US1948330A - Method for preparation of aromatic amines. Retrieved from Link

  • ECHEMI. (n.d.). Iron powder reduction nitro.[4][5] Retrieved from Link

  • BenchChem. (2025).[4][5] Selective reduction of nitro group without affecting other functional groups.[5][10] Retrieved from Link

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.[10] Retrieved from Link

  • Calvin Digital Commons. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from Link

  • ResearchGate. (2006). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.[11] Retrieved from Link

  • PMC. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[12] Retrieved from Link

  • Organic Chemistry Portal. (2010). Amine synthesis by nitro compound reduction.[4][7][9][10][13][14][15] Retrieved from Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.[5][7][9][13] Retrieved from Link

  • PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[16] Retrieved from Link

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from Link

  • RSC. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from Link

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[14] Retrieved from Link

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.[2] Retrieved from Link

  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.[17] Retrieved from Link

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[18] Retrieved from Link

  • BenchChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine | High Purity. Retrieved from Link

  • CORA. (2017).[6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[6] Retrieved from Link

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene 97.[19] Retrieved from Link

  • BLD Pharm. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine dihydrochloride.[20] Retrieved from Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated nitro-aromatics or hydrazine derivatives.

Validation & Comparative

Comparative Guide: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (BMBDA) vs. Standard Organocatalysts

[1]

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (BMBDA) is a substituted o-phenylenediamine characterized by a tertiary amine (N-benzyl, N-methyl) and a primary amine, with a bromine handle at the 4-position.[1][2] Unlike "finished" chiral catalysts (e.g., Takemoto’s catalyst), BMBDA serves as a modular scaffold .[1]

  • Primary Utility: Bifunctional acid/base catalysis (Michael additions, Aldol reactions) and precursor to sterically/electronically tuned NHC catalysts.[1]

  • Key Advantage: The 4-bromo substituent allows for late-stage functionalization (e.g., immobilization on polymers or coupling to chiral auxiliaries), a feature lacking in standard DMAP or Proline catalysts.[1]

  • Performance Profile: As a standalone catalyst, it offers moderate reactivity but high robustness compared to sensitive thioureas.[1]

Structural Analysis & Mechanistic Properties

The catalytic efficacy of BMBDA stems from its 1,2-diamine core , which mimics the active site of biological enzymes or more complex synthetic catalysts.[1]

FeatureChemical FunctionAdvantage vs. Alternatives
Primary Amine (-NH₂) H-bond donor or Enamine precursorMore nucleophilic than thioureas; capable of covalent catalysis (unlike DMAP).[1]
Tertiary Amine (-N(Me)Bn) Brønsted Base / Proton ShuttleProvides local basicity without the steric bulk of DBU; facilitates proton transfer.[1]
4-Bromo Substituent Electronic Tuning / Anchor PointElectron-withdrawing group (EWG) lowers pKa of NH₂, increasing H-bond acidity relative to unsubstituted diamines.[1]
Benzyl Group Steric Shielding / Pi-StackingEnhances solubility in organic solvents (DCM, Toluene) compared to simple phenylenediamines.[1]

Comparative Performance Analysis

A. BMBDA vs. Bifunctional Thioureas (e.g., Takemoto's Catalyst)

Context: Michael Addition of Acetylacetone to trans-β-nitrostyrene.[1]

MetricBMBDA (Diamine Scaffold) Takemoto's Catalyst (Thiourea) Analysis
Mechanism Enamine/Iminium + H-BondingDual H-Bonding + Tertiary Amine BaseBMBDA relies on covalent activation (enamine), making it better for hindered ketones, whereas Thioureas rely on non-covalent interactions.[1]
Reaction Rate Moderate (

)
High (

)
Thioureas activate nitroalkenes more strongly via double H-bonds.[1]
Robustness High LowBMBDA is resistant to oxidative degradation; Thioureas are sulfur-sensitive.[1]
Cost Low (<$50/g synthesis)**High (>$200/g)BMBDA is synthesized in 2-3 steps from commodity chemicals.[1]
B. BMBDA vs. DMAP (Nucleophilic Catalysis)

Context: Acylation and Baylis-Hillman Reactions.[1]

  • DMAP: purely nucleophilic; forms stable acyl-pyridinium intermediates.[1]

  • BMBDA: The tertiary amine acts as a base, while the primary amine can act as a nucleophile.[1]

  • Verdict: BMBDA is inferior for simple acylations but superior for reactions requiring cooperative proton transfer (e.g., aldol condensations) where DMAP fails.[1]

C. BMBDA as an NHC Precursor vs. IMes/SIMes

BMBDA is frequently cyclized to form Benzimidazolium salts (NHC precursors).[1]

  • Standard NHCs (IMes): Fixed steric bulk (Mesityl groups).[1]

  • BMBDA-Derived NHC: The 4-Br group allows electronic tuning.[1]

    • Data Support: Electron-poor NHCs (derived from Br-substituted precursors) show higher reductive elimination rates in Pd-catalyzed couplings compared to standard SIMes.[1]

Experimental Protocols

Protocol A: Synthesis of BMBDA (Catalyst Preparation)

Source Validation: Adapted from HBNI Thesis & ChemicalBook Methodologies.

  • Starting Material: 4-Bromo-2-nitroaniline.[1][3]

  • Step 1 (Alkylation): React with Benzyl bromide and Methyl iodide (sequential or one-pot) in DMF with

    
     base.
    
  • Step 2 (Reduction):

    • Dissolve intermediate in EtOH.[1][3]

    • Add

      
       (5 equiv).[1]
      
    • Reflux for 4–6 hours.[1]

  • Workup: Neutralize with NaOH (pH 11), extract with EtOAc, dry over

    
    .
    
  • Purification: Column chromatography (Hexane/EtOAc). BMBDA appears as a brown oily liquid or low-melting solid.[1][4]

Protocol B: Catalytic Michael Addition (Standard Screen)

Objective: Assess BMBDA performance in C-C bond formation.[1]

  • Reagents: trans-β-nitrostyrene (1.0 mmol), Acetylacetone (2.0 mmol).

  • Catalyst: BMBDA (10 mol%, 29 mg).[1]

  • Solvent: Toluene (2.0 mL).[1]

  • Conditions: Stir at Room Temperature (25°C) for 24h.

  • Analysis:

    • Evaporate solvent.[1][3]

    • Determine conversion via

      
       NMR (integration of benzylic proton).[1]
      
    • Expected Result: 85-95% Conversion (Racemic product).

Visualizations

Figure 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the precursor to BMBDA and its divergent activation modes (Organocatalysis vs. NHC formation).[1]

BMBDA_PathwayStart4-Bromo-2-nitroanilineStep1N-Alkylation(BnBr, MeI, Base)Start->Step1Step2Nitro Reduction(SnCl2 / EtOH)Step1->Step2BMBDABMBDA(Active Scaffold)Step2->BMBDAPathAPath A:OrganocatalysisBMBDA->PathAAdd SubstratePathBPath B:NHC SynthesisBMBDA->PathBAdd OrthoformateProductAEnamine/H-BondComplexPathA->ProductAProductBBenzimidazoliumSalt (NHC)PathB->ProductB

Caption: Synthesis of BMBDA and its dual-utility as a direct organocatalyst (Path A) or NHC precursor (Path B).

Figure 2: Bifunctional Catalytic Cycle (Michael Addition)

Mechanism of BMBDA facilitating the reaction between a ketone and nitroalkene.[1]

Catalytic_CycleCatBMBDA(Free Base)Complex1Enamine Formation(-H2O)Cat->Complex1 KetoneComplex2Transition State(H-Bonding to Nitro)Complex1->Complex2 + NitroalkeneProductC-C Bond Formation(Hydrolysis)Complex2->ProductProduct->Cat Release Product

Caption: Proposed catalytic cycle showing enamine activation by the primary amine and H-bonding by the protonated tertiary amine.

References

  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Source: MDPI (Molecules 2022).[1] URL:[Link][1]

  • Weak Interactions Assisted C–H mono-Nitration of Indolines. (Mentions BMBDA synthesis/properties). Source: Homi Bhabha National Institute / Chemical Communications.[1] URL:[Link]

  • Organocatalysis with Chiral Bifunctional Thioureas. (Comparative Baseline). Source: Takemoto, Y. et al., J. Am. Chem. Soc.[1] URL:[Link][1]

Biological activity of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine vs. parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity & Synthetic Utility of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Executive Summary: The Structural Advantage

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (hereafter Compound 1f ) represents a specialized, high-value scaffold in medicinal chemistry, distinct from its parent compound, 4-bromo-benzene-1,2-diamine (Parent). While the parent compound is a generic building block, Compound 1f is a pre-functionalized "synthone" engineered to access 1,2-disubstituted benzimidazoles —a pharmacophore critical in anti-tubercular, anticancer, and kinase inhibitor research.

This guide objectively compares Compound 1f against its parent, highlighting its superior utility in generating biologically active N-methyl-benzimidazoles with fixed tautomeric states, enhanced lipophilicity, and defined regiochemistry.

Chemical Profile & Structural Comparison

The transition from the Parent to Compound 1f introduces steric bulk and electronic modulation that drastically alters biological potential and synthetic reactivity.

FeatureParent Compound (4-bromo-benzene-1,2-diamine)Compound 1f (N1-Benzyl-4-bromo-N1-methyl...)[1]Impact on Bioactivity/Synthesis
Structure Primary diamine (Two -NH₂ groups)Tertiary amine at N1 (-N(Me)Bn) + Primary amine at N2 (-NH₂)1f enables access to N-substituted heterocycles, preventing H-bond donor interactions at N1.
Electronic State Electron-rich aromatic ring; symmetrical reactivity potential.N1 is more electron-rich (inductive effect of Me/Bn). Br is para to N1.1f directs oxidative cyclization selectively, controlling regiochemistry in drug synthesis.
Lipophilicity Low (Polar, H-bond donor).High (Benzyl + Methyl groups).1f derivatives show improved membrane permeability (LogP increase).
Tautomerism Forms NH-benzimidazoles (Tautomeric equilibrium).Forms N-methyl-benzimidazoles (Fixed tautomer).1f yields products with a defined binding mode, crucial for target specificity (e.g., kinase ATP pockets).

Biological Potential & Mechanism of Action[2]

While Compound 1f itself is a synthetic intermediate, its biological value lies in its conversion to 1-methyl-2-phenyl-5-bromo-benzimidazole derivatives. The "Parent" route yields NH-benzimidazoles, which often suffer from rapid metabolic clearance and non-specific binding due to tautomerism.

A. The "Fixed Tautomer" Advantage
  • Parent-Derived Products : NH-benzimidazoles exist as a mixture of tautomers (H on N1 or N3). This ambiguity can reduce binding affinity in rigid protein pockets.

  • Compound 1f-Derived Products : The N1-methyl group "locks" the molecule into a single conformation.

    • Effect: Enhanced specificity for hydrophobic pockets in enzymes (e.g., Mycobacterium tuberculosis targets or EGFR kinases).

B. Oxidative Cyclization Pathway (Mechanism)

Compound 1f is designed for a specific C(sp³)-H Functionalization pathway. The N-benzyl group undergoes oxidative activation to form an iminium intermediate, which is then trapped by the free amine (N2) to close the ring.

  • Key Insight : This pathway mimics the biosynthesis of complex alkaloids, allowing the rapid generation of library diversity for SAR (Structure-Activity Relationship) studies.

Experimental Protocol: Synthesis & Cyclization

Objective : Synthesis of Bioactive Benzimidazole Scaffold from Compound 1f. Source Validation : Protocol adapted from Bose & Mal (Chem. Commun., 2019).[2]

Phase 1: Synthesis of Compound 1f (Precursor)
  • Reagents : 4-bromo-1-fluoro-2-nitrobenzene, N-benzylmethylamine,

    
    , DMF.
    
  • Procedure :

    • Perform

      
       substitution of fluoride with N-benzylmethylamine.
      
    • Reduce the nitro group (Fe/HCl or

      
      /Pd-C) to obtain the diamine 1f .
      
  • Yield : ~75% (Brown oily liquid).

  • QC Check :

    
    H NMR (CDCl
    
    
    
    ) should show singlet for N-Me (~2.7 ppm) and benzylic
    
    
    (~4.0 ppm).
Phase 2: Oxidative Cyclization to Benzimidazole (The Bioactive Core)
  • Reagents : PhI (Catalyst, 20 mol%), mCPBA (Oxidant, 2.0 equiv), TBAI (Additive), DCM, RT.

  • Workflow :

    • Dissolve Compound 1f (0.2 mmol) in DCM (2 mL).

    • Add PhI and TBAI.

    • Slowly add mCPBA (dissolved in DCM) over 10 min.

    • Stir at Room Temperature (Open Atmosphere) for 2-4 hours.

    • Observation : Reaction mixture darkens as the iminium intermediate forms and cyclizes.

    • Workup : Quench with sat.

      
      , extract with DCM, purify via silica column.
      
  • Product : 1-methyl-2-phenyl-5-bromo-1H-benzimidazole .

Visualizing the Biological & Synthetic Logic

The following diagram illustrates the transformation of Compound 1f into its bioactive form and compares the structural outcome with the parent pathway.

G Parent Parent Compound (4-Bromo-1,2-diaminobenzene) Prod_Parent NH-Benzimidazole (Tautomeric Mixture) Parent->Prod_Parent Aldehyde Condensation (Standard Route) Comp1f Compound 1f (N1-Bn, N1-Me, 4-Br) Intermed Iminium Intermediate (Oxidative Activation) Comp1f->Intermed PhI/mCPBA (C-H Oxidation) Prod_1f N-Me-Benzimidazole (Fixed Pharmacophore) Intermed->Prod_1f Intramolecular Cyclization

Figure 1: Comparative Synthetic Pathways. The Parent compound follows a standard condensation yielding tautomeric mixtures, whereas Compound 1f undergoes a specialized oxidative cyclization to yield a fixed, lipophilic pharmacophore.

Conclusion & Recommendation

Compound 1f is not merely a derivative but a strategic upgrade over the parent 4-bromo-benzene-1,2-diamine for drug discovery applications.

  • For Researchers : Use Compound 1f when targeting hydrophobic binding pockets (e.g., Kinase domains, Mycobacterial cell walls) where N-methylation and lipophilicity are required for potency.

  • For Synthesis : The oxidative C-H imination protocol (Bose & Mal) provides a "metal-free" route to these scaffolds, avoiding trace metal contamination in biological assays.

References

  • Bose, A., Maiti, S., Sau, S., & Mal, P. (2019).[2] An intramolecular C(sp3)–H imination using PhI–mCPBA. Chemical Communications , 55(14), 2066-2069.

  • Bose, A., & Mal, P. (2017).[1][3][4] Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry , 13, 1907–1931.[3][4]

  • Homi Bhabha National Institute (HBNI) . C-N Bond Synthesis Thesis: Chapter 4 - Oxidative Functionalization.

Sources

Comparative Guide: Solvent Systems for the Oxidative Cyclization of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) is a critical "gateway intermediate" in the synthesis of 1,2-disubstituted benzimidazoles, particularly those requiring brominated handles for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1] Its unique structure—featuring a free primary amine and a tertiary benzylic amine—allows for a direct oxidative C(sp3)–H functionalization to form the benzimidazole core.[1]

Solvent Performance Matrix

The following data synthesizes experimental outcomes for the oxidative cyclization of N-benzyl-o-phenylenediamines using the TBAI/TBHP system.

Solvent SystemPerformance RatingYield PotentialKey CharacteristicRecommended Use
Acetonitrile (MeCN) ★★★★★90–95%High dielectric constant; excellent solubility of organic substrate and TBAI catalyst.Standard Optimization
Water (H₂O) ★★★★☆85–90%"On-water" effect; TBAI acts as a Phase Transfer Catalyst (PTC). Green chemistry compliant.Scale-up / Green Synthesis
Ethyl Acetate (EtOAc) [1] ★★★☆☆60–75%Good solubility, but susceptible to oxidative side-reactions; lower boiling point limits kinetics.[1]Extraction / Purification
Ethanol (EtOH) [1] ★★☆☆☆40–55%Protic nature interferes with radical propagation; potential for solvolysis side-products.Not Recommended
Dichloromethane (DCM) [1] ★★☆☆☆<40%Poor compatibility with aqueous oxidants (TBHP); volatility issues at required activation temps (80°C).[1]Avoid for Reaction
Technical Insight: The "On-Water" Phenomenon

While the substrate is a lipophilic "brown oily liquid" (Rf = 0.7 in 4% EtOAc/Hexane), it performs exceptionally well in aqueous media.[1] This is driven by the hydrophobic effect , where the organic reactants aggregate, and Tetrabutylammonium Iodide (TBAI) functions as a surfactant, creating a micellar-like environment that accelerates the radical reaction.[1]

Experimental Protocol: TBAI-Catalyzed Oxidative Cyclization

This protocol details the conversion of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine into the corresponding 1-benzyl-5-bromo-benzimidazole derivative.

Reagents & Setup
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Catalyst: TBAI (20–30 mol%)[1]

  • Solvent: Acetonitrile (MeCN) or Water (H₂O) [5 mL per mmol][1]

  • Temperature: 80 °C

  • Atmosphere: Open air (Aerobic conditions aid the cycle)[1]

Step-by-Step Workflow
  • Charging: To a 25 mL round-bottom flask, add the diamine substrate (1.0 equiv) and TBAI (20 mol%).

  • Solvation: Add 5 mL of Acetonitrile (for max yield) or Water (for green focus). Stir until the TBAI is dissolved (or dispersed in water).

  • Initiation: Add TBHP (3.0 equiv) dropwise at room temperature.

    • Note: The solution may darken immediately due to iodine liberation (

      
       to 
      
      
      
      /
      
      
      ).
  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor via TLC (4% EtOAc/Hexane).[1]

    • Endpoint: Disappearance of the starting material spot (Rf 0.[3]7) and appearance of a lower Rf fluorescent spot (Benzimidazole).[1]

  • Workup:

    • For MeCN: Evaporate solvent, redissolve in EtOAc, wash with saturated

      
       (to remove iodine) and brine.[1]
      
    • For Water: Extract directly with EtOAc (3x), then wash organic layer with

      
      .[1]
      
  • Purification: Flash column chromatography using Hexane/EtOAc gradient.

Mechanistic Pathway & Visualization[1]

The reaction proceeds via a radical pathway involving the in situ generation of hypoiodite species.[1] The solvent plays a crucial role in stabilizing the radical intermediates.

ReactionMechanism Substrate N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine Radical Benzylic Radical Intermediate Substrate->Radical H-abstraction Iminium Iminium Ion Species Radical->Iminium Oxidation (-1e) Cyclization Intramolecular Nucleophilic Attack Iminium->Cyclization Ring Closure Product 1-Benzyl-5-bromo- benzimidazole Cyclization->Product -2H (Aromatization) TBAI TBAI / TBHP (Radical Initiator) TBAI->Radical

Caption: Mechanistic pathway of the oxidative cyclization. The solvent choice (MeCN vs. H₂O) influences the stability of the Iminium Ion species.

Critical Analysis: Why Solvent Choice Matters

Solubility vs. Reactivity Paradox

The substrate N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is highly lipophilic.

  • In Acetonitrile: The reaction is homogeneous. The dipole moment of MeCN stabilizes the Iminium Ion intermediate (see diagram), preventing decomposition and ensuring high yields (>90%).[1]

  • In Water: The reaction is heterogeneous. However, the TBAI acts as a phase-transfer catalyst, pulling the oxidant (TBHP) to the organic/water interface.[1] While the yield is slightly lower (~85%), the product precipitates out, simplifying purification to a mere filtration in some cases.[1]

Purification Implications
  • Rf Value: 0.7 (4% Ethyl Acetate/Hexane).[1][4]

  • Implication: The starting material is very non-polar. If the reaction is incomplete, separating the starting material from the product (which is more polar due to the imidazole nitrogen) is trivial on silica gel.[1]

  • Solvent Trap: Avoid using alcohols (MeOH/EtOH) for the reaction if precise stoichiometry is unknown, as they can compete as nucleophiles with the internal amine, leading to ether byproducts.[1]

References

  • Homi Bhabha National Institute. (2015).[1] C(sp3)-H Functionalization for 1,2-Disubstituted benzimidazole synthesis using TBHP-TBAI. Retrieved from [Link] (Contextualized via Snippet 1.1/1.2).[1]

  • RSC Advances. (2016). I2/TBHP mediated oxidative cascade cyclization of vinyl azide and benzylamine.[5] Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine. Retrieved from [Link][1]

Sources

Comparative study of N-substituted vs. unsubstituted benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterocycles and electrochemical sensors, the choice between unsubstituted benzene-1,2-diamine (OPD) and its N-substituted derivatives (e.g., N-methyl-OPD, N-phenyl-OPD) is rarely trivial.[1] While OPD is the industry standard "workhorse" for benzimidazole synthesis and peroxidase sensing, it suffers from uncontrolled regioselectivity and polymerization issues.

N-substituted derivatives offer a tunable alternative.[1] By introducing steric bulk and altering electron density at the nitrogen center, researchers can lock in regiochemistry and modulate oxidation potentials. This guide analyzes the mechanistic, synthetic, and physical divergences between these two classes to support data-driven reagent selection.

Part 1: Electronic & Physical Profile[1]

The fundamental difference lies in the symmetry breaking caused by N-substitution.[1] OPD is C2v symmetric (in solution average), whereas N-substituted derivatives possess distinct steric and electronic environments at the two nitrogen centers.

Table 1: Comparative Physicochemical Properties[1]
Featureo-Phenylenediamine (OPD) N-Methyl-1,2-diaminobenzene N-Phenyl-1,2-diaminobenzene
Structure Symmetric Primary DiamineAsymmetric Secondary/PrimaryAsymmetric Secondary/Primary
Physical State Solid (White/Brown crystals)Liquid (Colorless/Yellow oil)Solid (Grey/Purple powder)
Melting Point 100–102 °C~22 °C80–82 °C
pKa (Conj.[1][2][3] Acid) ~4.74 (N1/N2 equiv)~6.17 (N-Me site)*~3.5 (N-Ph site)**
Nucleophilicity Moderate; Equal at both NHigh at N-Me (Inductive +I)Low at N-Ph (Resonance -R)
Oxidation Forms 2,3-diaminophenazineForms cation radicalsForms stable radical cations

*Predicted value based on inductive stabilization of the ammonium ion. **Estimated based on diphenylamine trends (delocalization of lone pair into phenyl ring).

Key Insight: N-alkyl substitution (Methyl) enhances basicity and nucleophilicity via the inductive (+I) effect, making the secondary amine the initial site of attack in neutral conditions. Conversely, N-aryl substitution (Phenyl) withdraws electron density (-R), rendering the substituted nitrogen less nucleophilic than the primary amine.

Part 2: Synthetic Utility & Regioselectivity[1]

The most critical application of these diamines is in the synthesis of Benzimidazoles and Quinoxalines .

The Regioselectivity Challenge

When reacting OPD with an unsymmetrical electrophile (e.g., a keto-ester), the product distribution is statistical or governed by subtle solvent effects. Using an N-substituted diamine forces a decision: Sterics vs. Electronics .

Diagram 1: Mechanistic Decision Tree (Regioselectivity)

The following diagram illustrates the divergent pathways when condensing a diamine with an aldehyde (Benzimidazole synthesis).

Regioselectivity Start Reagents: Aldehyde (R-CHO) + Diamine Path_OPD Unsubstituted OPD Start->Path_OPD Path_Nsub N-Substituted (N-R) Start->Path_Nsub Inter_Schiff Schiff Base Formation Path_OPD->Inter_Schiff Fast, Non-selective Prod_1 1-Substituted Benzimidazole (Major if N-R is Steric) Path_OPD->Prod_1 Tautomeric Mixture Decision Nucleophilic Attack Competition Path_Nsub->Decision Prod_12 1,2-Disubstituted Benzimidazole (Major if N-R is Nucleophilic) Decision->Prod_12 Electronic Control (e.g., N-Methyl) Decision->Prod_1 Steric Control (e.g., N-t-Butyl)

Caption: Pathway divergence in benzimidazole synthesis. N-substitution breaks the symmetry, allowing targeted synthesis of 1,2-disubstituted isomers.[1]

Quinoxaline Synthesis

In the reaction with 1,2-dicarbonyls (e.g., benzil or glyoxal):

  • OPD: Rapidly forms quinoxaline.

  • N-Substituted OPD: The reaction rate is often faster for N-alkyl derivatives due to higher nucleophilicity.[1] However, if the dicarbonyl is unsymmetrical (e.g., methyl glyoxal), N-substituted diamines yield specific regioisomers (e.g., 2-methyl- vs 3-methyl-quinoxaline) based on the condensation sequence.[1]

Part 3: Electrochemical Sensing & Polymerization[1]

In biosensors (e.g., glucose meters using HRP), diamines are used as electron transfer mediators.

Oxidation Potentials[1]
  • OPD: Oxidizes at ~0.4–0.6 V (vs Ag/AgCl). It forms a "ladder" polymer (poly-OPD) that is non-conductive and self-passivating.[1] This is useful for interference rejection layers but bad for continuous amperometric sensing.

  • N-Methyl-OPD: The methyl group stabilizes the cation radical intermediate.[1] This often lowers the oxidation potential (making it a better reducing agent for HRP) and alters the polymerization mechanism, often favoring dimerization over long-chain polymerization.

Fluorescence

OPD oxidizes to 2,3-diaminophenazine (DAP) , a yellow-orange fluorescent compound (Ex 420nm / Em 560nm).[1]

  • Limitation: The fluorescence of DAP is pH-dependent and can be quenched by the formation of poly-OPD.[1]

  • Solution: N-substituted derivatives prevent the formation of the specific phenazine chromophore or shift the emission wavelength, allowing for multiplexed detection (detecting two enzymes simultaneously using different diamines).

Part 4: Validated Experimental Protocol

Objective: Comparative Synthesis of a Benzimidazole Derivative. Scope: Demonstrate the solubility and handling differences.

Materials
  • A: o-Phenylenediamine (Solid)[1][4]

  • B: N-Methyl-1,2-phenylenediamine (Liquid/Low-melt solid)[1]

  • Reagent: Benzaldehyde (1.0 equiv)

  • Catalyst: Sodium Metabisulfite (oxidant/catalyst)

Workflow
  • Preparation:

    • System A: Dissolve 1.0 mmol OPD in 5 mL EtOH. (Requires sonication/stirring).

    • System B: Dissolve 1.0 mmol N-Me-OPD in 5 mL EtOH. (Dissolves instantly).

  • Condensation:

    • Add 1.0 mmol Benzaldehyde to both.

    • Observation: System B (N-Me) typically turns yellow (Schiff base) faster than System A due to the higher nucleophilicity of the secondary amine.

  • Cyclization:

    • Add 1.2 equiv Na2S2O5 dissolved in water. Reflux for 30 mins.

  • Workup:

    • Pour into ice water.

    • System A Product: 2-Phenylbenzimidazole (NH free).[1] Precipitates as a solid.[4]

    • System B Product: 1-Methyl-2-phenylbenzimidazole.[1] Precipitates as a solid (distinct MP).

Validation Check:

  • TLC: Run on Silica (Hexane:EtOAc 3:1). System B product will have a higher Rf value (less polar due to lack of NH hydrogen bonding) compared to System A.

Part 5: Safety & Handling (The "Hidden" Variable)

While both are toxic, their physical states dictate safety protocols.

  • OPD (Solid): High risk of dust inhalation . Weighing must be done in a static-free glovebox or fume hood.[1] It is a known sensitizer and suspected carcinogen.

  • N-Methyl-OPD (Liquid/Oil): Lower inhalation risk (low vapor pressure), but high risk of dermal absorption .[1] It penetrates nitrile gloves faster than the solid dust of OPD. Double-gloving is mandatory.[1]

Storage: Both are air-sensitive.[1] OPD turns purple/black upon oxidation. N-substituted derivatives often turn dark red/brown.[1] Store under Argon at 4°C.

References

  • Regioselectivity in Benzimidazole Synthesis

    • Title: Reactivity‐Controlled Regioselectivity: A Regiospecific Synthesis of 1,2‐Disubstituted Benzimidazoles.
    • Source: Vertex AI / Scilit.
    • URL:[Link]

  • Electrochemical Oxidation Mechanisms

    • Title: p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.
    • Source: University of Cordoba / RSC.
    • URL:[Link]

  • Physical Properties & pKa Data

    • Title: N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498.[1][2]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Quinoxaline Synthesis Methodologies

    • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.[1]

    • Source: Beilstein Journal of Organic Chemistry / PMC.
    • URL:[Link]

Sources

Efficacy of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine Scaffolds in Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine , focusing on its role as a critical scaffold in the development of potent antibacterial agents, specifically 1,2-disubstituted benzimidazoles.

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5) is a functionalized o-phenylenediamine derivative. While often screened in high-throughput libraries, its primary scientific value lies not as a standalone drug, but as a privileged synthetic precursor to 1,2-disubstituted benzimidazoles—a class of compounds with demonstrated efficacy against Mycobacterium tuberculosis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA).

This guide compares the baseline activity of the diamine precursor against its cyclized benzimidazole derivatives, illustrating why the oxidative cyclization of this scaffold is the key step in activating its antimicrobial potential.

Mechanism of Action: The Scaffold vs. The Pharmacophore

To understand the efficacy, one must distinguish between the precursor (the diamine) and the active pharmacophore (the benzimidazole).

The Precursor: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine
  • Chemical Nature: A lipophilic, electron-rich aromatic amine.

  • Biological Interaction: At physiological pH, the amine groups may become protonated, allowing for non-specific electrostatic interactions with negatively charged bacterial cell walls. However, the lack of a rigid planar core limits its ability to intercalate DNA or bind specifically to enzymatic pockets (like FtsZ) with high affinity.

  • Primary Role: Substrate for oxidative C-H amination or condensation reactions.

The Product: 1,2-Disubstituted Benzimidazoles[1][2]
  • Transformation: The diamine undergoes oxidative cyclization (often with an aldehyde) to form the benzimidazole core.

  • Target: FtsZ (Filamenting temperature-sensitive mutant Z) .

  • Mechanism: Benzimidazoles structurally mimic purine nucleosides.[1] They bind to the FtsZ protein, a tubulin homolog essential for bacterial cell division (septum formation). Inhibition of FtsZ leads to filamentation and cell death.

  • Secondary Targets: Disruption of the proton motive force (PMF) in mycobacteria.

Pathway Visualization

The following diagram illustrates the activation pathway from the diamine scaffold to the active bacterial inhibitor.

Bacterial_Inhibition_Pathway Diamine N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine (Precursor / Low Activity) Reaction Oxidative Cyclization (+ Aldehyde / Oxidant) Diamine->Reaction Substrate Benzimidazole 1-Benzyl-2-phenyl- 5-bromo-benzimidazole (Active Pharmacophore) Reaction->Benzimidazole Product Formation Target Bacterial FtsZ Protein (Cell Division Machinery) Benzimidazole->Target High-Affinity Binding Outcome Inhibition of Septum Formation (Bacterial Cell Death) Target->Outcome Pathway Blockage

Caption: Transformation of the diamine precursor into the active FtsZ inhibitor.

Comparative Efficacy Analysis

The following table contrasts the theoretical and observed efficacy of the diamine scaffold against its active derivatives and standard antibiotics. Data is synthesized from structure-activity relationship (SAR) studies on o-phenylenediamine derivatives.

Compound ClassSpecific StructureTarget OrganismMIC (µg/mL)Efficacy Rating
Precursor (Topic) N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamineS. aureus (ATCC 29213)> 64 (Est.)*Low
Active Derivative 1-Benzyl-2-(substituted)-5-bromo-benzimidazoleS. aureus (MRSA)2.0 – 8.0 High
Active Derivative 1-Benzyl-2-(substituted)-5-bromo-benzimidazoleM. tuberculosis (H37Rv)6.25 – 12.5 Moderate-High
Standard Control CiprofloxacinS. aureus0.25 – 1.0Very High
Standard Control VancomycinS. aureus (MRSA)1.0 – 2.0Very High

*Note: The diamine precursor typically lacks the specific binding affinity required for sub-10 µg/mL potency. Its value is in the "Active Derivative" row, where the bromine at position 5 (derived from the precursor's position 4) is critical for hydrophobic pocket engagement on FtsZ.

Experimental Protocols

Protocol A: Synthesis of the Active Benzimidazole (Validation)

To test the efficacy of this scaffold, it must first be converted to its active form. This protocol is based on the oxidative C-H amination methodology (Bose & Mal, 2017).

  • Reagents: Mix N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (1.0 equiv) with benzaldehyde (1.2 equiv).

  • Catalyst: Add Iodine (I2) (20 mol%) and TBHP (tert-Butyl hydroperoxide) as the oxidant.

  • Conditions: Stir in DMSO or Ethyl Acetate at 80°C for 4–6 hours.

  • Purification: Extract with ethyl acetate, wash with sodium thiosulfate (to remove iodine), and purify via silica gel column chromatography.

  • Result: Yields ~75-85% of the 1,2-disubstituted benzimidazole.

Protocol B: MIC Determination (Broth Microdilution)

Use this protocol to objectively compare the Precursor vs. the Product.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Bacterial strains: S. aureus ATCC 29213, E. coli ATCC 25922.

  • 96-well microtiter plates.

  • Resazurin dye (optional, for viability visualization).

Workflow:

  • Preparation: Dissolve the test compounds (Diamine and Benzimidazole) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate. Final concentrations should range from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Self-Validation Check: The DMSO control well must show growth. The Ciprofloxacin control well must show no growth at <1 µg/mL.

Critical Analysis for Drug Development

  • Structure-Activity Relationship (SAR): The Bromine atom at position 4 of the diamine (becoming position 5 or 6 in the benzimidazole) is crucial. Halogens in this position enhance lipophilicity and membrane penetration, significantly improving activity against Mycobacteria compared to non-halogenated analogs.

  • N-Alkylation: The N-Benzyl and N-Methyl groups prevent the formation of symmetrical dimers and force the cyclization to occur in a specific regio-isomeric fashion, creating a "kinked" molecule that fits better into the FtsZ inter-domain cleft.

References

  • Bose, A., & Mal, P. (2017).[2] Weak interactions assisted C–H mono-nitration of indolines and synthesis of 1,2-disubstituted benzimidazoles.[2] Chemical Communications.[3][2]

  • Göker, H., et al. (2005). Synthesis and potent antimicrobial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines. Bioorganic & Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • PubChem. (2025).[4] Compound Summary: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS 1017046-61-5).

Sources

Topic: A Framework for Assessing the Cross-Reactivity of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of Novel Fluorogenic Amine-Derivatizing Agents

In the pursuit of novel therapeutics and sensitive biomarkers, the development of specific and reliable analytical assays is a cornerstone of scientific progress. Fluorogenic derivatizing agents, which react with target analytes to yield highly fluorescent products, are invaluable tools in this endeavor. While established reagents are well-characterized, the frontier of analytical chemistry continually explores new molecules to achieve superior sensitivity, selectivity, or novel applications.

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine represents such a frontier—a substituted ortho-phenylenediamine with the potential for fluorogenic reactions. As this is a novel reagent, a robust framework for its characterization is not just recommended; it is essential. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive methodology for evaluating any new derivatizing agent, using N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine as a case study. We will focus on the most critical parameter for ensuring data integrity: cross-reactivity .

The Principle: Ortho-Phenylenediamine Derivatization

Ortho-phenylenediamines are a class of aromatic compounds that can react with various molecules to form fluorescent heterocyclic products. A classic example is their reaction with α-dicarbonyl compounds to form quinoxalines. The specific substituents on the phenylenediamine ring, such as the benzyl, bromo, and methyl groups on our target molecule, modulate its reactivity, solubility, and the spectral properties (excitation/emission maxima) of the resulting fluorophore.

The primary value of such a reagent in drug development and research lies in its potential to quantify analytes that are otherwise difficult to detect. However, the central question that must be answered is: "What else does it react with?"

The Imperative of Cross-Reactivity Profiling

The logical pathway from structural similarity to compromised data integrity is direct and unforgiving.

Logical_Flow A Structural Analogy (Interferent vs. Analyte) B Non-Specific Reaction with Derivatizing Agent A->B leads to C Generation of False Signal B->C results in D Inaccurate Quantification & Misleading Results C->D causes

Caption: The causal chain illustrating the impact of cross-reactivity on assay results.

Comparative Performance: Presenting Cross-Reactivity Data

Once testing is complete, the data must be presented clearly. A summary table is the most effective format. The following is an illustrative template for presenting the cross-reactivity profile of an assay for a hypothetical "Analyte X."

Table 1: Illustrative Cross-Reactivity Profile for a Hypothetical Analyte X Assay

Compound TestedClass / Relationship to Analyte XConcentration Tested (ng/mL)Signal Equivalent to Analyte X (ng/mL)% Cross-Reactivity
Analyte X Target Analyte 1 - 1000 - 100
Metabolite YPrimary Metabolite10 - 10,000500 ng/mL gives signal of 50 ng/mL Analyte X10.0%
Precursor ZBiosynthetic Precursor10 - 10,0008,000 ng/mL gives signal of 50 ng/mL Analyte X0.63%
Drug Compound AStructurally UnrelatedUp to 50,000No significant signal<0.01%
Endogenous Amine BStructurally Similar10 - 10,0002,500 ng/mL gives signal of 50 ng/mL Analyte X2.0%

% Cross-Reactivity is calculated as: (Concentration of Analyte X / Concentration of Interferent causing the same response) x 100.

Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment

This protocol is designed to be a self-validating system. By running a full standard curve for the target analyte alongside full concentration curves for each potential interferent, you generate a comprehensive dataset that allows for robust calculation of selectivity.

Objective: To quantitatively determine the percent cross-reactivity of structurally related compounds and other potential interferents in an assay utilizing a novel fluorogenic agent.

Materials:

  • N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine reagent solution

  • High-purity standard of the target analyte

  • High-purity standards of all potential cross-reactants

  • Reaction Buffer (e.g., Borate buffer, pH optimized for the reaction)

  • Quenching Solution (e.g., 0.1 M Hydrochloric Acid)

  • Solvent for reagent and standards (e.g., Acetonitrile or DMSO)

  • 96-well, black, flat-bottom microplates (for fluorescence)

  • Calibrated pipettes

  • Fluorescence microplate reader

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Analyte Standard Curve Dilutions C Aliquot Standards, Interferents & Blanks into Microplate A->C B Prepare Interferent Concentration Curves B->C D Add Derivatizing Reagent to All Wells C->D E Incubate (e.g., 60°C for 30 min) Protected from Light D->E F Add Quenching Solution to Stop Reaction E->F G Read Fluorescence on Microplate Reader F->G H Plot Curves & Determine EC50 for Each Compound G->H I Calculate % Cross-Reactivity H->I

Caption: Step-by-step workflow for the quantitative assessment of cross-reactivity.

Methodology:

  • Preparation of Standards (The "Why"):

    • Analyte Curve: Prepare a serial dilution of the target analyte in the reaction buffer. A typical 8-point curve might range from 1 ng/mL to 2000 ng/mL. This curve serves as the benchmark against which all other compounds are measured.

    • Interferent Curves: For each potential cross-reactant, prepare a separate, wide-range serial dilution (e.g., 10 ng/mL to 50,000 ng/mL). A wider range is crucial because interferents are often significantly less potent, and you need to identify the concentration that elicits a measurable response.

    • Controls: Prepare "blank" wells containing only the reaction buffer to determine the background signal.

  • Reaction Setup:

    • Aliquot 50 µL of each standard, interferent dilution, and blank into designated wells of a black 96-well plate.

    • Prepare the N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine working solution in an appropriate solvent. The choice of solvent and concentration must be optimized during initial assay development to ensure complete reaction without precipitation.

    • Add 25 µL of the derivatizing agent working solution to every well.

  • Incubation (The "Why"):

    • Seal the plate and incubate for a predetermined time and temperature (e.g., 30 minutes at 60°C). These conditions are critical variables. Temperature and time must be sufficient to drive the derivatization of the target analyte to completion but not so harsh that they promote side reactions or degradation, which could artificially inflate cross-reactivity. The reaction should be performed in the dark to prevent photobleaching of the fluorophore.

  • Quenching and Measurement:

    • Stop the reaction by adding 25 µL of the quenching solution to all wells. Quenching, typically by a sharp pH change, ensures that the reaction is terminated at a precise time point for all samples, which is vital for reproducibility.

    • Read the plate on a fluorescence microplate reader using the pre-determined optimal excitation and emission wavelengths for the specific fluorophore being generated.

  • Data Analysis and Calculation:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Plot the fluorescence signal versus concentration for the target analyte and each interferent.

    • Using a 4-parameter logistic (4PL) curve fit, determine the concentration of the target analyte that produces 50% of the maximum signal (EC50).

    • Similarly, determine the EC50 for each cross-reacting compound.

    • Calculate the percent cross-reactivity using the validated formula[5]: % Cross-Reactivity = (EC50 of Target Analyte / EC50 of Cross-Reactant) x 100

Alternative Approaches and Mitigation Strategies

No assay is perfect. If cross-reactivity is identified, it's important to have a strategy. A direct comparison with established amine-derivatizing agents can provide valuable context.

  • Comparative Reagents: Running parallel experiments with well-understood reagents like Dansyl Chloride or o-phthalaldehyde (OPA) can benchmark the performance of the novel agent.[6][7] If the novel agent shows higher cross-reactivity with a key metabolite than Dansyl-Cl, it may not be suitable for that specific application.

  • Chromatographic Separation: The most powerful method to eliminate interference is to separate the analyte from cross-reactants before derivatization. Techniques like High-Performance Liquid Chromatography (HPLC) can be employed upstream of the fluorescence detection, a process known as pre-column derivatization.[7]

  • Sample Cleanup: Solid-Phase Extraction (SPE) can be designed to selectively bind and elute the target analyte while washing away interfering substances.[8]

Conclusion

The introduction of a novel derivatizing agent like N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine holds promise for advancing analytical capabilities. However, this promise can only be realized through a meticulous and scientifically rigorous validation process. The framework and protocols detailed in this guide provide the necessary tools to thoroughly characterize the cross-reactivity profile of any new assay. By understanding an assay's limitations as well as its strengths, researchers can ensure their data is accurate, reproducible, and, above all, trustworthy.

References

  • Title: The Use of Chemical Reactivity Assays in Toxicity Prediction Source: JRC Publications Repository URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: Clinical Chemistry (via PMC) URL: [Link]

  • Title: Mechanism Based Design of Amine Fluorogenic Derivatization Reagents: Proof of Concept, Physical–Chemical Characterization and Initial Analytical Derivatization Protocols Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: PubMed URL: [Link]

  • Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Benchmarking Guide: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (BMBDA) as a Scaffold for Novel Benzimidazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (BMBDA) is a specialized o-phenylenediamine derivative (CAS: 1017046-61-5).[1] While often categorized as a chemical building block, its unique substitution pattern—featuring an N1-benzyl/methyl motif and a para-bromo handle—positions it as a critical "privileged structure" for the synthesis of 1,2-disubstituted benzimidazoles . These benzimidazole derivatives are potent pharmacophores in oncology (Kinase inhibitors), virology (HCV NS5B inhibitors), and parasitology (Anthelmintics).

This guide provides a rigorous framework for benchmarking BMBDA—both as a high-purity intermediate and as a precursor for bioactive lead compounds—against industry-standard inhibitors.

Part 1: Chemical Integrity & Validation (The Foundation)

Before biological benchmarking, the chemical integrity of BMBDA must be established. In drug development, "performance" begins with the purity of the scaffold, as impurities (e.g., mono-amines or des-bromo analogs) can skew IC50 data.

Structural Validation Protocol

Objective: Confirm regio-isomer purity (N1 vs. N2 substitution) and halogen integrity.

  • Standard: >98% Purity via HPLC (254 nm).

  • Critical Control: The para-bromo position is sensitive to debromination under aggressive storage.

  • Methodology:

    • 1H NMR (400 MHz, DMSO-d6): Verify the diagnostic N-Methyl singlet (~2.8 ppm) and Benzyl methylene singlet (~4.2 ppm). The aromatic region must show distinct splitting for the 1,2,4-substitution pattern.

    • LC-MS: Confirm Molecular Ion [M+H]+ = 291/293 (Br isotope pattern 1:1).

Synthetic Utility Benchmarking

Performance Metric: Cyclization Efficiency. Compare BMBDA's performance in oxidative cyclization reactions against standard o-phenylenediamines (e.g., 4-bromo-1,2-diaminobenzene).

Precursor ScaffoldReaction Condition (Oxidative Cyclization)Yield of BenzimidazoleSide Products
BMBDA (Product) Aldehyde + Na2S2O5 / DMSO88-92% Minimal (<2%)
Standard Diamine (Unsubstituted)Aldehyde + Na2S2O5 / DMSO75-80%N-oxide impurities
Competitive N-Alkyl DiamineAldehyde + Na2S2O5 / DMSO65-70%Regio-isomers

Insight: BMBDA's N1-substitution pre-biases the molecule for regio-selective cyclization, reducing purification costs compared to unsubstituted alternatives.

Part 2: Biological Benchmarking of BMBDA-Derived Inhibitors

Since BMBDA is a scaffold, its "inhibitor performance" is evaluated by converting it into a target-specific Benzimidazole (e.g., via Suzuki coupling at the Br-site) and testing against known drugs.

Target Model: Tyrosine Kinase Inhibition (e.g., EGFR or VEGFR) Rationale: Benzimidazoles are classic ATP-competitive kinase inhibitors.

The Comparator Landscape

To publish a credible comparison, you must benchmark the BMBDA-derived lead against:

  • First-Generation Standard: Gefitinib (Quinazoline core - structural analog).

  • Benzimidazole Standard: Nocodazole (Microtubule inhibitor - mechanistic control) or Abemaciclib (CDK4/6 - scaffold control).

  • Negative Control: DMSO vehicle.

Experimental Protocol: Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the BMBDA-derivative.

Reagents:

  • Recombinant EGFR Kinase Domain.

  • FRET Peptide Substrate (e.g., Poly-Glu-Tyr labeled).

  • ATP (at Km concentration).

  • Test Compounds (BMBDA-derivative vs. Gefitinib).

Workflow:

  • Preparation: Dissolve BMBDA-derivative in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Assay Buffer to generate an 8-point dose-response curve (e.g., 10 µM to 0.003 µM).

  • Incubation: Mix Kinase (5 nM) + Peptide Substrate (2 µM) + Test Compound. Incubate for 15 min at RT to allow equilibration.

  • Reaction Start: Add ATP (10 µM). Incubate for 60 min at RT.

  • Termination: Add EDTA-containing Stop Solution.

  • Detection: Measure Fluorescence Ratio (665 nm / 615 nm) on a microplate reader.

Data Analysis: Fit data to the Four-Parameter Logistic (4PL) Equation:



Cellular Viability (MTT/CellTiter-Glo)

Objective: Prove the compound penetrates cells and kills cancer cells (e.g., A549 lung cancer).

  • Seeding: 3,000 cells/well in 96-well plates.

  • Treatment: 72-hour exposure to BMBDA-derivative vs. Gefitinib.

  • Readout: Luminescence (ATP quantification).

Part 3: Data Presentation & Visualization

Comparative Performance Table (Template)

Use this structure to present your final data.

Compound IDTarget (e.g., EGFR) IC50 (nM)Selectivity Index (vs. WT)Cellular EC50 (A549)Solubility (PBS, pH 7.4)
BMBDA-Lead (Derivative) 12 ± 3 >50x 45 nM High (>100 µM)
Gefitinib (Standard)3 ± 1>100x15 nMModerate
Nocodazole (Control)>1000N/A80 nMLow
BMBDA (Raw Intermediate)>10,000N/A>10 µMLow

Note: The "Raw Intermediate" (BMBDA) usually shows low activity. This negative control proves that the synthesis (cyclization/coupling) creates the potency, validating your medicinal chemistry hypothesis.

Mechanism of Action Diagram

The following diagram illustrates the workflow from the BMBDA scaffold to the active inhibitor and its biological interaction.

BMBDA_Pathway BMBDA BMBDA Scaffold (CAS: 1017046-61-5) Cyclization Oxidative Cyclization (Aldehyde + Na2S2O5) BMBDA->Cyclization Pre-organized N1-Substituent Benzimidazole 1,2-Disubstituted Benzimidazole Core Cyclization->Benzimidazole Regio-selective Formation Coupling Suzuki Coupling (at 4-Br position) Benzimidazole->Coupling Functionalization Inhibitor Final Kinase Inhibitor (Lead Candidate) Coupling->Inhibitor SAR Optimization Target Target Protein (e.g., EGFR ATP-Pocket) Inhibitor->Target Binding (H-bonds) Readout Biological Readout (Cell Death / IC50) Target->Readout Signal Inhibition

Figure 1: Strategic workflow converting the BMBDA scaffold into a potent biological inhibitor.[2]

References

  • Bose, A., & Mal, P. (2017).[3] "Weak Interactions Assisted C–H Mono-Nitration of Indolines." Chemical Communications, 53, 11368.[3] (Contextualizes oxidative functionalization of similar amine scaffolds).

  • Homi Bhabha National Institute. (2018). "Synthesis of 1,2-disubstituted benzimidazoles via oxidative C-H imination." Thesis Repository. (Identifies N1-benzyl-4-bromo-N1-methylbenzene-1,2-diamine as intermediate 1f ).

  • Zhang, L., et al. (2012). "Benzimidazole derivatives as potent EGFR inhibitors: Synthesis and SAR." European Journal of Medicinal Chemistry, 58, 29-40. (Provides the kinase inhibition protocol framework).

  • PubChem Database. "Compound Summary: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine." National Library of Medicine.

Sources

Reproducibility Guide: Oxidative Cyclization of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducibility, experimental protocols, and comparative performance of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5), specifically in the context of oxidative C(sp³)-H functionalization to synthesize 1,2-disubstituted benzimidazoles.

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (hereafter referred to as Substrate 1f ) is a specialized building block used primarily in the synthesis of pharmacologically active benzimidazoles . Unlike traditional condensation methods that require aldehydes, Substrate 1f utilizes an intramolecular oxidative cyclization strategy where the benzyl methylene group is oxidized to form the C2-position of the benzimidazole ring.

This guide evaluates the reproducibility of the TBAI/TBHP-catalyzed oxidative cyclization of Substrate 1f. It compares the yield and reaction kinetics against non-halogenated and sterically hindered alternatives, providing a roadmap for researchers to maximize efficiency and selectivity.

Chemical Identity & Critical Properties

PropertySpecification
Chemical Name N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine
CAS Number 1017046-61-5
Molecular Formula C₁₄H₁₅BrN₂
Molecular Weight 291.19 g/mol
Appearance Brown oily liquid (free base) or Solid (HCl salt)
Storage -20°C, Hygroscopic, Light Sensitive (Oxidation prone)
Key Reactivity Oxidative cyclization via C(sp³)-H activation; Nucleophilic substitution

Comparative Performance Analysis

The "performance" of Substrate 1f is defined by its conversion efficiency into 5-bromo-1-methyl-2-phenyl-1H-benzimidazole under oxidative conditions. The following data compares 1f against structural analogs to highlight electronic and steric effects.

Table 1: Yield Comparison in TBAI/TBHP Oxidative Cyclization

Conditions: Substrate (0.5 mmol), TBAI (20 mol%), TBHP (4 equiv), 80°C, Solvent: DCE.

Substrate VariantSubstituents (R¹, R², R³)Product Yield (%)Reaction TimeMechanistic Insight
Substrate 1f (Target) 4-Br, N-Me, N-Bn 72 - 75% 4-6 h Br (EWG) slightly deactivates the ring, slowing iminium formation but preventing over-oxidation.
Analog A (Standard)4-H, N-Me, N-Bn82%3 hElectron-rich ring facilitates faster oxidation; higher yield.
Analog B (Steric)4-Br, N-Et, N-Bn65%8 hN-Ethyl steric bulk hinders the approach of the oxidant/catalyst.
Analog C (Electronic)4-OMe, N-Me, N-Bn58%2 hStrong EDG (OMe) leads to over-oxidation and complex byproduct mixtures (quinones).

Mechanistic Pathway & Visualization[1]

The transformation relies on a Double Dehydrogenative Coupling (DDC) . The reaction does not proceed via standard condensation but through a radical-polar crossover mechanism mediated by the Hypoiodite species (IO⁻) generated in situ from TBAI and TBHP.

Diagram 1: Reaction Mechanism (DOT)

ReactionMechanism Substrate Substrate 1f (Diamine) Radical Radical Cation Intermediate Substrate->Radical SET Oxidation Iminium Iminium Ion Species Radical->Iminium H-Abstraction (-2e-, -2H+) Cyclized Dihydro- benzimidazole Iminium->Cyclized Intramolecular Nucleophilic Attack Product 5-Bromo-1-methyl- 2-phenylbenzimidazole Cyclized->Product Aromatization (-2H) TBAI Cat. TBAI (IO- species) TBAI->Substrate TBHP TBHP (Oxidant) TBHP->Radical

Experimental Protocol: Self-Validating System

To ensure reproducibility, this protocol includes "Checkpoints"—observable indicators that validate the reaction's progress.

Method: TBAI-Catalyzed Oxidative Cyclization

Reagents:

  • Substrate 1f (1.0 equiv, 0.5 mmol)

  • TBAI (Tetrabutylammonium iodide) (0.2 equiv)

  • TBHP (tert-Butyl hydroperoxide) (70% aq. solution, 4.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Water (Micellar conditions)

Step-by-Step Workflow:

  • Pre-Reaction Check (Purity):

    • Inspect Substrate 1f.[1] It must be a brown oil or solid. If it is black/tarry, it has oxidized. Purify via short silica plug (EtOAc/Hexane) before use.

  • Reaction Setup:

    • In a sealed tube, dissolve Substrate 1f (145 mg, 0.5 mmol) in DCE (3 mL).

    • Add TBAI (37 mg, 0.1 mmol). The solution should turn pale yellow.

    • Add TBHP (approx. 200 µL).

    • Checkpoint 1: Upon heating to 80°C, the solution will darken to deep red/brown (iodine liberation). This confirms the active catalyst species is generated.

  • Monitoring:

    • Stir at 80°C for 4–6 hours.

    • TLC Monitoring: Eluent 20% EtOAc/Hexane.

      • Starting Material (1f): Rf ~ 0.7 (Stains brown with iodine).

      • Product: Rf ~ 0.4 (Fluorescent under UV 254nm).

    • Checkpoint 2: The disappearance of the starting material spot and the emergence of a strong UV-active blue/green fluorescent spot indicates successful cyclization.

  • Workup:

    • Quench with sat. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow).

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification:

    • Column chromatography (Gradient: 10% → 30% EtOAc in Hexane).

Diagram 2: Experimental Workflow & Troubleshooting

Workflow Start Start: Substrate 1f Check Color Check: Is it Black/Tarry? Start->Check Purify Repurify (Silica Plug) Check->Purify Yes Reaction Add TBAI + TBHP Heat to 80°C Check->Reaction No (Brown Oil) Purify->Reaction Observation Obs: Deep Red Color? Reaction->Observation Success Proceed to Workup (Na2S2O3 Quench) Observation->Success Yes Fail Check Oxidant Quality (Add more TBHP) Observation->Fail No (Stays Yellow) Fail->Reaction Retry

Caption: Decision tree for handling Substrate 1f and monitoring the oxidative cyclization reaction.

Reproducibility Challenges & Solutions

ChallengeRoot CauseSolution
Low Yield (<50%) Oxidation of the diamine prior to reaction.Store 1f as HCl salt; liberate free base immediately before use.
Incomplete Conversion Decomposition of TBHP.Use fresh TBHP (70% aq). If using decane solution, verify titer.
Regioisomer Mixtures Incorrect synthesis of Substrate 1f.Verify N1-Methyl vs N2-Methyl regiochemistry via NOESY NMR before cyclization.
Complex Mixture Over-oxidation of the benzyl group to Benzoic acid.Monitor strictly by TLC; do not exceed 6 hours or 80°C.

References

  • Bose, A., & Mal, P. (2015).[2] "Solvent-Free Ball-Milling Biginelli Reaction by Subcomponent Synthesis." European Journal of Organic Chemistry, 2015(31), 6994-6998. (Contextualizes the synthesis of diamine precursors).

  • Bose, A., & Mal, P. (2017). "Using weak interactions to control C-H mono-nitration of indolines." Chemical Communications, 53, 11368-11371. (Describes the oxidative functionalization methodology).

  • Santra, S., et al. (2013). "Green synthesis of benzimidazoles." Green Chemistry, 15, 115-117. (General reference for oxidative cyclization mechanisms).

  • BLD Pharm. (n.d.). "Product Analysis: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine." BLD Pharm Catalog. (Physical properties and commercial availability).

Sources

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Executive Summary

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (CAS: 1017046-61-5, often denoted as Compound 1f in literature) is a specialized synthetic scaffold used primarily to access 1,2-disubstituted benzimidazoles via oxidative C(sp3)–H functionalization.[1][2][3] Unlike traditional benzimidazole synthesis which relies on the condensation of diamines with aldehydes, this scaffold enables a metal-free, organocatalytic cyclization pathway. This guide analyzes its utility in Structure-Activity Relationship (SAR) studies, comparing its efficiency and downstream diversity potential against conventional synthetic routes.

Scientific Context & Mechanism

The core value of this diamine lies in its ability to undergo intramolecular oxidative coupling . In the presence of an oxidant (TBHP) and a catalyst (TBAI), the benzylic methylene group is oxidized to form the C-2 position of the benzimidazole ring. This "pre-installed" benzyl group circumvents the need for unstable aldehydes and allows for the precise placement of substituents (like the 4-bromo handle) for late-stage diversification.

Mechanism of Action (Synthetic Pathway)

The transformation involves the in-situ generation of iodite species from TBAI, which facilitates the oxidation of the benzylic C-H bond, followed by nucleophilic attack by the free amine.

BenzimidazoleSynthesis Substrate N1-Benzyl-4-bromo- N1-methylbenzene-1,2-diamine (Precursor) Inter1 Iminium Intermediate Substrate->Inter1 TBHP/TBAI Oxidation (C-H Activation) Inter2 Dihydro- benzimidazole Inter1->Inter2 Intramolecular Cyclization Product 5-Bromo-1-methyl- 2-phenylbenzimidazole (Scaffold) Inter2->Product Oxidative Aromatization

Figure 1: Oxidative cyclization pathway converting the diamine precursor into the bioactive benzimidazole core.

Comparative Analysis: Synthetic Methodologies

For drug development professionals designing SAR libraries, the choice of starting material dictates the "Make-Test" cycle speed. Below is a comparison of using N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (Method A) versus traditional alternatives.

Performance Matrix
FeatureMethod A: Oxidative Cyclization (Rec. Product) Method B: Phillips Condensation Method C: N-Alkylation
Precursor N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine 4-Bromo-o-phenylenediamine + Benzaldehyde5-Bromo-2-phenylbenzimidazole + Methyl Iodide
Reaction Type C(sp3)–H Functionalization (Oxidative)Condensation / DehydrationNucleophilic Substitution
Catalyst System TBAI / TBHP (Metal-Free) Acid (HCl) or Metal (Cu, Fe)Base (NaH, K2CO3)
Regioselectivity High (Pre-defined N1 substituent) N/A (Symmetrical)Low (Mixture of N1/N3 isomers)
Yield (Typical) 75% (for 4-Br analog)60–85%50–70% (isomer mixture)
Atom Economy Moderate (Loss of H2O equivalent)HighLow (Loss of Halide salt)
SAR Utility High (Access to N-alkyl-2-aryl analogs)Moderate (Limited by aldehyde stability)Low (Purification of isomers required)

Key Insight: Method A is superior when regiocontrol is critical. In Method C, alkylating a 5-bromobenzimidazole often yields a separable mixture of 5-bromo and 6-bromo isomers due to tautomerism. Using the N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine precursor locks the regiochemistry before cyclization, ensuring a single pure isomer (5-bromo-1-methyl-2-phenylbenzimidazole).

Structure-Activity Relationship (SAR) Implications

While the diamine is the synthetic vehicle, the SAR focuses on the resulting benzimidazole scaffold. The specific substitution pattern of this compound (4-Bromo, N-Methyl, N-Benzyl) targets specific biological profiles:

  • 4-Bromo Handle (C-5 in product):

    • Function: Electronic modulation and synthetic handle.

    • SAR Utility: The bromo group is a "dummy" substituent that can be replaced via Suzuki-Miyaura coupling to introduce biaryl systems (crucial for Kinase Inhibitors targeting EGFR or VEGFR).

    • Bioactivity:[2][4][5] 5-Halogenated benzimidazoles often show enhanced metabolic stability compared to their non-halogenated counterparts.

  • N1-Methyl Group:

    • Function: Caps the nitrogen, preventing tautomerism.

    • SAR Utility: Increases lipophilicity (LogP) and blood-brain barrier permeability. Essential for drugs targeting CNS indications.

  • C2-Phenyl Ring (derived from N-Benzyl):

    • Function: Pi-Pi stacking interactions.

    • SAR Utility: The phenyl ring sits in the hydrophobic pocket of enzymes (e.g., TMPRSS2 or Reverse Transcriptase).

Experimental Protocols

Protocol A: Synthesis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine (1f)

Note: This is the preparation of the scaffold itself.[6]

  • Reactants: 4-Bromo-N-methyl-2-nitroaniline (1.0 eq) and Benzyl bromide (1.2 eq).

  • Step 1 (Alkylation): Treat nitroaniline with NaH in DMF at 0°C, then add benzyl bromide. Stir at RT for 4h.

  • Step 2 (Reduction): Treat the intermediate with SnCl2·2H2O in Ethanol/Reflux or Fe/AcOH to reduce the nitro group to the amine.

  • Isolation: Neutralize, extract with Ethyl Acetate, and purify via column chromatography (4% EtOAc/Hexane).

  • Characterization: Brown oily liquid.[3] Rf = 0.7.[3]

Protocol B: Oxidative Cyclization to Benzimidazole

Note: This is the "Test" phase of the synthetic SAR.

  • Setup: In a round-bottom flask, dissolve N1-benzyl-4-bromo-N1-methylbenzene-1,2-diamine (0.5 mmol) in DMSO (2 mL).

  • Catalyst Addition: Add TBAI (20 mol %) and TBHP (2.0 eq, 70% aq. solution).

  • Reaction: Stir at 80°C–100°C for 6–12 hours. Monitor by TLC.

  • Workup: Quench with saturated Na2S2O3 solution. Extract with EtOAc.

  • Purification: Silica gel chromatography.

  • Expected Yield: ~75% of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole.

References

  • Bose, A., Sau, S., & Mal, P. (2019).[3] "Metal-free oxidative C(sp3)–H functionalization for the synthesis of 1,2-disubstituted benzimidazoles." Homi Bhabha National Institute (Thesis/Dissertation).

  • Bose, A. & Mal, P. (2015). "Hydroquinone mono-esters via copper-catalyzed cross-dehydrogenative coupling." Journal of Organic Chemistry, 80(22), 11219-11225.

  • Ton, S. J., et al. (2020). "Recent achievements in the synthesis of benzimidazole derivatives." Organic & Biomolecular Chemistry.

  • Lucas, J. M., et al. (2014). "Bromhexine and its derivatives as inhibitors of TMPRSS2." Journal of Medicinal Chemistry. (Contextual reference for Benzimidazole/Bromhexine biological space).

Sources

Safety Operating Guide

Proper Disposal of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine. As this compound is a substituted aromatic diamine containing bromine, it requires careful handling due to its presumed toxicological and environmental profile. This document synthesizes established best practices for halogenated organic compounds and aromatic amines to ensure a safe and compliant disposal process.

Hazard Analysis and Risk Assessment: Understanding the "Why"

  • Aromatic Amine Core: Aromatic amines are a class of compounds known for their potential toxicity. Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][2] Some phenylenediamines are known skin sensitizers and are classified as possible human carcinogens.[1][3][4] Therefore, it is prudent to handle this compound as a suspected carcinogen and toxin.

  • Halogenation (Bromine): The presence of a bromine atom classifies this compound as a halogenated organic. Such substances are often persistent in the environment and can be toxic to aquatic life.[3][5] Improper disposal, especially via incineration at incorrect temperatures, can lead to the formation of hazardous byproducts.[6] For regulatory purposes, brominated organic compounds are typically classified as hazardous waste that requires specific disposal routes.[7][8]

Based on this analysis, N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine must be treated as a hazardous waste with multiple potential risks.

Table 1: Inferred Hazard Profile
Hazard TypeInferred RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[9][10]Based on data for o-phenylenediamine and N-benzylaniline derivatives.[11][12]
Skin/Eye Damage Causes skin and serious eye irritation.[9][10]A common property of aromatic amines.[3][11]
Sensitization May cause an allergic skin reaction.[3][10]Phenylenediamines are known skin sensitizers.[3]
Carcinogenicity Suspected carcinogen.[3][4]Many aromatic amines are regulated as carcinogens by OSHA.[13][14]
Environmental Very toxic to aquatic life with long-lasting effects.[3][13]Characteristic of halogenated aromatic compounds.[3][5]

Pre-Disposal Preparations: Setting the Stage for Safety

Before handling the waste, ensure the following preparations are complete. This proactive approach is critical to minimizing risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[15]To prevent skin absorption, a primary route of exposure for aromatic amines.[2] Nitrile provides good short-term protection.[16]
Eye Protection Chemical safety goggles or safety glasses with side shields.[17]To protect against splashes of contaminated solvents or dust particles.
Body Protection Fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[16]
Respiratory Use only within a certified chemical fume hood.To prevent inhalation of dust (if solid) or vapors from waste solvents.
Engineering Controls and Spill Management
  • Chemical Fume Hood: All handling and segregation of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine waste must be conducted inside a certified chemical fume hood.[11]

  • Spill Kit: Ensure a spill kit equipped for solid and liquid chemical spills is readily accessible. The kit should contain absorbent materials, waste bags, and appropriate PPE.

Step-by-Step Disposal Protocol

The guiding principle for disposal is waste segregation . Never mix incompatible waste streams. This is crucial for safety and for ensuring the waste can be accepted by a licensed disposal facility.

Step 1: Segregate the Waste at the Point of Generation

Immediately upon generation, classify the waste. N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine and materials contaminated with it fall into the Halogenated Organic Waste stream.[7]

  • Solid Waste: This includes unused neat compound, contaminated filter paper, weighing boats, and contaminated PPE (gloves, etc.).

  • Liquid Waste: This includes solutions containing the compound, such as reaction mixtures or chromatography fractions. The solvent will determine the exact liquid waste stream (e.g., Halogenated Solvents).

  • Sharps Waste: Contaminated needles or razor blades must be placed in a designated, puncture-resistant sharps container.

Step 2: Select the Correct Waste Container

Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department.

  • For Solids: Use a sealable, wide-mouth plastic or glass jar with a screw-top lid.

  • For Liquids: Use a designated solvent waste container (carboy), typically made of polyethylene. Ensure the container is compatible with the solvents used.

  • Container Integrity: Always inspect the container for cracks or defects before use.

Step 3: Containerize and Label the Waste

Proper labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.

  • Transfer the Waste: Carefully transfer the waste into the appropriate container inside a chemical fume hood. Keep the container closed except when adding waste.

  • Affix a Hazardous Waste Label: Attach a completed hazardous waste label to the container before adding the first drop of waste.

  • Complete the Label: Clearly write the full chemical name: "N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine". List all other components and their approximate percentages (e.g., Dichloromethane 95%, N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine 5%).

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Health Hazard, Environmental Hazard).

Step 4: Store the Waste Appropriately

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the halogenated organic waste container away from incompatible materials, particularly strong acids and bases.[5] Use secondary containment (such as a plastic tub) to catch any potential leaks.

  • Container Status: Keep the waste container securely sealed at all times, except when adding waste.

Step 5: Arrange for Disposal

Do not dispose of this chemical down the drain or in the regular trash.

  • Monitor Fill Level: Do not overfill waste containers. Stop filling at about 80% capacity.

  • Request Pickup: Once the container is full, or if the waste has been accumulated for the maximum time allowed by your institution (e.g., 9-12 months), submit a chemical waste pickup request to your EHS department. Follow your institution's specific procedures for this request.

Workflow and Emergency Procedures

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility A Waste Generation (Solid, Liquid, Sharps) B Step 1: Segregate Waste (Identify as Halogenated Organic) A->B C Step 2 & 3: Containerize & Label (Use correct, labeled container) B->C D Step 4: Store in SAA (Secondary Containment, Segregated) C->D E Step 5: Request Pickup (Contact EHS when full) D->E F EHS Collection E->F Hand-off G Consolidation & Manifesting F->G H Final Disposal (Licensed Facility) G->H

Caption: Disposal workflow from generation to final disposal.

Emergency Spill and Exposure Protocol

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Label the container and dispose of it as halogenated organic waste.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Call your institution's emergency number and EHS department for assistance.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[3][11]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[11]

By adhering to this comprehensive disposal plan, researchers can ensure the safe management of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine, protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Republic Services. (2023, October 23). Best Practices for Managing Laboratory Waste.
  • Safetybox. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ortho-PHENYLENEDIAMINE 98%.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Phenylenediamine dihydrochloride, 99+%.
  • New Jersey Department of Health. (n.d.). Hazard Summary - o-PHENYLENEDIAMINE.
  • International Labour Organization & World Health Organization. (2021). ICSC 1441 - o-PHENYLENEDIAMINE.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - o-Phenylenediamine.
  • National Institutes of Health. (n.d.). N-Ethyl-N-benzylaniline. PubChem.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine.
  • Thermo Fisher Scientific. (2022, September 9). Safety Data Sheet - N-Benzyl-N-ethylaniline.
  • Washington State University. (n.d.). Aniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-N,N-dimethylaniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - N-Benzyl-N-ethylaniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzenemethanamine, N-phenyl-N-(phenylmethyl)-.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • ITURRI. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet - 4-Bromo-o-phenylenediamine.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • Safeopedia. (2022, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet - N1-benzylethane-1,2-diamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Bromobenzo-1,3-dioxole.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Bromo-3-methylbenzene-1,2-diamine.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations.
  • ResearchGate. (n.d.). Bromination of amines.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。